Dihydroartemisinin
説明
Structure
2D Structure
特性
Key on ui mechanism of action |
Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. |
|---|---|
CAS番号 |
71939-50-9 |
分子式 |
C15H24O5 |
分子量 |
284.35 g/mol |
IUPAC名 |
(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1 |
InChIキー |
BJDCWCLMFKKGEE-NAESGFLJSA-N |
異性体SMILES |
CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C |
正規SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
外観 |
Solid powder |
melting_point |
164-165 |
他のCAS番号 |
71939-50-9 81496-81-3 |
ピクトグラム |
Flammable; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3alpha-hydroxydeoxydihydroartemisinin 8alpha-hydroxydeoxyartemisinin 9alpha-hydroxydeoxyartemisinin artemisinin, dihydro- dihydroartemisinin dihydroartemisinine dihydroqinghaosu dihydroquinghaosu dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer quinghaosu, dihydro- |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Development of Dihydroartemisinin: A Technical Guide
Executive Summary: Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, represents a cornerstone in the modern treatment of malaria. Its discovery, rooted in traditional Chinese medicine and propelled by a dedicated research initiative, has saved millions of lives. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of DHA, tailored for researchers, scientists, and drug development professionals. The document details the experimental protocols for its synthesis, presents quantitative data on its efficacy and pharmacokinetics, and visualizes its complex biological interactions through signaling pathway and workflow diagrams.
Introduction
The emergence of widespread resistance to traditional antimalarial drugs such as chloroquine necessitated the search for novel therapeutic agents. This led to the rediscovery and scientific validation of Artemisia annua (sweet wormwood), a plant used in Chinese traditional medicine for centuries to treat fevers. The subsequent isolation of artemisinin and the discovery of its more potent and clinically versatile derivative, this compound, marked a paradigm shift in the global fight against malaria. This guide delves into the technical intricacies of DHA's journey from a traditional remedy to a critical component of modern combination therapies.
History and Discovery
The discovery of artemisinin and subsequently this compound is a testament to the remarkable efforts of Chinese scientists during a period of significant political and social change.
Project 523: A National Effort
In response to a request from North Vietnam for assistance in combating malaria, which was inflicting heavy casualties during the Vietnam War, the Chinese government established a top-secret research initiative on May 23, 1967, known as "Project 523".[1][2] This nationwide project brought together hundreds of scientists from various institutions to screen traditional Chinese medicines for antimalarial activity.[1]
The Breakthrough by Tu Youyou
Professor Tu Youyou, a researcher at the Institute of Chinese Materia Medica, was appointed to lead a research group within Project 523.[3] Her team systematically reviewed ancient medical texts and identified Artemisia annua as a promising candidate. Initial ethanol extracts showed inconsistent efficacy. Inspired by a text from the 4th-century physician Ge Hong, which described a cold-water extraction method, Tu's team switched to a low-temperature extraction process using diethyl ether. This proved to be the critical step in preserving the active ingredient.[1]
In 1972, Tu's group isolated a crystalline substance from the ether extract, which they named qinghaosu, now known as artemisinin.[4] Animal studies and the first human trials confirmed its potent antimalarial activity.[1]
The Emergence of this compound
In 1973, Tu Youyou and her team discovered that the lactone group of artemisinin could be reduced to a lactol, forming a more potent derivative named this compound (DHA).[3] DHA was found to be the active metabolite of all artemisinin-based compounds, including artesunate and artemether, which are prodrugs that are converted to DHA in the body.[2][5] This discovery was pivotal, as DHA exhibited greater therapeutic efficacy and became the cornerstone for the development of second-generation artemisinin derivatives. After extensive research, a new drug certificate for this compound and its tablets was obtained in 1992, offering a treatment with a significantly lower recrudescence rate.[6]
Chemical Synthesis
The primary route for the synthesis of this compound is the reduction of its parent compound, artemisinin.
Experimental Protocol: Reduction of Artemisinin to this compound
This protocol is based on the widely used sodium borohydride reduction method.
Materials and Reagents:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate
-
Cold deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
-
Dissolution: Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask with stirring.
-
Cooling: Place the flask in an ice bath to cool the solution to 0–5 °C.
-
Reduction: Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the cooled solution in small portions over a period of 20-30 minutes. Maintain the temperature between 0 and 5 °C.
-
Reaction: Continue stirring the reaction mixture vigorously in the ice bath for an additional 1 to 3 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography.
-
Neutralization: After completion of the reaction, neutralize the mixture to a pH of 5-6 by the careful addition of glacial acetic acid while still maintaining the temperature at 0–5 °C.
-
Work-up Option 1 (Precipitation): [7]
-
Concentrate the neutralized mixture by evaporating most of the methanol under reduced pressure.
-
Dilute the concentrated solution with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the this compound.
-
Collect the precipitate by filtration, wash it with cold water, and dry it to obtain the final product.
-
-
Work-up Option 2 (Extraction): [8]
-
Evaporate the neutralized reaction mixture to dryness under reduced pressure.
-
Extract the resulting white residue multiple times with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent to yield the this compound product.
-
Purification: [8]
If a higher purity of this compound is required for direct use as a drug, recrystallization can be performed using solvents such as a 1:3 mixture of ethyl acetate and hexane, or diisopropyl ether. For use as an intermediate in the synthesis of other derivatives, recrystallization may not be necessary.[8]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action
The therapeutic effects of this compound in both malaria and cancer are primarily attributed to its unique endoperoxide bridge.
Antimalarial Mechanism
The antimalarial activity of DHA is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of host hemoglobin by the malaria parasite within its food vacuole.[9][10] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[9][11] These radicals then indiscriminately alkylate and damage a wide array of vital parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.[11]
Key Molecular Targets in Plasmodium falciparum
-
PfATP6: this compound is proposed to inhibit the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6. This enzyme is crucial for maintaining calcium homeostasis within the parasite. Inhibition of PfATP6 disrupts calcium regulation, leading to a cascade of events that contribute to parasite demise.
-
var Gene Expression: DHA has been shown to downregulate the expression of the var gene family, which encodes the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1).[12] PfEMP1 is a key virulence factor responsible for the cytoadherence of infected erythrocytes to the vascular endothelium, a hallmark of severe malaria. By reducing PfEMP1 expression, DHA may diminish the parasite's ability to evade the host immune system and cause severe disease.
Signaling Pathway of this compound's Antimalarial Action
References
- 1. A Phase III, Randomized, Non-Inferiority Trial to Assess the Efficacy and Safety of this compound-Piperaquine in Comparison with Artesunate-Mefloquine in Patients with Uncomplicated Plasmodium falciparum Malaria in Southern Laos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of artesunate and this compound in pregnant and non-pregnant women with malaria | RTI [rti.org]
- 5. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Field Trial to Assess the Safety and Efficacy of this compound-Piperaquine for Seasonal Malaria Chemoprevention in School-Aged Children in Bandiagara, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Plasmodium falciparum ATPase 6 by Artemisinins and Identification of New Classes of Inhibitors after Expression in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: An In-depth Technical Guide on the Active Metabolite of Artemisinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA) is the principal active metabolite of the artemisinin class of compounds, which are the cornerstone of modern antimalarial therapy. This technical guide provides a comprehensive overview of the metabolic activation of artemisinin and its derivatives—artesunate and artemether—into DHA. It delves into the pharmacokinetics of this conversion, the methodologies for its experimental investigation, and the downstream signaling pathways modulated by DHA, which are pertinent to its antimalarial and emerging anticancer activities. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic innovation.
Introduction
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are potent antimalarial drugs.[1] Their therapeutic efficacy is primarily attributed to their rapid and extensive conversion in vivo to the more active metabolite, this compound (DHA).[2] Understanding the pharmacokinetics and pharmacodynamics of this metabolic activation is crucial for optimizing dosing regimens and developing novel artemisinin-based therapies. Beyond its established role in combating malaria, DHA has garnered significant attention for its potential as an anticancer agent, exhibiting cytotoxic effects against a range of tumor cell lines.[3] This guide will explore the dual facets of DHA's activity, providing a detailed examination of its metabolic generation and its molecular mechanisms of action.
Metabolic Conversion of Artemisinins to this compound
The conversion of artemisinin and its derivatives, such as the water-soluble artesunate and the lipid-soluble artemether, to DHA is a critical step in their bioactivation. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and by esterases in the blood and other tissues.[4]
Artesunate is rapidly hydrolyzed to DHA, a reaction that can occur non-enzymatically at physiological pH and is also catalyzed by blood esterases.[2][4] Artemether and arteether are demethylated to DHA by hepatic CYP3A4 and CYP3A5.[5] The metabolism of artemisinin itself is more complex, involving multiple CYP enzymes, with CYP2B6 playing a major role.[5]
Pharmacokinetic Data
The pharmacokinetic parameters of DHA vary depending on the parent artemisinin compound administered. The following tables summarize key pharmacokinetic data from studies in human subjects, illustrating the efficiency of conversion to the active metabolite.
Table 1: Pharmacokinetic Parameters of this compound (DHA) Following Administration of Artemisinin Derivatives in Adults.
| Parent Drug | Route of Administration | Dose | DHA Cmax (ng/mL) | DHA Tmax (h) | DHA AUC (ng·h/mL) | Reference |
| Artesunate | Intravenous | 120 mg | 3140 (1670–9530) | 0.14 (0.6–6.07) | 3492 (2183–6338) | [6] |
| Artesunate | Intramuscular | 2.4 mg/kg | 3060 (1718–7080) | 0.87 (0.43-1.15) | - | [1] |
| Artesunate | Oral | 200 mg | - | - | - | [7] |
| Artemether | Intramuscular | 3.2 mg/kg | - | - | - | [1] |
| Artemether | Oral (with Lumefantrine) | 80 mg | 126 ± 46 | 1.69 ± 0.59 | 294 ± 58 | [8] |
Note: Values are presented as mean ± SD or median (range) as reported in the cited literature. Dashes indicate data not reported in the cited source.
Table 2: Elimination Half-Life of Artemisinin Derivatives and this compound.
| Compound | Elimination Half-Life (t½) (h) | Reference |
| Artesunate | < 0.25 | [6] |
| Artemether | 2.00 ± 0.71 | [8] |
| This compound (from Artesunate) | 1.31 (0.8–2.8) | [6] |
| This compound (from Artemether) | 1.80 ± 0.31 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DHA.
In Vitro Metabolism of Artemisinin Derivatives
This protocol describes the in vitro conversion of artemisinin derivatives to DHA using human liver microsomes.[3][9]
Objective: To determine the rate of DHA formation from a parent artemisinin compound.
Materials:
-
Human liver microsomes (pooled)
-
Parent artemisinin compound (e.g., artesunate, artemether)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the parent artemisinin compound in a suitable solvent (e.g., DMSO, ethanol).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the parent artemisinin compound (final concentration, e.g., 1-100 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantify the concentration of DHA at each time point using a validated LC-MS/MS method.
Antimalarial Activity Assay (pLDH Assay)
This protocol outlines the measurement of the in vitro antimalarial activity of DHA against Plasmodium falciparum using the parasite lactate dehydrogenase (pLDH) assay.[10][11]
Objective: To determine the 50% inhibitory concentration (IC50) of DHA against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
DHA stock solution
-
96-well microplates
-
pLDH assay reagents (Malstat reagent, NBT/PES solution)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of DHA in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.
-
After incubation, lyse the red blood cells by freeze-thawing the plates.
-
Add the pLDH assay reagents to each well.
-
Incubate the plates at room temperature in the dark for 30-60 minutes.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percent inhibition of parasite growth for each DHA concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the investigation of DHA's effect on the NF-κB signaling pathway by Western blotting.[12][13]
Objective: To assess the phosphorylation and degradation of key proteins in the NF-κB pathway in response to DHA treatment.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
DHA
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHA for specified time periods.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways Modulated by this compound
DHA exerts its biological effects by modulating various intracellular signaling pathways. In malaria parasites, its primary mechanism involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to parasite macromolecules. In the context of its anticancer activity, DHA has been shown to influence key pathways involved in cell proliferation, survival, and apoptosis.
Mechanism of Antimalarial Action
The widely accepted mechanism of antimalarial action of DHA is initiated by the interaction with intraparasitic heme iron, which is released during the digestion of hemoglobin by the parasite. This interaction cleaves the endoperoxide bridge of DHA, generating cytotoxic carbon-centered radicals. These radicals then alkylate and damage a multitude of parasite proteins and other biomolecules, leading to parasite death.
Figure 1. Simplified schematic of the antimalarial action of DHA.
Anticancer Signaling Pathways
DHA's anticancer effects are multifaceted and involve the modulation of several critical signaling pathways. Two of the most well-characterized pathways are the NF-κB and mTOR pathways.
4.2.1. Inhibition of the NF-κB Pathway
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. DHA has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.
Figure 2. DHA-mediated inhibition of the canonical NF-κB signaling pathway.
4.2.2. Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR pathway is frequently hyperactivated in cancer. DHA has been demonstrated to inhibit mTOR signaling, leading to decreased phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle arrest.
Figure 3. DHA's inhibitory effect on the mTORC1 signaling pathway.
Conclusion
This compound stands as a pivotal molecule in the treatment of malaria and holds considerable promise as a novel anticancer agent. Its formation as the active metabolite from various artemisinin precursors is a rapid and efficient process, crucial for its therapeutic efficacy. The experimental protocols and pharmacokinetic data presented in this guide offer a foundational resource for researchers to further explore the multifaceted activities of DHA. A deeper understanding of its interactions with cellular signaling pathways will undoubtedly pave the way for the development of more effective and targeted therapies for both infectious diseases and cancer.
References
- 1. Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. Population Pharmacokinetics of Artesunate and this compound following Intra-Rectal Dosing of Artesunate in Malaria Patients | PLOS Medicine [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of artesunate and this compound in pregnant and non-pregnant women with malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Core Mechanism of Dihydroartemisinin: A Technical Guide to Iron-Mediated Free Radical Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the principal active metabolite of artemisinin-based compounds, exhibits potent therapeutic efficacy against malaria and various cancers. Its mechanism of action is intrinsically linked to the generation of cytotoxic free radicals, a process initiated by the iron-mediated cleavage of its endoperoxide bridge. This technical guide provides an in-depth exploration of the core mechanism of DHA-induced free radical generation, detailing the chemical reactions, the resulting radical species, and their downstream biological consequences. This document consolidates quantitative data, presents detailed experimental protocols for key assays, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug development and molecular biology.
Introduction
The therapeutic promise of this compound (DHA) lies in its unique ability to be selectively activated within target cells, such as malaria-infected erythrocytes or cancer cells, which are characterized by elevated intracellular iron levels.[1][2] The central pharmacophore of DHA is the 1,2,4-trioxane ring, containing an endoperoxide bridge that is relatively stable until it encounters ferrous iron (Fe²⁺).[3] This interaction triggers a cascade of reactions, leading to the formation of highly reactive oxygen species (ROS) and carbon-centered radicals.[4] These radicals subsequently inflict widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death through pathways such as apoptosis and ferroptosis.[5][6] Understanding the intricacies of this activation mechanism is paramount for the rational design of novel artemisinin-based therapeutics and for optimizing their clinical application.
The Chemical Mechanism of Free Radical Generation
The activation of DHA is a Fenton-type reaction wherein ferrous iron (Fe²⁺) donates an electron to the endoperoxide bridge, leading to its reductive cleavage. This process generates a highly reactive oxygen-centered radical, which can then undergo a series of rearrangements to produce cytotoxic carbon-centered radicals.
The proposed step-by-step mechanism is as follows:
-
Initial Activation by Ferrous Iron: this compound reacts with a ferrous ion (Fe²⁺), which reduces the endoperoxide bridge. This leads to the homolytic cleavage of the O-O bond, generating an oxygen-centered radical at the C1 position and a ferryl-oxo [Fe(IV)=O] species.
-
Formation of Oxygen-Centered Radicals: The initial oxygen-centered radical is highly unstable and can abstract a hydrogen atom from a nearby carbon, leading to the formation of other radical species.
-
Rearrangement to Carbon-Centered Radicals: Through a series of intramolecular rearrangements, the initial oxygen-centered radicals can transform into more stable and long-lived carbon-centered radicals.[7] These carbon-centered radicals are considered key mediators of DHA's cytotoxic effects.[8]
-
Generation of Reactive Oxygen Species (ROS): The reaction cascade also leads to the formation of various reactive oxygen species, including superoxide (O₂⁻) and hydroxyl radicals (•OH), which contribute significantly to the oxidative stress induced in the target cells.[1]
Quantitative Analysis of DHA-Induced Radical Generation and Cellular Effects
The following tables summarize quantitative data from various studies investigating the kinetics of DHA's reaction with iron and its effects on cells.
Table 1: Reaction Kinetics of Artemisinin with Iron
| Reactant | Iron Species | Rate Constant (k) | Reference |
| Artemisinin | Ferrous ion (Fe²⁺) | 10 ± 0.5 M⁻¹s⁻¹ | [9][10] |
| Artemisinin | Ferric ion (Fe³⁺) | 8.5 ± 2.0 M⁻¹s⁻¹ | [9][10] |
Note: Data is for artemisinin, a closely related compound. This compound is a more potent derivative.
Table 2: Quantitative Effects of this compound on Cancer Cells
| Cell Line | DHA Concentration (µM) | Effect | Measurement | Reference |
| Human Myeloid Leukemia (K562) | 1-20 | Increased ROS production | Flow cytometry | [11] |
| Human Leukemia (U937) | 10 | Increased apoptosis | Flow cytometry | [12] |
| Osteosarcoma (MG-63) | 20 | Increased ROS production | Flow cytometry | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the free radical generation mechanism of DHA.
Detection of Free Radicals using Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR spectroscopy is the gold standard for detecting and identifying free radical species.[13] Due to the short-lived nature of the radicals generated by DHA, a spin trapping technique is employed.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (DHA) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a ferrous iron salt (e.g., ferrous sulfate or ferrous ammonium sulfate) in deoxygenated buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN), in the same buffer.[14][15]
-
-
Sample Preparation:
-
In an EPR-compatible tube, mix the DHA solution, the spin trap solution (final concentration typically 1-10 mM), and the ferrous iron solution.[16] The final concentrations of DHA and iron should be optimized based on the specific experimental setup.
-
Immediately vortex the mixture.
-
-
EPR Measurement:
-
Place the sample tube into the EPR spectrometer.
-
Record the EPR spectrum at room temperature. Typical X-band spectrometer settings might include a microwave frequency of ~9.5 GHz, microwave power of ~20 mW, modulation frequency of 100 kHz, and a magnetic field scan appropriate for the expected spin adducts.
-
The resulting EPR spectrum will show characteristic hyperfine splitting patterns that can be used to identify the trapped radical species (e.g., carbon-centered or oxygen-centered radical adducts).
-
Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.[17]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of DHA for the specified duration. Include appropriate controls (untreated cells, vehicle control).
-
-
Staining with DCFH-DA:
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.
-
Remove the treatment medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.[18]
-
-
Measurement of Fluorescence:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.[19]
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a common method for quantifying malondialdehyde (MDA), a major product of lipid peroxidation.[20]
Protocol:
-
Sample Preparation:
-
After treatment with DHA, harvest the cells and lyse them through sonication or freeze-thaw cycles.
-
Determine the protein concentration of the cell lysate for normalization.
-
-
TBARS Reaction:
-
To a known amount of cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).[21]
-
Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[20]
-
Incubate the mixture at 90-100°C for a defined period (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.
-
-
Quantification:
-
After cooling, centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane (TMP).[22]
-
Downstream Signaling Pathways
The generation of free radicals by DHA initiates a cascade of intracellular signaling events, ultimately leading to cell death. Two of the most prominent pathways are the MAPK/ERK pathway and the intrinsic apoptosis pathway.
DHA-induced ROS can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways, which are involved in stress responses and can lead to the activation of transcription factors like AP-1, ultimately inhibiting cell proliferation.[12][23] Concurrently, ROS can trigger the intrinsic apoptosis pathway by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2.[24][25] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[5]
Conclusion
The therapeutic efficacy of this compound is fundamentally dependent on its iron-mediated activation and subsequent generation of cytotoxic free radicals. This technical guide has outlined the core chemical mechanism, provided quantitative data on its effects, detailed essential experimental protocols for its study, and visualized the key downstream signaling pathways. A thorough understanding of these processes is crucial for the ongoing development and optimization of artemisinin-based therapies for a range of diseases, from malaria to cancer. Further research focusing on the precise nature of the radical species and their specific cellular targets will continue to refine our understanding and enhance the therapeutic potential of this remarkable class of drugs.
References
- 1. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redox reaction of artemisinin with ferrous and ferric ions in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces autophagy and inhibits the growth of iron-loaded human myeloid leukemia K562 cells via ROS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interruption of the MEK/ERK signaling cascade promotes this compound-induced apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the structures of radicals formed in the reaction of antimalarial drug artemisinin with ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 21. scirp.org [scirp.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Early studies on Dihydroartemisinin's antimalarial activity
An In-depth Technical Guide to the Core Findings of Early Dihydroartemisinin Antimalarial Studies
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, stands as the active metabolite for all artemisinin compounds, including artesunate and artemether.[1] Its discovery and subsequent investigation in the late 20th century marked a pivotal moment in the fight against malaria, particularly against increasingly drug-resistant strains of Plasmodium falciparum. This technical guide provides a detailed overview of the foundational in vitro and in vivo studies that characterized the potent antimalarial activity of DHA, established its mechanism of action, and paved the way for its clinical use. The focus is on the core experimental data and protocols from this early period, intended for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
Early research established that the antimalarial activity of DHA, like its parent compound artemisinin, is critically dependent on its endoperoxide bridge.[2] The proposed mechanism centers on the activation of this bridge by ferrous iron (Fe²⁺), which is abundant within the malaria parasite due to its digestion of host hemoglobin in the food vacuole.
The key steps identified were:
-
Activation : Intraparasitic iron, particularly from heme, cleaves the endoperoxide bridge of DHA.[1]
-
Free Radical Generation : This cleavage reaction produces a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[1][3][4]
-
Macromolecular Damage : These radicals then indiscriminately alkylate and damage a wide array of biological macromolecules essential for parasite survival, including proteins and lipids.[1][3][4] This leads to widespread oxidative stress and damage to the parasite's cellular structures.
-
Parasite Death : The culmination of this promiscuous alkylation and oxidative damage results in rapid parasite killing.[2]
Early In Vitro Studies
The initial laboratory evaluation of DHA's efficacy was conducted through in vitro assays using cultured Plasmodium parasites. These studies were crucial for quantifying its intrinsic potency, often in comparison to artemisinin and other derivatives.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values from key early studies. These values represent the concentration of DHA required to inhibit parasite growth by 50%.
| Study Reference | Parasite Species | Strain(s) | DHA IC₅₀ / EC₅₀ (nM) | Notes |
| Comparison Study (P. berghei)[5] | Plasmodium berghei | Not Specified | 3 | DHA was found to be the most potent compound compared to artemisinin (19 nM) and artesunate (11 nM). |
| Cameroon Isolates Study[6] | Plasmodium falciparum | 65 Clinical Isolates | Geometric Mean: 1.11 (Range: 0.25 - 4.56) | DHA was equally active against chloroquine-sensitive (1.25 nM) and chloroquine-resistant (0.979 nM) isolates. |
| 1990 Multi-Strain Study[7] | Plasmodium falciparum | 3 Chloroquine-Sensitive, 1 Chloroquine-Resistant | 0.98 - 6.1 | DHA was consistently more potent than artemisinin (EC₅₀ range: 3 - 108 nM) across all strains tested. |
Experimental Protocol: In Vitro Antimalarial Assay (Isotopic Microtest)
Early assessments of DHA's in vitro activity commonly utilized an isotopic microtest, a method designed to measure the inhibition of parasite macromolecular synthesis.
-
Parasite Culturing :
-
P. falciparum strains (e.g., chloroquine-sensitive NF-54 or clinical isolates) were maintained in continuous culture using human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.
-
Cultures were synchronized to the ring stage using methods like sorbitol lysis to ensure a uniform parasite population at the start of the assay.
-
-
Drug Plate Preparation :
-
A stock solution of DHA was prepared by dissolving the compound in a solvent such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the DHA stock solution were made in culture medium and dispensed into 96-well microtiter plates. Control wells contained medium with DMSO but no drug.
-
-
Assay Execution :
-
The synchronized parasite culture, adjusted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5%), was added to each well of the drug-prepared plates.
-
The plates were incubated for 24 hours under a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Following the initial incubation, a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, was added to each well.
-
The plates were incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into the parasite's DNA and RNA.
-
-
Quantification of Inhibition :
-
The assay was terminated by harvesting the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
The amount of incorporated [³H]-hypoxanthine was measured using a liquid scintillation counter. The resulting counts per minute (CPM) are directly proportional to parasite growth.
-
The percentage of growth inhibition for each drug concentration was calculated relative to the drug-free control wells.
-
-
Data Analysis :
-
The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the DHA concentration and fitting the data to a sigmoid dose-response curve using non-linear regression analysis.[7]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Technical Guide to Dihydroartemisinin-Induced Oxidative Stress: Mechanisms, Pathways, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dihydroartemisinin (DHA), the primary active metabolite of artemisinin compounds, is a potent therapeutic agent whose efficacy, particularly in anti-malarial and anti-cancer applications, is intrinsically linked to its ability to induce oxidative stress. This technical guide provides an in-depth exploration of the core mechanisms by which DHA disrupts cellular redox homeostasis. We will dissect the process of reactive oxygen species (ROS) generation, the consequent impact on endogenous antioxidant systems, and the downstream signaling cascades—including apoptosis and ferroptosis—that are triggered. This document consolidates quantitative data from various studies, details key experimental protocols for assessing oxidative stress, and provides visual diagrams of the critical signaling pathways to offer a comprehensive resource for researchers in the field.
Core Mechanisms of DHA-Induced Oxidative Stress
The therapeutic action of DHA is largely attributed to the cleavage of its endoperoxide bridge, a process catalyzed by intracellular ferrous iron (Fe²⁺), which is abundant in cancer cells and malaria parasites. This reaction generates highly reactive carbon-centered radicals, initiating a cascade of oxidative events.
Generation of Reactive Oxygen Species (ROS)
DHA treatment leads to a significant, dose-dependent increase in intracellular ROS levels across various cell types, including cancer and parasite-infected cells[1][2][3]. The primary sources and mechanisms include:
-
Mitochondrial Disruption: DHA can impair the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide anions (O₂•⁻)[1][4]. This process is often accompanied by a loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction[1][5].
-
Iron-Dependent Radical Formation: The iron-catalyzed cleavage of the endoperoxide bridge is a central mechanism, producing cytotoxic ROS that damage a wide array of biomolecules, including lipids, proteins, and nucleic acids[6][7].
-
Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which is closely linked with ROS production and can lead to apoptosis[8][9].
Impact on Cellular Antioxidant Systems
DHA-induced ROS overload overwhelms the cell's natural antioxidant defenses, leading to their depletion and further exacerbating oxidative damage.
-
Glutathione (GSH) Depletion: GSH is a critical intracellular antioxidant. DHA treatment has been shown to significantly decrease the levels of reduced GSH[4][10][11]. This occurs as GSH is consumed in the process of neutralizing ROS and their byproducts. The depletion of GSH compromises the cell's ability to scavenge free radicals and detoxify harmful compounds.
-
Inhibition of Antioxidant Enzymes: The activity of key antioxidant enzymes can be compromised. Studies have reported decreased activity of catalase (CAT) and glutathione peroxidase (GPx) following DHA treatment, particularly in parasite-infected erythrocytes[10][11]. GPx, which relies on GSH as a cofactor, is particularly affected by GSH depletion[3]. While some studies show decreased catalase expression[12], others report that DHA's effect on superoxide dismutase (SOD) is less pronounced.
Downstream Signaling Pathways and Cellular Fates
The surge in oxidative stress triggered by DHA activates multiple signaling pathways that converge on programmed cell death.
ROS-Mediated Apoptosis
DHA is a potent inducer of apoptosis, primarily through the intrinsic, mitochondria-dependent pathway[1][5]. The sequence of events is initiated by ROS-induced mitochondrial damage.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins[1][5]. This shift promotes the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm[1].
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell[5].
-
ER Stress Contribution: DHA can also induce apoptosis via ER stress, marked by the upregulation of proteins like GADD153 (CHOP)[8].
Figure 1: DHA-induced oxidative stress leading to apoptosis and ferroptosis.
Ferroptosis Induction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides[3][13]. DHA is a potent inducer of ferroptosis in cancer cells.
-
Inhibition of System Xc⁻ and GPX4: DHA can downregulate the expression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc⁻)[3]. This limits the intracellular supply of cysteine, a precursor for GSH synthesis. The resulting GSH depletion inactivates Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for detoxifying lipid peroxides[3][13].
-
Lipid Peroxidation: With GPX4 inhibited, ROS can freely react with polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation and eventual cell death[14].
-
Iron Accumulation: DHA can also induce the degradation of ferritin (ferritinophagy), an iron-storage protein, which increases the pool of labile intracellular iron that can participate in ROS-generating Fenton reactions, further amplifying lipid peroxidation[15].
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. DHA's interaction with this pathway is context-dependent.
-
Activation: In some models, DHA activates the Nrf2/HO-1 pathway, which serves as a protective response against oxidative stress[16][17]. DHA can promote the degradation of Keap1, the negative regulator of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes[17].
-
Inhibition/Modulation: In other contexts, particularly in combination therapies, DHA can suppress Nrf2 transcriptional activity. This action can prevent cancer cells from mounting a protective antioxidant response, thereby increasing their sensitivity to other chemotherapeutic agents like cytarabine[18]. DHA has also been shown to exert anti-inflammatory effects by inhibiting NF-κB in an Nrf2-dependent manner[19][20].
Figure 2: Modulation of the Keap1-Nrf2 signaling pathway by DHA.
Quantitative Data on DHA-Induced Oxidative Stress
The following tables summarize quantitative findings from studies investigating the effects of DHA on markers of oxidative stress.
Table 1: Effect of DHA on Reactive Oxygen Species (ROS) Levels
| Cell Line | DHA Concentration | Effect on ROS Levels | Reference |
| HL-60 (AML) | 10 µmol/L | 2.6-fold increase | [2] |
| Kasumi-1 (AML) | 10 µmol/L | 2.0-fold increase | [2] |
| EJ-138 & HTB-9 (Bladder Cancer) | Dose-dependent | Promoted ROS production | [1] |
| Jurkat & Molt-4 (T-ALL) | Not specified | Markedly increased | [3] |
| HCT-116 (Colorectal) | Not specified | Induced ROS accumulation | [5] |
Table 2: Effect of DHA on Antioxidant Systems
| Cell/Organism System | DHA Concentration | Effect on Antioxidant Levels/Activity | Reference |
| P. falciparum-infected erythrocytes | 0.5 and 1.0 ng/ml | Significantly lower GSH, Catalase, and GPx activities | [10][11] |
| Paca-44 (Pancreatic Cancer) | Not specified | Depleted intracellular glutathione (GSH) | [4] |
| T-ALL Cells | Not specified | Decreased levels of GSH | [3] |
Detailed Experimental Protocols
Accurate assessment of oxidative stress is critical for research in this field. The following are detailed methodologies for key assays.
Measurement of Intracellular ROS using DCFH-DA
This is the most common method for quantifying total intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Principle: Fluorescence intensity is directly proportional to the level of intracellular ROS[21][22].
-
Protocol Outline:
-
Cell Preparation: Seed adherent cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. For suspension cells, prepare a concentration of approximately 1.5 x 10⁵ cells per well[22].
-
DHA Treatment: Treat cells with the desired concentrations of DHA for the specified time period. Include a positive control (e.g., Tert-Butyl hydroperoxide) and an untreated negative control[21].
-
Washing: Gently remove the culture medium and wash the cells once or twice with a suitable buffer like phosphate-buffered saline (PBS) or ROS Assay Buffer[21][22].
-
Probe Incubation: Add 100 µL of the DCFH-DA working solution (typically 10-20 µM in serum-free medium or PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark[21].
-
Final Wash: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular probe[21].
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm[21][22]. The results can also be analyzed by fluorescence microscopy or flow cytometry[23].
-
Figure 3: Experimental workflow for intracellular ROS detection using DCFH-DA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The assay typically uses a system that generates superoxide radicals, and SOD activity is measured by its ability to inhibit a colorimetric reaction.
-
Principle: A xanthine oxidase/hypoxanthine system generates superoxide radicals, which reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product. SOD in the sample inhibits this reaction. The degree of inhibition is proportional to the SOD activity[24].
-
Protocol Outline:
-
Sample Preparation: Homogenize tissue or lyse cells in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100). Centrifuge at 14,000 x g for 5 minutes at 4°C to collect the supernatant[25]. Determine protein concentration to normalize results.
-
Reaction Setup (96-well plate):
-
Add WST Working Solution: Add 200 µL of the WST working solution to all wells[25].
-
Add Dilution Buffer: Add 20 µL of dilution buffer to Blank 2 and Blank 3 wells[25].
-
Initiate Reaction: Add 20 µL of the Enzyme Working Solution (containing xanthine oxidase) to the Sample and Blank 1 wells. Mix thoroughly[25].
-
Incubation: Incubate the plate at 37°C for 20 minutes[24].
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage inhibition rate for each sample relative to the control (Blank 1) and determine the SOD activity by comparing it to a standard curve.
-
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
-
Principle: The assay measures the amount of H₂O₂ remaining after incubation with the sample. Unreacted H₂O₂ reacts with a probe/chromogen in the presence of a peroxidase to generate a colored or fluorescent product[26][27]. Alternatively, the direct decomposition of H₂O₂ can be monitored by the decrease in absorbance at 240 nm[28].
-
Protocol Outline (Colorimetric Method):
-
Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay. The enzyme is unstable when diluted, so samples should be kept concentrated and on ice[26].
-
Reaction Setup (96-well plate):
-
Standard Wells: Add 20 µL of H₂O₂ standards of known concentrations.
-
Sample Wells: Add 20 µL of sample.
-
Control Wells: Add 20 µL of sample buffer[26].
-
-
Add Substrate: Add 100 µL of Assay Buffer and 30 µL of Methanol to all wells.
-
Initiate Reaction: Add 20 µL of H₂O₂ solution to initiate the catalase reaction.
-
Incubation: Incubate for 20 minutes at room temperature with gentle shaking.
-
Stop Reaction & Develop Color: Add 30 µL of Potassium Hydroxide to terminate the reaction, followed by 30 µL of the chromogen (e.g., Purpald).
-
Final Incubation: Incubate for 10 minutes at room temperature.
-
Oxidation: Add 10 µL of Potassium Periodate and incubate for 5 minutes.
-
Measurement: Read the absorbance at 540 nm. Catalase activity is inversely proportional to the signal.
-
Conclusion
This compound's therapeutic utility is deeply rooted in its capacity to induce targeted oxidative stress. By generating a surge of ROS through iron-dependent mechanisms and mitochondrial disruption, DHA overwhelms cellular antioxidant defenses. This redox imbalance activates potent cell death programs, including mitochondria-mediated apoptosis and iron-dependent ferroptosis. Furthermore, its complex interplay with the Nrf2 signaling pathway highlights its potential for both direct cytotoxicity and chemosensitization. A thorough understanding of these mechanisms and the robust experimental protocols to measure their effects are paramount for the continued development of DHA and its derivatives as effective agents in oncology and infectious disease.
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound Induces Autophagic Cell Death in Acute Myeloid Leukemia Cells through Oxidative Stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic Acid Induces Oxidative DNA Damage and Apoptosis, and Enhances the Chemosensitivity of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells | Semantic Scholar [semanticscholar.org]
- 8. This compound induces endoplasmic reticulum stress-mediated apoptosis in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mahidol IR [repository.li.mahidol.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of this compound in mitigating radiation‐induced lung injury: Inhibition of ferroptosis through Nrf2/HO‐1 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound ameliorates hemarthrosis-induced cartilage degeneration by suppressing chondrocyte senescence via activation of Keap1-Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. assaygenie.com [assaygenie.com]
- 23. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. assaygenie.com [assaygenie.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. mmpc.org [mmpc.org]
- 28. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]
Foundational Research on Dihydroartemisinin and Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning dihydroartemisinin (DHA) and its role in inducing ferroptosis, a regulated form of iron-dependent cell death. The document synthesizes key findings on the molecular mechanisms, presents quantitative data from seminal studies, details common experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to this compound and Ferroptosis
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has demonstrated significant anti-cancer activity across various tumor types.[1][2] One of the key mechanisms underlying its anti-neoplastic effects is the induction of ferroptosis. Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[3][4][5] This process is morphologically and biochemically different from other cell death modalities like apoptosis. Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and an increase in the labile iron pool, culminating in overwhelming lipid peroxidation and cell membrane damage.[6][7][8] DHA has emerged as a promising therapeutic agent that can selectively trigger this pathway in cancer cells, which often exhibit a heightened dependency on iron for proliferation.[7][9][10]
Core Mechanisms of DHA-Induced Ferroptosis
Research has elucidated several interconnected signaling pathways through which DHA initiates ferroptosis. These mechanisms often converge on the disruption of cellular antioxidant systems and the dysregulation of iron homeostasis.
Inhibition of the System Xc⁻-GSH-GPX4 Axis
The most extensively documented mechanism involves the suppression of the System Xc⁻-GSH-GPX4 antioxidant axis.[8]
-
System Xc⁻ Inhibition : System Xc⁻ is a cystine/glutamate antiporter composed of two subunits, SLC7A11 (xCT) and SLC3A2.[6][7] It mediates the uptake of extracellular cystine, which is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[7] Studies have shown that DHA treatment can downregulate the expression of SLC7A11 in cancer cells, including T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[6][11]
-
GSH Depletion : By inhibiting cystine uptake, DHA leads to a depletion of the intracellular GSH pool.[6][12] GSH is a vital cofactor for the antioxidant enzyme GPX4.
-
GPX4 Inactivation : Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis.[8] It utilizes GSH to reduce toxic lipid peroxides into non-toxic lipid alcohols, thereby protecting the cell membrane from oxidative damage.[6][8] DHA treatment has been shown to significantly downregulate GPX4 expression in glioblastoma and T-ALL cells.[3][6][13] The depletion of its cofactor, GSH, further cripples GPX4 activity. This inactivation of GPX4 is a critical event, leading to the unchecked accumulation of lipid peroxides and subsequent ferroptotic cell death.[4][13]
References
- 1. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 4. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced ferroptosis in acute myeloid leukemia: links to iron metabolism and metallothionein [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin structure-activity relationship studies
An In-depth Technical Guide to the Structure-Activity Relationship of Dihydroartemisinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DHA), the active metabolite of the artemisinin class of compounds, is a cornerstone in the treatment of malaria.[1][2] Originally isolated from the Chinese herb Artemisia annua, artemisinin and its semi-synthetic derivatives have saved countless lives.[3][4] Beyond its profound antimalarial efficacy, DHA has garnered significant attention for its potent anticancer activities across a wide range of human cancer cell lines.[4][5][6] Its pleiotropic effects, including the induction of various cell death pathways, make it a compelling candidate for drug development.[6]
The therapeutic potential of DHA is intrinsically linked to its unique chemical structure, centered around a 1,2,4-trioxane endoperoxide bridge.[4] Understanding the structure-activity relationship (SAR) of DHA is critical for designing next-generation derivatives with enhanced potency, improved pharmacokinetic profiles, and novel therapeutic applications. This guide provides a detailed technical overview of DHA's SAR, focusing on key structural modifications, their impact on biological activity, the signaling pathways involved, and the experimental protocols used for evaluation.
The Endoperoxide Bridge: The Essential Pharmacophore
The biological activity of this compound is unequivocally dependent on its endoperoxide bridge. This moiety acts as the core pharmacophore, and its cleavage is the initiating step for its cytotoxic effects against both malaria parasites and cancer cells.[4][7][8]
The activation mechanism is iron-mediated. Intracellular ferrous iron (Fe²⁺), which is abundant in the iron-rich heme groups within malaria parasites or in the metabolically active cancer cells, catalyzes the reductive cleavage of the O-O bond.[2][9] This reaction generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals that indiscriminately damage a wide array of biological macromolecules, including proteins and lipids, leading to overwhelming oxidative stress and cell death.[7][8][9]
Caption: Iron-mediated activation of the DHA endoperoxide bridge.
Structure-Activity Relationship at Key Positions
C-10 Position Modifications
The C-10 position of the DHA scaffold is the most frequently modified site, primarily to enhance solubility, stability, and efficacy.[7] These modifications typically result in the formation of ether or ester derivatives.[5]
-
Ethers and Esters: The creation of C-10 ethers (e.g., artemether) and esters (e.g., artesunate) significantly improves the pharmacokinetic properties of the parent compound.[5][7] The nature of the substituent at this position can dramatically influence both antimalarial and anticancer potency.
-
Stereochemistry: Reactions at the C-10 hydroxyl group can produce two distinct epimers, α and β. The orientation of the substituent plays a crucial role in biological activity, with different synthetic procedures favoring one epimer over the other.[10]
-
Anticancer Activity: For anticancer applications, conjugating DHA at the C-10 position with other chemical entities, such as bile acids or aromatic groups, has been shown to yield derivatives with potent and broad-spectrum anti-proliferation activities.[11] For instance, the introduction of triazolyl groups with electron-withdrawing substituents at C-10 has been shown to enhance antimalarial activity.[12]
Quantitative SAR Data for C-10 Derivatives (Anticancer)
The following table summarizes the in vitro cytotoxic activity of representative C-10 modified DHA derivatives against various human cancer cell lines.
| Compound ID | C-10 Modification | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| DHA | -OH | A549 (Lung) | 1.21 | [11] |
| 49 | Ursodeoxycholic acid conjugate | A549 (Lung) | 0.04 | [11] |
| 49 | Lewis Lung Cancer | 0.09 | [11] | |
| 49 | HCT116 (Colon) | 0.11 | [11] | |
| 851 | Proprietary Ester | HCT-116 (Colon) | 0.59 | [13] |
| DHA | -OH | OVCAR-3 (Ovarian) | ~5.0 | [14] |
| DHA | -OH | A2780 (Ovarian) | ~8.0 | [14] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.
Modifications at Other Positions
While less common, modifications at other positions of the artemisinin skeleton, such as C-3, C-9, and O-11, have also been explored to probe the SAR and develop novel analogs with unique biological properties.[15]
Mechanisms of Action & Key Signaling Pathways
DHA exerts its anticancer effects through the modulation of numerous cellular signaling pathways, primarily leading to programmed cell death.
Induction of Apoptosis
DHA is a potent inducer of apoptosis in cancer cells.[3][16] It activates both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[14][17] Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of the caspase cascade (caspases -3, -8, and -9).[1][14][17][18]
Caption: DHA-induced apoptotic signaling pathways.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. DHA is a known inducer of ferroptosis in cancer cells.[19][20][21] This mechanism is particularly relevant given DHA's iron-activated nature. DHA can downregulate the expression or inhibit the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[22] This inhibition leads to a buildup of lipid ROS, culminating in cell death.[23]
Caption: Core mechanism of DHA-induced ferroptosis via GPX4 inhibition.
Other Modulated Pathways
DHA's anticancer activity also involves the modulation of other critical signaling networks.[6] It has been shown to inhibit:
-
mTOR Signaling: A central regulator of cell growth and proliferation.[24][25]
-
Hedgehog Signaling: Implicated in tumorigenesis and cancer progression.[3][16]
-
NF-κB Signaling: A key pathway involved in inflammation and cell survival.[24]
Experimental Protocols
General Protocol for the Synthesis of this compound (2)
This protocol describes the reduction of artemisinin (1) to this compound (2) using sodium borohydride.
Materials:
-
Artemisinin (1)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
Suspend artemisinin (1 equiv.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0-5 °C.[26]
-
Add sodium borohydride (1.5-2.5 equiv.) portion-wise to the cooled suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.[27]
-
Continue stirring the reaction mixture vigorously for 1-3 hours at 0-5 °C.[26] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture to pH 5-6 by slowly adding glacial acetic acid.[26]
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Workup Option A (Precipitation): Dilute the residue with cold deionized water and stir for 15-30 minutes. Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum.[26]
-
Workup Option B (Extraction): Evaporate the neutralized mixture to dryness. Extract the white residue multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
General Protocol for Synthesis of C-10 Ester Derivatives
This protocol describes the esterification of DHA with a carboxylic acid (e.g., succinic anhydride to form artesunate) using DCC and DMAP as coupling agents.
Materials:
-
This compound (DHA) (1.0 equiv.)
-
Carboxylic acid or anhydride (e.g., Succinic Anhydride) (1.1 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1-0.3 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve DHA in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Add the carboxylic acid (or anhydride), followed by DCC and DMAP, to the solution at room temperature.[28] If using a more reactive acid chloride, a base like pyridine may be used instead of DCC/DMAP.
-
Stir the reaction mixture at room temperature overnight (approx. 18 hours).[28]
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the precipitate by filtration.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove excess reagents and DMAP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester derivative.[26][28]
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of DHA derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DHA derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities of artemisinin and its bioactive derivatives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the structure-activity relationship of this compound derivatives: Discovery, synthesis, and biological evaluation of this compound-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimalarial Activity of C-10 Substituted Triazolyl Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
The chemical synthesis of Dihydroartemisinin from artemisinin
An In-depth Technical Guide on the Chemical Synthesis of Dihydroartemisinin from Artemisinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DHA), the active metabolite of all artemisinin-based compounds, is a cornerstone in the treatment of malaria.[1] It serves not only as a potent drug itself but also as a crucial intermediate in the semi-synthesis of other vital antimalarial agents like artesunate and artemether.[1][2] This document provides a comprehensive technical overview of the core chemical synthesis of this compound from its parent compound, artemisinin. It includes a comparative analysis of synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and chemical synthesis.
Introduction to this compound Synthesis
The conversion of artemisinin to this compound is a reductive process targeting the lactone functional group within the artemisinin molecule. This reduction converts the lactone to a lactol (a cyclic hemiacetal), yielding DHA. The primary challenge in this synthesis is to achieve high-yield reduction of the lactone without affecting the sensitive endoperoxide bridge, which is essential for the compound's antimalarial activity.[3]
The most prevalent and industrially scalable method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.[4] Alternative methods, including the use of other reducing agents and catalytic hydrogenation, have been explored to optimize yield, safety, and environmental impact.[3]
Comparative Data on Synthesis Methodologies
The selection of a synthetic route depends on factors such as desired yield, scalability, cost, and safety. The following table summarizes quantitative data from various cited methods for the synthesis of DHA from artemisinin.
| Table 1: Comparison of Reduction Methods for this compound Synthesis | | :--- | :--- | :--- | :--- | :--- | :--- | | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference | | Sodium Borohydride (NaBH₄) | Methanol | 0–5 °C | 3 hours | 97.15% |[5] | | Sodium Borohydride (NaBH₄) | Methanol | 0–5 °C | 1 hour | 98% |[4] | | Sodium Borohydride (NaBH₄) | Methanol | 0–5 °C | 5 hours | 90% | | | Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane | -78 °C | - | Lower Yield | | | Lithium Triethylborohydride (LiBHEt₃) | Tetrahydrofuran | 20 °C | 10 minutes | 94% |[6] | | Catalytic Hydrogenation (Ni/TiO₂) | - | - | - | 16.58% |[3] |
Spectroscopic Data
Characterization of the final product is critical for confirming the success of the synthesis. This compound exists as a mixture of two epimers, 10α-hydroxyl and 10β-hydroxyl.[3]
| Table 2: Key Spectroscopic Data for this compound | | :--- | :--- | :--- | | Data Type | Value | Reference | | Molecular Weight (LC-MS) | 284.29 g/mol (C₁₅H₂₄O₅) |[3] | | Melting Point | 143–145 °C |[5] | | | 150–151 °C |[4] | | | 141–143 °C |[3] | | IR Spectrum (cm⁻¹) | ~3371 (O-H stretch) |[3] | | | ~1034 (C-O stretch) |[3] | | ¹³C-NMR (δ ppm) | 104.61 (C-12), 100.60, 88.63, 81.32 (C-12a), 52.77, 44.56, 37.73, 36.55, 34.90, 31.22, 26.41, 24.91, 24.70, 20.62, 13.16 |[5] | | | 96.60 (C-10), 87.96 (C-12), 81.31 (C-12a), 44.51 (C-8a), 35.00 (C-9), 30.96 (C-8), 26.26 (Me C-3), 20.56 (Me C-6), 13.37 (Me C-9) |[3] | | ¹H-NMR (δ ppm) (Key Signals) | 6.02 (d, J=9.9 Hz, 1H, 10-H), 5.55 (s, 1H, 12-H) |[5] | | | 5.60 (s, 1H), 4.78 (t, 1H) - Signals indicating α and β epimers |[3] |
Experimental Protocols
The following section details the experimental procedures for the most common and effective synthesis methods.
Protocol 1: High-Yield Reduction using Sodium Borohydride
This protocol is adapted from a method reporting a 97-98% yield.[4][5]
Materials:
-
Artemisinin
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Suspend Artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (60 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cool the suspension in an ice-water bath to a temperature of 0–5 °C.[4]
-
While maintaining the temperature, add sodium borohydride (e.g., 3.35 g, 88.5 mmol, ~2.5 equivalents) in small portions over a period of 20-30 minutes.[4][5]
-
After the addition is complete, allow the reaction mixture to stir vigorously for an additional 1 to 3 hours at 0-5 °C.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all artemisinin is consumed.[4] (Eluent example: CH₂Cl₂:MeOH = 20:1).[4]
-
Once the reaction is complete, neutralize the mixture to a pH of 5-6 by the careful, dropwise addition of a 30% acetic acid solution in methanol, while keeping the temperature at 0–5 °C.[4][5]
-
Concentrate the neutralized mixture under reduced pressure to remove most of the methanol.[4][5]
-
Workup Option A (Extraction): Extract the resulting white residue multiple times with ethyl acetate (e.g., 5 x 50 mL).[4] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a white crystalline powder.[4]
-
Workup Option B (Precipitation): To the concentrated residue, add cold deionized water (e.g., 100 mL) and stir for 15 minutes.[5] Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the final product.[5]
Mandatory Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation of artemisinin into this compound.
Caption: Reduction of Artemisinin to this compound.
Experimental Workflow
This diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for DHA.
Conclusion
The reduction of artemisinin to this compound is a well-established and highly efficient chemical transformation critical to the production of modern antimalarial therapies. The sodium borohydride method in methanol remains the most practical and high-yielding approach for both laboratory and industrial-scale synthesis due to its operational simplicity and the high purity of the resulting product. The data and protocols presented herein offer a robust foundation for professionals engaged in the synthesis, development, and manufacturing of these life-saving pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GB2494676A - Reduction of artemisinin to this compound and suitable apparatus - Google Patents [patents.google.com]
Dihydroartemisinin's effect on Plasmodium falciparum
An In-depth Technical Guide to the Effects of Dihydroartemisinin on Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DHA), the active metabolite of all clinically deployed artemisinin derivatives, is a cornerstone of modern antimalarial chemotherapy. Its rapid parasiticidal action against the blood stages of Plasmodium falciparum has been instrumental in reducing global malaria morbidity and mortality. This technical guide provides a comprehensive overview of the multifaceted effects of DHA on the parasite. It delves into the core mechanisms of action, details its impact on critical cellular pathways, summarizes quantitative efficacy data, and outlines key experimental protocols for its study. The emergence of artemisinin resistance, primarily associated with mutations in the P. falciparum Kelch13 (PfK13) protein, underscores the urgent need for a profound understanding of the drug-parasite interaction to sustain its clinical efficacy and guide the development of next-generation antimalarials.
Core Mechanism of Action
The antimalarial activity of DHA is contingent upon its unique 1,2,4-trioxane heterocycle, containing an endoperoxide bridge. The prevailing mechanism posits that this bridge is reductively cleaved by ferrous iron (Fe²⁺), which is abundantly available in the parasite's digestive vacuole as a byproduct of hemoglobin degradation.[1][2] This activation event generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[1][2]
These reactive intermediates are highly cytotoxic, acting in a promiscuous manner to damage a broad spectrum of biological macromolecules essential for parasite survival.[1] Key consequences of DHA activation include:
-
Oxidative Stress: The massive influx of ROS overwhelms the parasite's antioxidant defenses, leading to widespread oxidative damage.
-
Protein Alkylation and Damage: Covalent modification (alkylation) of parasite proteins disrupts their structure and function. Recent studies have shown that DHA damages proteins and compromises the function of the parasite's proteasome.[3]
-
Heme Alkylation: DHA has been shown to alkylate heme, a product of hemoglobin digestion. This interaction may interfere with the parasite's critical heme detoxification process, which involves crystallizing toxic free heme into inert hemozoin.[4][5]
-
Lipid Peroxidation: Damage to lipids compromises the integrity of cellular and organellar membranes.
Impact on P. falciparum Cellular Processes and Signaling Pathways
DHA's pleiotropic effects disrupt multiple fundamental cellular processes within the parasite.
Protein Homeostasis and the Unfolded Protein Response
A primary mechanism of DHA-mediated killing involves the disruption of protein homeostasis.[3] DHA treatment leads to:
-
Widespread Protein Damage: Direct alkylation and oxidative damage render proteins non-functional.
-
Proteasome Inhibition: DHA compromises the function of the 26S proteasome, the primary machinery for degrading damaged and unfolded proteins.[3]
-
Accumulation of Polyubiquitinated Proteins: The combination of increased protein damage and impaired proteasomal degradation leads to a significant build-up of polyubiquitinated proteins, which are substrates for the proteasome.[3]
-
Endoplasmic Reticulum (ER) Stress: This accumulation of damaged proteins activates the ER stress response, a cellular pathway that ultimately triggers programmed cell death if homeostasis cannot be restored.[3][6]
Blocking protein synthesis or the ubiquitination process has been shown to antagonize the activity of DHA, highlighting the central role of this pathway in its mechanism of action.[3]
Mitochondrial Function
The parasite's mitochondrion is another key target. While it plays a limited role in ATP production during the asexual blood stages, it is essential for other metabolic functions and is sensitive to oxidative stress.[7] Exposure to DHA induces:
-
Altered Mitochondrial Morphology: Mitochondria in DHA-exposed parasites become dramatically altered and enlarged.[8][9]
-
Membrane Depolarization: Artemisinins can cause a rapid and reversible depolarization of the mitochondrial membrane.[7][10]
-
Increased ROS Production: Treatment is associated with a significant increase in mitochondrial ROS production.[10]
-
Restructured Mitochondrial-Nuclear Interaction: In dormant parasites, new physical contacts between the mitochondria and the nucleus are observed, possibly indicating a retrograde signaling response to stress.[8][9]
Phosphatidylinositol-3-Phosphate (PI3P) Signaling
Recent evidence has identified the parasite's sole phosphatidylinositol-3-kinase (PfPI3K) as a key target of DHA.[11]
-
DHA potently inhibits PfPI3K, leading to a rapid decrease in the levels of its product, the signaling lipid PI3P.[11]
-
PI3P is crucial for various cellular processes, including protein trafficking and signaling.
-
The resistance-conferring PfK13 C580Y mutation is associated with increased PfPI3K levels, suggesting that parasites can overcome the drug's effect by boosting the PI3P pathway.[11]
Metabolic Dysregulation
DHA induces significant changes in parasite metabolism. Metabolomic studies have shown that DHA treatment leads to an inhibition of pyrimidine biosynthesis.[12] Furthermore, by interfering with hemoglobin uptake and digestion, DHA disrupts the parasite's primary source of amino acids.[13]
Stage-Specific Effects on the P. falciparum Life Cycle
DHA's efficacy varies across the parasite's intraerythrocytic developmental cycle.
-
Asexual Stages: DHA is exceptionally fast-acting and potent against the asexual blood stages (rings, trophozoites, and schizonts) that cause clinical malaria.[14] Trophozoites, which are actively digesting hemoglobin, are particularly susceptible due to the high intra-parasitic concentrations of heme-iron available for drug activation.[13]
-
Ring-Stage Dormancy: A key aspect of artemisinin resistance is the ability of early ring-stage parasites to enter a temporary state of arrested development or dormancy upon exposure to the drug.[8][15] This allows a sub-population of parasites to survive the short half-life of the drug and resume growth later, leading to treatment failure.[14][15]
-
Gametocytes: DHA and its parent compounds have activity against immature gametocytes, the sexual stages responsible for transmission to mosquitoes, contributing to the public health benefit of ACTs.[16] However, there is some evidence that sub-lethal drug concentrations might induce sexual commitment in trophozoites.[17]
Mechanisms of this compound Resistance
Clinical resistance to artemisinins is characterized by delayed parasite clearance.[14] This phenotype is strongly associated with mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[6][18][19]
The leading hypothesis for K13-mediated resistance is that mutant K13 protein reduces the endocytosis of hemoglobin from the host red blood cell.[18][19] This results in:
-
Reduced hemoglobin digestion.
-
Lower concentrations of free heme and Fe²⁺ in the digestive vacuole.
-
Decreased bioactivation of DHA.
-
Lower levels of cytotoxic protein damage, allowing the parasite to survive.[18]
Other molecular factors have been associated with in vitro resistance, including:
-
Increased pfmdr1 Copy Number: Amplification of the gene encoding the P. falciparum multidrug resistance transporter 1 (PfMDR1) has been linked to decreased susceptibility.[20][21]
-
Elevated Antioxidant Defense: Resistant parasites often exhibit an enhanced antioxidant network to better cope with oxidative stress.[20][21][22]
-
Upregulation of the Unfolded Protein Response (UPR): An enhanced UPR may allow parasites to better manage protein damage.[6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effect of DHA on P. falciparum.
Table 1: In Vitro 50% Inhibitory Concentrations (IC₅₀) of DHA against P. falciparum Strains
| P. falciparum Strain | K13 Genotype | DHA IC₅₀ (nM) | Reference Strain Characteristics |
| 3D7 | Wild-type | 3.2 - 7.6 | Artemisinin-sensitive |
| Dd2 | Wild-type | 3.2 - 7.6 | Chloroquine-resistant, Mefloquine-resistant |
| 7G8 | Wild-type | 3.2 - 7.6 | Chloroquine-resistant |
| Dd2 (DHA-resistant clone) | Wild-type | >190 (25-fold increase) | In vitro selected for DHA resistance[20] |
Note: IC₅₀ values can vary between laboratories based on assay conditions. The values presented are representative ranges found in the literature.[20][23][24]
Table 2: Quantitative Effects of DHA on Cellular Processes in P. falciparum
| Cellular Process/Target | Parameter Measured | Effect of DHA Treatment | Magnitude of Effect |
| Protein Homeostasis | Proteasome Activity | Inhibition | Concentration-dependent decrease in 26S activity[3] |
| Polyubiquitinated Proteins | Accumulation | Concentration-dependent increase[3] | |
| Signaling | PI3P Production | Inhibition | Rapid blockade of PI3P production at low nM concentrations[11] |
| Mitochondrial Function | ROS Production | Increase | Dramatic increase in mitochondrial ROS[10] |
| Parasite Viability | Parasite Reduction Ratio (PRR) | Reduction in viable parasites | Drug- and concentration-dependent killing rate[25] |
| Lag Phase (onset of killing) | Varies by drug | DHA has a rapid onset of action[25] |
Detailed Experimental Protocols
In Vitro Culture of Asexual P. falciparum
-
Culture Medium: Prepare complete medium consisting of RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 2.4 mM sodium bicarbonate, 10 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% human serum.
-
Parasite Maintenance: Culture parasites in human O+ erythrocytes at a 2-5% hematocrit in sealed flasks. Maintain at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Synchronize parasites to the ring stage for assays using 5% D-sorbitol treatment for 10 minutes at 37°C. This lyses mature-stage infected erythrocytes, leaving predominantly rings.
Drug Susceptibility Assay for IC₅₀ Determination (SYBR Green I Method)
-
Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of DHA in complete medium. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Parasite Addition: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I DNA dye. Add this buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control (100% growth). Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model.
Parasite Viability Assessment (Parasite Reduction Ratio - PRR Assay)
This assay measures the rate of parasite killing over time, distinguishing viable from non-viable parasites.[26][27]
-
Drug Treatment: Incubate a larger volume of synchronized parasite culture (e.g., 0.3% parasitemia) with a fixed, high concentration of DHA (e.g., 10x IC₅₀). Replenish the drug and medium every 24 hours.
-
Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot of the culture.
-
Drug Washout: Wash the cells three times with drug-free complete medium to remove all traces of DHA.
-
Limiting Dilution: Perform serial dilutions of the washed parasites into a 96-well plate containing fresh erythrocytes and medium.
-
Regrowth Phase: Incubate the dilution plate for 14-21 days to allow any viable parasites to grow to a detectable level.
-
Viability Determination: Assess parasite growth in the wells using microscopy (Giemsa stain) or a DNA-based fluorescence assay (e.g., SYBR Green I). The highest dilution showing parasite growth is used to back-calculate the number of viable parasites at the initial sampling time point.
-
Data Analysis: Plot the log of viable parasitemia versus time. The PRR is the log₁₀ reduction in viable parasites over a 48-hour interval.
Proteasome Activity Assay
-
Parasite Lysate Preparation: Culture parasites to the trophozoite stage. Lyse the infected erythrocytes with saponin and wash the released parasites. Prepare a parasite lysate in a suitable lysis buffer.
-
Assay Reaction: Use a commercial kit such as Proteasome-Glo™ Assay System. Incubate the parasite lysate with a specific luminogenic proteasome substrate.
-
Luminescence Measurement: After incubation, add a detection reagent to stop the reaction and generate a luminescent signal, which is proportional to proteasome activity.
-
DHA Treatment: To test the effect of DHA, pre-incubate parasite cultures or lysates with varying concentrations of the drug before adding the substrate. Measure the decrease in luminescence compared to an untreated control.[3]
Assessment of Mitochondrial ROS Production
-
Drug Treatment: Incubate parasite cultures with DHA for a defined period (e.g., 1-3 hours).
-
Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'–dichlorodihydrofluorescein diacetate (H₂DCFDA), to the culture and incubate. H₂DCFDA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
Data Acquisition: Wash the cells and measure the fluorescence intensity of individual infected erythrocytes using flow cytometry.
-
Analysis: Compare the mean fluorescence intensity of DHA-treated parasites to that of untreated controls to quantify the increase in ROS production.[13]
Visualizations: Pathways and Workflows
Diagram 1: Core Mechanism of this compound Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Restructured Mitochondrial-Nuclear Interaction in Plasmodium falciparum Dormancy and Persister Survival after Artemisinin Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]
- 11. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin induced dormancy in Plasmodium falciparum: Duration, recovery rates and implications in treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of Artemether Lumefantrine and this compound Piperaquine in Clearance of Gametocytes in Uncomplicated Plasmodium falciparum Malaria in Tiwi Kenya | East Africa Science [easci.eahealth.org]
- 17. Frontiers | Revisiting the Effect of Pharmaceuticals on Transmission Stage Formation in the Malaria Parasite Plasmodium falciparum [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]
- 20. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. mdpi.com [mdpi.com]
- 27. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Antimalarial: An In-depth Technical Guide to the Origins of Dihydroartemisinin Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the origins of Dihydroartemisinin (DHA) research, a pivotal moment in the fight against malaria. Born out of a clandestine military project and the relentless efforts of scientists led by Nobel laureate Tu Youyou, the discovery of DHA marked a significant advancement in antimalarial therapy. This document provides a detailed account of the early research, including experimental protocols, quantitative data, and the fundamental mechanism of action of this life-saving compound.
Discovery and Historical Context
The story of this compound is intrinsically linked to the discovery of its parent compound, artemisinin. In the late 1960s, amidst the Vietnam War, the Chinese government initiated a top-secret military program, "Project 523," to find new treatments for chloroquine-resistant malaria.[1] A key figure in this project was Tu Youyou, who, inspired by ancient Chinese medical texts, focused on the sweet wormwood plant, Artemisia annua.[2]
A critical breakthrough came with the realization that traditional hot water extraction methods were destroying the active ingredient. Tu Youyou's team developed a low-temperature extraction method using ether, which yielded a highly effective extract.[2] In 1972, they isolated the active compound, artemisinin (then called qinghaosu).[2]
The discovery of this compound was a serendipitous event that occurred in 1973. While attempting to elucidate the chemical structure of artemisinin and confirm the presence of a carbonyl group, Tu Youyou and her team synthesized DHA.[2] Subsequent studies revealed that DHA is the active metabolite of all artemisinin compounds and is, in fact, more potent than artemisinin itself.[3]
Experimental Protocols
The foundational research on DHA involved its synthesis from artemisinin and subsequent evaluation of its antimalarial activity.
Synthesis of this compound from Artemisinin
The primary method for synthesizing DHA in the early research was the reduction of the lactone group of artemisinin to a lactol. The most commonly used reducing agent was sodium borohydride (NaBH₄) in a methanol solvent at low temperatures.
Detailed Methodology:
-
Dissolution: Artemisinin is dissolved in methanol.
-
Cooling: The solution is cooled to a temperature between 0°C and 5°C. This low temperature is crucial to prevent the degradation of the peroxide bridge, which is essential for the compound's antimalarial activity.
-
Reduction: Sodium borohydride is slowly added to the cooled solution. The molar ratio of artemisinin to NaBH₄ is a critical parameter, with early experiments exploring different ratios to optimize the yield.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) to determine the consumption of artemisinin and the formation of DHA.
-
Quenching and Neutralization: Once the reaction is complete, the excess NaBH₄ is quenched, and the reaction mixture is neutralized, often with acetic acid.
-
Isolation and Purification: The DHA is then isolated from the reaction mixture. This typically involves extraction with a suitable organic solvent, followed by purification techniques such as crystallization to obtain pure DHA.
This process yields a mixture of two epimers, α-DHA and β-DHA.
Early Preclinical and Clinical Evaluation
Following its synthesis, DHA underwent preclinical and clinical evaluation to determine its efficacy and safety.
-
Animal Models: The initial efficacy of artemisinin extracts, which contain the precursor to DHA's in vivo formation, was tested in rodent and monkey models of malaria. These early tests demonstrated a 100% inhibition of the parasite.[4]
-
Human Trials: The first clinical trials of artemisinin extracts were conducted in 1972 on 21 patients in Hainan province, China, with successful outcomes.[5] A later study in 1997 on DHA itself in 37 malaria patients (25 with P. falciparum and 12 with P. vivax) demonstrated its clinical efficacy.[6] Patients were treated with 60 mg daily (or 2 mg/kg for children) for 7 days, with a doubled first dose.[6]
Quantitative Data
Due to the confidential nature of Project 523, detailed quantitative data from the very early experiments are scarce in publicly available literature. The following tables summarize the available data from early and subsequent foundational studies.
| Parameter | Value | Source |
| Synthesis Yield | ||
| This compound from Artemisinin (Sodium Borohydride Reduction) | >90% | [7] |
| Preclinical Efficacy | ||
| Inhibition of Plasmodium berghei in mice (Artemisinin ether extract) | 100% | [4] |
| Inhibition of Plasmodium cynomolgi in monkeys (Artemisinin ether extract) | 100% | [4] |
| Early Clinical Efficacy (this compound) | ||
| Fever Clearance Time (P. falciparum) | 36.24 ± 15.30 hours | [6] |
| Parasite Clearance Time (P. falciparum) | 44.80 ± 19.09 hours | [6] |
| Recrudescence Rate (P. falciparum) | 4.8% (1 out of 21 patients) | [6] |
| Later Clinical Efficacy (this compound-Piperaquine) | ||
| 42-day Cure Rate (P. falciparum at China-Myanmar border) | 100% | [8][9] |
| Day 3 Parasite Positivity Rate (P. falciparum at China-Myanmar border) | 7.04% | [8][9] |
| Parameter | Value | Source |
| Pharmacokinetic Parameters (from later studies) | ||
| Half-life (t½) | ~1-2 hours | [2] |
| Apparent Volume of Distribution (V/F) | 2.75 L/kg | [10] |
| Apparent Clearance (CL/F) | 2.64 L/kg/h | [10] |
Mechanism of Action: The Heme Activation Pathway
The antimalarial activity of this compound is dependent on its endoperoxide bridge. The currently accepted mechanism of action involves the activation of this bridge by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the malaria parasite within infected red blood cells.
This activation process generates highly reactive oxygen species (ROS) and carbon-centered radicals.[1] These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and lipids, leading to oxidative stress and ultimately, the death of the parasite.[7]
Figure 1: Heme-mediated activation pathway of this compound.
Experimental Workflow
The logical workflow from the initial screening of traditional medicines to the development of DHA as a potent antimalarial drug is a testament to the systematic approach of Tu Youyou and her team.
Figure 2: Workflow of this compound discovery and development.
Conclusion
The discovery of this compound represents a landmark achievement in modern medicine, originating from the rich heritage of traditional Chinese medicine and propelled by dedicated scientific inquiry. Its rapid and potent action against the malaria parasite has saved countless lives and continues to be a cornerstone of antimalarial treatment worldwide. This technical guide provides a glimpse into the foundational research that unveiled this remarkable compound, highlighting the innovative experimental approaches and the logical progression of scientific discovery that led to its development. The legacy of this research underscores the importance of exploring natural products and traditional knowledge in the quest for new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.asm.org [journals.asm.org]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. nobelprize.org [nobelprize.org]
- 5. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Efficacy of this compound in treatment of 37 malaria cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Clinical Efficacy of this compound–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Efficacy of this compound-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Artesunate and this compound following Intra-Rectal Dosing of Artesunate in Malaria Patients | PLOS Medicine [journals.plos.org]
A Technical Guide to Dihydroartemisinin's Impact on Cellular Iron Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydroartemisinin (DHA), a potent semi-synthetic derivative of artemisinin, has demonstrated significant anticancer activity, much of which is intricately linked to its profound impact on cellular iron metabolism. This technical guide provides an in-depth exploration of the dual mechanisms through which DHA perturbs iron homeostasis: inducing an iron-dependent form of cell death known as ferroptosis by increasing the labile iron pool, and paradoxically, causing cellular iron depletion by downregulating the transferrin receptor 1 (TfR1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanisms of Action
DHA's interaction with cellular iron is multifaceted, leading to two primary, and seemingly contrasting, outcomes that are likely dependent on cell type, concentration, and exposure duration.
Induction of Ferroptosis via Increased Labile Iron
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. DHA is a potent inducer and sensitizer of ferroptosis in various cancer cells[1][3].
-
Ferritin Degradation: DHA triggers the lysosomal degradation of ferritin, the primary intracellular iron storage protein[1][3][4]. This process, which can be either dependent or independent of autophagy (a process known as ferritinophagy), releases large amounts of ferrous iron (Fe²⁺) into the cytoplasm[1][5][6].
-
Expansion of the Labile Iron Pool (LIP): The degradation of ferritin significantly increases the size of the labile iron pool (LIP), a pool of chelatable, redox-active iron[7]. This elevated intracellular free iron is a critical prerequisite for ferroptosis[1][5].
-
ROS Generation: The excess Fe²⁺ from the LIP participates in the Fenton reaction, generating highly toxic hydroxyl radicals and other ROS[8][9]. This iron-mediated cleavage of DHA's endoperoxide bridge further amplifies ROS production, leading to overwhelming oxidative stress[5][10][11].
-
Inhibition of GPX4: A key event in ferroptosis is the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that detoxifies lipid peroxides[12]. DHA has been shown to downregulate GPX4 expression, rendering cells vulnerable to lipid peroxidation[1][2]. This effect can be mediated through pathways such as PERK-ATF4-HSPA5 in glioblastoma and the ATF4-CHOP signaling pathway in leukemia[1][13].
-
Lipid Peroxidation: The combination of high ROS levels and inhibited GPX4 activity leads to the uncontrolled peroxidation of polyunsaturated fatty acids in cell membranes, causing loss of membrane integrity and culminating in cell death[1].
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 3. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced ferroptosis in acute myeloid leukemia: links to iron metabolism and metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (DHA) inhibits myofibroblast differentiation through inducing ferroptosis mediated by ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artesunate induces ER-derived-ROS-mediated cell death by disrupting labile iron pool and iron redistribution in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces autophagy and inhibits the growth of iron-loaded human myeloid leukemia K562 cells via ROS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Anti-inflammatory Properties of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established and potent antimalarial agent. Beyond its efficacy in combating malaria, a growing body of scientific evidence has illuminated its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary investigations into DHA's anti-inflammatory effects, focusing on its molecular mechanisms of action. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this promising compound. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further exploration of this compound's therapeutic potential in inflammatory diseases.
Molecular Mechanisms of Anti-inflammatory Action
DHA exerts its anti-inflammatory effects by modulating several key signaling cascades that are crucial in the inflammatory response. These pathways, when dysregulated, contribute to the pathogenesis of numerous chronic inflammatory conditions. DHA has been shown to intervene at critical junctures within these pathways, leading to a reduction in the production of pro-inflammatory mediators.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription.
DHA has been demonstrated to suppress the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of inflammatory genes.[1] Some studies suggest DHA's inhibitory effect may also involve upstream components of the pathway, such as TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1).
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, which includes p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a pivotal role in translating extracellular stimuli into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators.
DHA has been shown to inhibit the phosphorylation of p38 MAPK and ERK.[2] By preventing the activation of these key kinases, DHA effectively dampens the downstream inflammatory response. For instance, in dextran sodium sulphate (DSS)-induced colitis models, DHA's protective effects are linked to the suppression of p38 MAPK signaling.[3]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway
The JAK/STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Persistent activation of this pathway, particularly of STAT3, is linked to chronic inflammation and fibrosis.
DHA has been identified as a potent inhibitor of STAT3 phosphorylation.[4] It achieves this by selectively blocking the phosphorylation of JAK2, an upstream kinase of STAT3.[5] This inhibitory action has been observed in models of pulmonary fibrosis, where DHA treatment leads to reduced expression of TGF-β1, JAK2, and STAT3.[4][6]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in the innate immune system by detecting pathogenic microorganisms and sterile stressors. Upon activation, it triggers the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, active forms.
DHA has been found to inhibit the activation of the NLRP3 inflammasome.[3] This inhibition leads to a reduction in the maturation and secretion of IL-1β.[7] The mechanism appears to involve the suppression of upstream signaling, including the HIF-1α and JAK3/STAT3 pathways, which are involved in the expression of NLRP3 itself.[7]
Data Presentation
The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo experiments.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | DHA Concentration | Measured Parameter | Result | Citation |
| RAW 264.7 Macrophages | LPS | 12.5 - 100 µM | TNF-α, IL-6, NO release | Significant, dose-dependent inhibition | [8] |
| THP-1 derived Macrophages | LPS | 0.2, 0.4 µM | IL-1β release | Significant attenuation | [7] |
| THP-1 derived Macrophages | LPS | 0.2, 0.4 µM | NLRP3 protein level | Apparent reduction | [7] |
| HepG2 Cells | - | 10.75, 21.5, 43 µM | p-ERK expression | Inhibition observed | [9] |
| HNSCC Cells (Fadu, Cal-27) | - | 10, 20 µM | p-STAT3 | Inhibition observed | [5] |
| Lung Cancer PC-14 Cells | - | Not specified | p38 activation | Increased activation (related to apoptosis) | [10] |
| Rh30 Cells | - | 10 - 30 µM | p-p38 MAPK | Slight inhibition | [11] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Induction | DHA Dosage | Measured Parameter | Result | Citation |
| Rats | Bleomycin-induced pulmonary fibrosis | 50, 100 mg/kg/d | Serum IL-1β, IL-6, TNF-α | Significant reduction | [4][6] |
| Rats | Bleomycin-induced pulmonary fibrosis | 50, 100 mg/kg/d | Lung p-JAK2, p-STAT3 | Significant suppression | [4][6] |
| Mice | DSS-induced colitis | Not specified | IL-1β, IL-6, TNF-α production | Reduction in pro-inflammatory factors | [3] |
| Mice | DSS-induced colitis | Not specified | p-p38 MAPK, p-NF-κB p65 | Inhibition of phosphorylation | [3] |
| Mice | Collagen-induced arthritis | Not specified | Serum IL-1β, IL-6, paw edema | Alleviation of symptoms | [7] |
| BALB/c Mice | Carbon tetrachloride | 50, 100 mg/kg | NF-κB, TNF-α, NLRP3 levels | Reduced levels of inflammatory markers | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the investigation of anti-inflammatory compounds like this compound.
General Experimental Workflow
The investigation of a compound's anti-inflammatory properties typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.
In Vitro Inflammation Induction in Macrophages (LPS-stimulated RAW 264.7 cells)
This assay is a standard method to screen for anti-inflammatory activity by mimicking bacterial-induced inflammation.
-
Cell Culture:
-
Culture murine macrophage RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates (for cytokine assays) or 6-well plates (for protein analysis) at an appropriate density (e.g., 2 x 10⁴ cells/well for 96-well plates) and allow them to adhere for 24 hours.[13]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.[13]
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 24 hours for cytokine release, or shorter time points like 15-60 minutes for signaling pathway analysis).[13][14][15]
-
-
Sample Collection:
Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and quantitative method to measure the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants or serum.
-
Principle: This assay utilizes a sandwich immunoassay technique. A capture antibody specific to the cytokine of interest is pre-coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-HRP enzyme conjugate. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.[17]
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatant or serum) to the wells and incubate.[18]
-
Wash the plate and add the biotinylated detection antibody. Incubate.[18]
-
Wash the plate and add Streptavidin-HRP. Incubate.[18]
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.[18]
-
Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.[18]
-
Analysis of Protein Expression by Western Blotting
Western blotting is used to detect specific proteins (e.g., p-p65, p-p38, IκBα) in cell lysates to elucidate the mechanism of action.
-
Protocol (General):
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65) overnight at 4°C or for 1-2 hours at room temperature.[19]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[19]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[19]
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[19]
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).[14]
-
In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[20][21]
-
Protocol (General):
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Grouping: Divide animals into several groups: a negative control group (vehicle), a positive control group (a standard NSAID like indomethacin), and treatment groups receiving different doses of this compound.
-
Compound Administration: Administer the test compounds (DHA, vehicle, or standard drug) orally or via intraperitoneal injection, typically 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the same paw.[22]
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[22]
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the negative control group.
-
Conclusion
The preliminary evidence strongly supports the role of this compound as a potent anti-inflammatory agent. Its ability to modulate multiple critical inflammatory signaling pathways—including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome—highlights its potential as a multi-target therapeutic. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing pro-inflammatory cytokine production and mitigating inflammatory responses.
While these findings are promising, further research is warranted. Future investigations should focus on elucidating the precise molecular interactions of DHA with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its long-term safety and efficacy in more complex, chronic models of inflammatory diseases. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for scientists dedicated to advancing DHA from a promising compound to a potential clinical therapy for a range of inflammatory disorders.
References
- 1. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Putative STAT3 Inhibitor, Suppresses the Growth of Head and Neck Squamous Cell Carcinoma by Targeting Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of calcium, P38 MAPK in this compound-induced apoptosis of lung cancer PC-14 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novusbio.com [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to Its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, is a potent antimalarial agent with increasingly recognized anticancer properties. Its therapeutic effects are attributed to its ability to interact with a multitude of cellular targets, thereby modulating various signaling pathways and inducing cellular stress. This technical guide provides an in-depth overview of the known and putative molecular targets of DHA, with a focus on its anticancer mechanisms. It summarizes quantitative data on its cytotoxic effects, details key experimental protocols for target identification and validation, and visualizes the complex signaling networks it influences.
Introduction
This compound is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua. The endoperoxide bridge within its structure is crucial for its biological activity. In the presence of ferrous iron (Fe²⁺), which is abundant in malaria parasites and cancer cells, this bridge is cleaved, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are highly cytotoxic and can damage a wide array of biomolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death. This guide delves into the specific molecular interactions and downstream consequences of DHA's activity.
Quantitative Data on this compound's Cytotoxicity
The cytotoxic effects of DHA have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for its potency. The following tables summarize the reported IC₅₀ values for DHA in various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 129.1 | 24 |
| MDA-MB-231 | Breast Cancer | 62.95 | 24 |
| A549 | Lung Cancer | 28.8 (as artemisinin) | Not Specified |
| H1299 | Lung Cancer | 27.2 (as artemisinin) | Not Specified |
| PC9 | Lung Cancer | 19.68 | 48 |
| NCI-H1975 | Lung Cancer | 7.08 | 48 |
| HepG2 | Liver Cancer | 40.2 | 24 |
| Hep3B | Liver Cancer | 29.4 | 24 |
| Huh7 | Liver Cancer | 32.1 | 24 |
| PLC/PRF/5 | Liver Cancer | 22.4 | 24 |
| HCT116 | Colon Cancer | 15.08 - 38.46 | 24 |
| SW620 | Colon Cancer | 15.08 - 38.46 | 24 |
| DLD-1 | Colon Cancer | 15.08 - 38.46 | 24 |
| COLO205 | Colon Cancer | 15.08 - 38.46 | 24 |
| SW480 | Colon Cancer | 65.19 | 24 |
| SW1116 | Colon Cancer | 63.79 | 24 |
| HL-60 | Leukemia | < 1 - 2 | 48 |
| PC-3 | Prostate Cancer | > 2 (as DHA derivative) | 48 |
| Mia PaCa-2 | Pancreatic Cancer | > 2 (as DHA derivative) | 48 |
| LS180 | Colon Cancer | > 2 (as DHA derivative) | 48 |
| BGC-823 | Gastric Cancer | 8.30 (as DHA derivative) | Not Specified |
Molecular Targets and Signaling Pathways
DHA's anticancer activity is not attributed to a single target but rather to its promiscuous reactivity with multiple proteins, leading to the dysregulation of numerous critical signaling pathways. The primary mechanism involves the iron-mediated generation of ROS, which induces oxidative stress and damages cellular components.
Direct Molecular Targets
While a comprehensive list of direct, high-affinity binding partners with experimentally determined dissociation constants (Kd) is not yet fully established, several proteins have been identified as potential direct targets of DHA through various proteomic and biochemical approaches.
Table 2: Potential Direct Molecular Targets of this compound
| Target Protein | Cellular Function | Evidence | Binding Affinity |
| Translationally Controlled Tumor Protein (TCTP) | Apoptosis, cell growth, and calcium binding | Covalent binding in the presence of hemin.[1] | Two hemin binding sites with dissociation constants of ~18 µM.[1] |
| Plasmodium falciparum Ddi1 (PfDdi1) | Retroviral-like aspartyl protease | In silico docking and in vitro binding assays.[2] | Free binding energy of -5.18 kcal/mol (in silico).[2] |
| Heat Shock Protein 90 (HSP90) | Protein folding and stability | Quantitative chemical proteomics. | Not specified. |
| Various proteins involved in glycolysis, hemoglobin metabolism, and redox defense | Metabolism and cellular stress response | Chemical proteomics with activity-based probes.[3] | Not specified. |
It is important to note that much of the current data on direct binding is derived from computational modeling or qualitative proteomic studies. Further research employing biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) is needed to determine the precise binding affinities and kinetics for these interactions.
Affected Signaling Pathways
DHA has been shown to modulate a wide array of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. DHA has been demonstrated to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to the downregulation of downstream effectors like cyclin D1 and c-myc.[4][5][6][7][8]
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. DHA can suppress the activation of NF-κB, thereby inhibiting the expression of its target genes, which are involved in promoting cancer cell survival and proliferation.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell growth, differentiation, and apoptosis. DHA has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the suppression of this pro-survival signaling cascade.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK and JNK subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. The effect of DHA on this pathway appears to be cell-type specific, with some studies reporting inhibition and others activation, suggesting a complex regulatory role.[5]
-
TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. DHA has been reported to inhibit this pathway, which can contribute to its anti-metastatic effects.
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. DHA has been shown to inhibit this pathway, leading to a decrease in the expression of its target genes involved in cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets and mechanisms of action of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of DHA on cancer cells by measuring their metabolic activity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the DHA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DHA). Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each DHA concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log of the DHA concentration and fitting the data to a dose-response curve.[1][2][9][10][11]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by DHA.
Materials:
-
Cancer cells treated with DHA
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with DHA for the desired time, wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of DHA on protein activation.[5][7][8][12][13]
Affinity Chromatography Coupled with Mass Spectrometry for Target Identification
This method is used to identify proteins that directly bind to DHA.
Materials:
-
DHA-immobilized affinity resin (e.g., DHA coupled to NHS-activated Sepharose beads)
-
Cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Preparation of Cell Lysate: Lyse the cells of interest and clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Purification: Incubate the cell lysate with the DHA-immobilized affinity resin to allow DHA-binding proteins to bind to the resin.
-
Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin using an appropriate elution buffer (e.g., a high salt buffer or a buffer containing free DHA).
-
Protein Identification by Mass Spectrometry: The eluted proteins are then separated by SDS-PAGE, and the protein bands are excised, in-gel digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.[14][15][16][17]
Visualization of this compound-Modulated Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: Overview of major signaling pathways modulated by this compound.
Caption: A typical experimental workflow for identifying direct protein targets of this compound.
Conclusion
This compound is a multi-targeted agent with significant potential in cancer therapy. Its ability to induce ROS-mediated cytotoxicity and modulate a wide range of signaling pathways underscores its pleiotropic anticancer effects. While a number of molecular targets have been identified, further research is required to fully elucidate the direct binding partners of DHA and their precise binding affinities. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the complex mechanisms of action of this promising natural product derivative. A deeper understanding of its molecular targets will be instrumental in the rational design of novel DHA-based anticancer therapies and in identifying patient populations most likely to benefit from such treatments.
References
- 1. The Plasmodium falciparum translationally controlled tumor protein homolog and its reaction with the antimalarial drug artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin Binds and Inhibits the Activity of Plasmodium falciparum Ddi1, a Retroviral Aspartyl Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the Raf/ERK/MEK and PI3K/AKT pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the Raf/ERK/MEK and PI3K/AKT pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits EphA2/PI3K/Akt pathway-mediated malignant behaviors and vasculogenic mimicry in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein binding and α:β anomer ratio of this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein binding and alpha : beta anomer ratio of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Targeted efficacy of this compound for translationally controlled protein expression in a lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of HSP90 as a direct target of artemisinin for its anti-inflammatory activity via quantitative chemical proteomics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Dihydroartemisinin for Laboratory Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a natural product extracted from the plant Artemisia annua. DHA serves as the active metabolite for all artemisinin-based compounds and is a crucial component of modern antimalarial therapies.[1] Beyond its potent antimalarial activity, DHA has garnered significant interest for its potential anticancer, anti-inflammatory, and antiviral properties.[2] Its proposed mechanism of action involves the iron-mediated cleavage of its endoperoxide bridge, which generates reactive oxygen species that damage parasitic or cancer cells.[1][3] This document provides detailed protocols for the laboratory-scale synthesis of this compound from artemisinin, summarizes key quantitative data, and illustrates the primary signaling pathways affected by DHA.
Data Presentation
The following tables summarize quantitative data from various laboratory-scale synthesis protocols for this compound.
Table 1: Summary of this compound Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | Artemisinin | Artemisinin | Artemisinin |
| Reducing Agent | Sodium borohydride (NaBH₄) | Sodium borohydride (NaBH₄) | Hydrogenation (Ni/TiO₂ catalyst) |
| Solvent | Methanol (MeOH) | Methanol (MeOH) | Not specified |
| Reaction Temperature | 0-5 °C | 0-5 °C | Not specified |
| Reaction Time | 3 hours 20 minutes | ~5 hours | Not specified |
| Molar Ratio (Artemisinin:NaBH₄) | 1:1.5 | 1:2.5 to 1:3 | N/A |
| Reported Yield | 97.15%[4] | 95% | 16.58%[5] |
| Reported Purity | Not specified | >98% (by NMR) | Not specified |
| Work-up Procedure | Neutralization with acetic acid, concentration, dilution with water, filtration | Neutralization with acetic acid/methanol, evaporation, extraction with ethyl acetate | Not specified |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a method reporting a high yield of this compound.[4]
Materials:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Cold deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol with stirring.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the stirred solution over a period of 20 minutes, maintaining the temperature between 0–5 °C.
-
Continue stirring the reaction mixture at 0–5 °C for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with glacial acetic acid while keeping the temperature at 0–5 °C.
-
Concentrate the neutralized solution by removing most of the methanol using a rotary evaporator.
-
Dilute the concentrated residue with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.
-
Collect the white precipitate by filtration, wash it with water (3 x 100 mL), and dry to obtain this compound.
Protocol 2: Synthesis and Purification by Extraction
This protocol describes a common method for synthesizing and purifying this compound via solvent extraction.
Materials:
-
Artemisinin
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄), granular
-
30% Acetic acid in methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Mechanical stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel or extraction apparatus
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask and cool to 0–5 °C in an ice bath.
-
With vigorous stirring, gradually add sodium borohydride (artemisinin to NaBH₄ ratio of 1:2.5) over 30 minutes.
-
Stir the mixture for another hour at the same temperature.
-
Monitor the reaction to completion using TLC (e.g., mobile phase CH₂Cl₂:MeOH = 20:0.5).
-
Stop the reaction by adding a mixture of 30% acetic acid in methanol until the pH is between 5 and 6.
-
Evaporate the neutralized reaction mixture to dryness under reduced pressure.
-
Extract the residue multiple times with ethyl acetate (e.g., 5 x 50 mL).
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the dried solution and evaporate the solvent under reduced pressure to yield this compound as a white, crystalline powder.
Visualizations
This compound Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from artemisinin.
Caption: Workflow for this compound Synthesis.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects, particularly its anticancer activities, by modulating various signaling pathways. The diagram below provides a simplified overview of some key pathways affected by DHA.[6][7]
Caption: Major Signaling Pathways Modulated by DHA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Assay Methods for Dihydroartemisinin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties.[1] It exerts cytotoxic effects on a wide range of cancer cells by inducing apoptosis, causing cell cycle arrest, and promoting the generation of reactive oxygen species (ROS).[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the cytotoxicity of DHA, enabling researchers to assess its therapeutic potential and elucidate its mechanisms of action.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 24 | 129.1[3] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 62.95[3] |
| Colorectal Cancer | |||
| SW1116 | Dukes' Type A | 24 | 63.79 ± 9.57[4][5] |
| SW480 | Dukes' Type B | 24 | 65.19 ± 5.89[5] |
| SW620 | Dukes' Type C | 24 | 38.46 ± 4.15[4][5] |
| DLD-1 | Dukes' Type C | 24 | 15.08 ± 1.70[4][5] |
| HCT116 | Dukes' Type D | 24 | 21.45[4] |
| COLO205 | Dukes' Type D | 24 | 25.86 ± 2.91[5] |
| HT29 | Colorectal Adenocarcinoma | 24 | 10.95[3] |
| HCT116 | Colorectal Carcinoma | 24 | 11.85[3] |
| SW 948 | Colon Cancer | 48 | ~30-50[6] |
| Liver Cancer | |||
| Hep3B | Hepatocellular Carcinoma | 24 | 29.4[3] |
| Huh7 | Hepatocellular Carcinoma | 24 | 32.1[3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 24 | 22.4[3] |
| HepG2 | Hepatocellular Carcinoma | 24 | 40.2[3] |
| Lung Cancer | |||
| PC9 | Non-small Cell Lung Cancer | 48 | 19.68[3] |
| NCI-H1975 | Non-small Cell Lung Cancer | 48 | 7.08[3] |
| A549 | Lung Carcinoma | - | - |
| H1299 | Non-small Cell Lung Cancer | - | - |
| Ovarian Cancer | |||
| A2780 | Ovarian Carcinoma | 48 | ~10-25[7] |
| OVCAR-3 | Ovarian Carcinoma | 48 | ~5-10[7] |
| Leukemia | |||
| HL-60 | Promyelocytic Leukemia | 48 | 2[8] |
| Pancreatic Cancer | |||
| Mia PaCa-2 | Pancreatic Carcinoma | - | - |
| Prostate Cancer | |||
| PC-3 | Prostate Adenocarcinoma | - | - |
| Bladder Cancer | |||
| T24 | Bladder Carcinoma | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
Herein are detailed protocols for the principal assays used to characterize the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration at which DHA inhibits cell growth by 50% (IC50).[2][9]
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (DHA)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of DHA (e.g., 0, 1, 10, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against DHA concentration.[2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following DHA treatment using flow cytometry.[12]
Materials:
-
DHA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[13]
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with DHA as required for your experiment and harvest them.
-
Washing: Wash the cells with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[13]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the stained cells by flow cytometry.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.[13]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2][13]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after DHA treatment.[14]
Materials:
-
DHA-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)[15]
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with DHA and harvest them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[2][14]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[14]
-
Staining: Resuspend the cell pellet in the PI staining solution.[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry.[14]
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This protocol measures the intracellular generation of ROS induced by DHA.[16][17]
Materials:
-
DHA-treated and control cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution[16]
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Treat cells with DHA for the desired time.
-
Loading with DCFH-DA: Wash the cells and incubate them with DCFH-DA solution (e.g., 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.[18]
-
Washing: Wash the cells with PBS to remove excess probe.[16]
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[16]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This protocol assesses the effect of DHA on mitochondrial function by measuring the mitochondrial membrane potential.[1][19]
Materials:
-
DHA-treated and control cells
-
JC-1 staining solution[19]
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Treat cells with DHA.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[20]
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the fluorescence using a fluorescence microscope or a microplate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[19] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[19]
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the described experimental protocols.
Caption: this compound-induced cytotoxicity signaling pathways.
Caption: General experimental workflows for in vitro cytotoxicity assays.
Caption: Logical relationships of DHA's cytotoxic effects.
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. researchhub.com [researchhub.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Dihydroartemisinin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, is a potent antimalarial drug.[1][2] Beyond its established use, a growing body of research has highlighted its significant anti-tumor and anti-inflammatory properties, making it a compound of high interest in drug development.[3][4] In cancer research, DHA has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of cancer cell lines.[2][5][6] Its mechanisms of action are multifaceted, often involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[7][8] In the context of inflammation, DHA has been demonstrated to suppress the production of pro-inflammatory cytokines and modulate immune cell functions.[3][9][10]
These application notes provide a comprehensive guide for designing and conducting cell culture experiments to investigate the biological effects of this compound. This document outlines detailed protocols for assessing cell viability, apoptosis, cell cycle progression, and ROS production, and includes visualizations of the primary signaling pathways affected by DHA.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of DHA on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 48 | 21.45 | [11] |
| Jurkat | T-cell Lymphoma | Not Specified | Not Specified | [12] |
| SW 948 | Colon Cancer | 48 | ~25 | [13] |
| OSCA2 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6 | [14] |
| OSCA16 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6 | [14] |
| OSCA50 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6 | [14] |
| D17 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6 | [14] |
| SKOV3 | Ovarian Cancer | 48 | 80 | [15] |
| SKOV3-IP | Ovarian Cancer | 48 | 40 | [15] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | DHA Conc. (µM) | Incubation Time (h) | % Cells in G2/M Phase | % Apoptotic Cells | Reference |
| HCT116 | 20 | Not Specified | Increased | Increased | [11] |
| DLD1 | 20 | Not Specified | Increased | Increased | [11] |
| RKO | 20 | Not Specified | Increased | Increased | [11] |
| BxPC-3 | Not Specified | 72 | G0/G1 Arrest | Not Specified | [16] |
| AsPC-1 | Not Specified | 72 | G0/G1 Arrest | Not Specified | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
This compound (DHA)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[15]
-
Prepare a series of DHA dilutions in complete culture medium (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).[11]
-
Remove the existing medium from the wells and add 100 µL of the prepared DHA dilutions to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[12]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
DHA
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with various concentrations of DHA for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
DHA
-
Cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and synchronize the cell cycle if necessary by serum starvation.[7]
-
Treat cells with different concentrations of DHA for a specified time (e.g., 24, 48, or 72 hours).[16]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[11][14]
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for detecting the generation of ROS induced by this compound.
Materials:
-
DHA
-
Cell line of interest
-
6-well plates or 96-well black plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate plates.
-
Treat cells with DHA at various concentrations for the desired time.
-
Incubate the cells with DCFH-DA solution (typically 10 µM) for 20-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. The green fluorescence intensity is proportional to the amount of intracellular ROS.[8][17]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: A typical workflow for investigating the cellular effects of DHA.
Caption: Key pathways in DHA-induced apoptosis.
Caption: DHA's modulation of key inflammatory signaling pathways.
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Mechanism of Action of Dihydroartemisinin (DHA)
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug.[1] Beyond its established role in treating malaria, a growing body of evidence highlights its significant anticancer activities.[2][3] Understanding the precise molecular mechanisms by which DHA exerts its therapeutic effects is crucial for optimizing its clinical use and developing novel therapeutic strategies. DHA's mechanism of action is multifaceted, involving the induction of distinct forms of programmed cell death, such as ferroptosis and apoptosis, and causing widespread perturbations in cellular proteomics and metabolomics.[4][5][6][7]
These application notes provide detailed protocols for key experimental techniques used to investigate the various facets of DHA's mechanism of action, tailored for researchers, scientists, and drug development professionals.
Section 1: Investigating DHA-Induced Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[8] Several studies have identified ferroptosis as a critical component of DHA's anticancer effect, particularly in glioblastoma and T-cell acute lymphoblastic leukemia.[8][9]
Application Note 1.1: Analysis of Key Ferroptosis-Regulating Proteins
To determine if DHA induces ferroptosis, it is essential to measure the expression levels of key proteins that regulate this process. Glutathione Peroxidase 4 (GPX4) is a central inhibitor of ferroptosis, and its downregulation is a hallmark of this cell death pathway.[10] Other important proteins include Solute Carrier Family 7 Member 11 (SLC7A11 or xCT), a component of the cystine/glutamate antiporter system Xc-, and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which is involved in lipid metabolism.[9][11] Western blotting is the standard technique for this analysis.
Protocol 1.1: Western Blotting for Ferroptosis Markers (GPX4, SLC7A11, ACSL4)
This protocol describes the detection of GPX4, SLC7A11, and ACSL4 proteins in cell lysates by Western blotting following DHA treatment.
Materials:
-
Cancer cell lines (e.g., U87 glioblastoma, Jurkat T-ALL cells)[8][9]
-
This compound (DHA)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-SLC7A11, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of DHA (e.g., 10-100 µM) for a specified time (e.g., 24-48 hours). Include a negative control (vehicle-treated) and a positive control (DHA + Ferrostatin-1).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein amounts for all samples. Mix with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the β-actin loading control.[11]
Application Note 1.2: Measurement of Lipid Reactive Oxygen Species (ROS)
A defining characteristic of ferroptosis is the accumulation of lipid peroxides. The fluorescent probe C11-BODIPY 581/591 is widely used to specifically detect lipid ROS. In its reduced state, the probe fluoresces green, and upon oxidation by lipid peroxides, its fluorescence shifts to red. An increase in the red-to-green fluorescence ratio indicates elevated lipid peroxidation.
Protocol 1.2: Lipid ROS Assay using C11-BODIPY 581/591
This protocol details the measurement of lipid ROS in DHA-treated cells using flow cytometry.
Materials:
-
DHA-treated and control cells
-
C11-BODIPY 581/591 probe (e.g., from Invitrogen)
-
Flow cytometer with appropriate lasers and filters (e.g., FITC and PE channels)
Procedure:
-
Cell Treatment: Treat cells with DHA as described in Protocol 1.1.
-
Probe Staining: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Wash the cells twice with PBS to remove excess probe. Resuspend in fresh PBS and analyze immediately using a flow cytometer.
-
Data Analysis: Measure the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels. The ratio of red to green fluorescence intensity is calculated to quantify lipid ROS levels. An increase in this ratio in DHA-treated cells is indicative of ferroptosis.
Data Summary: this compound and Ferroptosis Induction
| Parameter | Cell Line | DHA Concentration | Observation | Reference |
| GPX4 Protein Expression | Glioblastoma (U87, A172) | Not specified | Significant decrease | [4][8] |
| SLC7A11 (xCT) Expression | T-ALL (Jurkat, Molt-4) | Not specified | Significant decrease | [9] |
| Lipid ROS Levels | Glioblastoma (U87, A172) | Not specified | Increased | [8] |
| Cytoplasmic ROS Levels | T-ALL (Jurkat, Molt-4) | Not specified | Markedly increased | [9] |
| Ferritin Degradation | Cancer Cells | Not specified | Induced lysosomal degradation | [11] |
Visualization: DHA-Induced Ferroptosis Pathway
Caption: DHA induces ferroptosis by downregulating GPX4 and SLC7A11, and promoting ferritin degradation.
Section 2: Investigating DHA-Induced Apoptosis
Apoptosis, or Type I programmed cell death, is another key mechanism through which DHA exerts its anticancer effects.[2][5] This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is mediated by two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Application Note 2.1: Quantitative Assessment of Apoptosis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Protocol 2.1: Annexin V-FITC/PI Staining for Flow Cytometry
This protocol outlines the steps to quantify apoptosis in DHA-treated cells.
Materials:
-
DHA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with desired concentrations of DHA for 24-48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Add Dyes: Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Application Note 2.2: Analysis of Apoptosis-Related Proteins
The apoptotic process is tightly regulated by proteins from the Bcl-2 family (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and a cascade of proteases called caspases (e.g., initiator caspase-9, effector caspase-3).[5][12] DHA has been shown to modulate the expression of these proteins, for instance by downregulating Bcl-2 and upregulating Bax, leading to the activation of caspases.[5] Western blotting is used to measure these changes.
Protocol 2.2: Western Blotting for Bcl-2 Family and Caspases
This protocol is for detecting changes in key apoptotic proteins.
Materials:
-
As listed in Protocol 1.1
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-β-actin)
Procedure:
-
Sample Preparation: Treat cells with DHA, extract total protein, and quantify as described in Protocol 1.1.
-
SDS-PAGE and Western Blotting: Perform electrophoresis and protein transfer as previously described.
-
Antibody Incubation: Probe membranes with primary antibodies against Bcl-2, Bax, cleaved-caspase-3, and cleaved-PARP (a substrate of activated caspase-3). Use an antibody against β-actin as a loading control.
-
Detection and Analysis: Visualize and quantify the bands. An increased Bax/Bcl-2 ratio and increased levels of cleaved-caspase-3 and cleaved-PARP are indicative of apoptosis induction.[5][12]
Data Summary: this compound and Apoptosis Induction
| Parameter | Cell Line | DHA Concentration | Observation | Reference |
| Apoptosis Rate | Ovarian Cancer (A2780) | 10 µM | ~5-fold increase | [12] |
| Apoptosis Rate | Ovarian Cancer (OVCAR-3) | 10 µM | >8-fold increase | [12] |
| Bcl-2 Protein Expression | Bladder Cancer (EJ-138, HTB-9) | Dose-dependent | Noticeably downregulated | [5] |
| Bax Protein Expression | Bladder Cancer (EJ-138, HTB-9) | Dose-dependent | Strikingly increased | [5] |
| Caspase-3 Activity | Bladder Cancer Cells | 0.1-100 µM | Concentration-dependent increase | [13] |
Visualization: DHA-Induced Intrinsic Apoptosis Pathway
Caption: DHA triggers the intrinsic apoptosis pathway by altering the Bax/Bcl-2 ratio.
Section 3: Proteomic Analysis of DHA's Effects
To gain a global, unbiased understanding of DHA's mechanism, proteomic approaches are invaluable. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) allow for the simultaneous identification and quantification of thousands of proteins across different samples (e.g., control vs. DHA-treated). This can reveal novel drug targets and affected cellular pathways that might be missed by hypothesis-driven approaches.[6]
Application Note 3.1: iTRAQ-based Quantitative Proteomics
iTRAQ is a powerful chemical labeling method used in mass spectrometry. Peptides from different samples are labeled with unique isobaric tags. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, and the relative intensity of these reporter ions corresponds to the relative abundance of the peptide (and thus the protein) in each sample.
Protocol 3.1: iTRAQ-based Quantitative Proteomics Workflow
This protocol provides a general workflow for an iTRAQ experiment to study DHA's effects on the cellular proteome.[6]
Materials:
-
DHA-treated and control cells
-
Lysis buffer, DTT, iodoacetamide
-
Trypsin
-
iTRAQ Reagents kit
-
Strong Cation Exchange (SCX) chromatography system
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Protein Extraction and Digestion: Lyse cells and extract total protein. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using trypsin.
-
iTRAQ Labeling: Label the peptide digests from each condition (e.g., control, DHA-treated) with a different iTRAQ reagent according to the manufacturer's protocol.
-
Fractionation: Combine the labeled peptide samples. To reduce sample complexity, fractionate the mixed peptides using SCX chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of each protein by comparing the intensities of the iTRAQ reporter ions.
-
Perform statistical analysis to identify differentially expressed proteins (DEPs).
-
Conduct bioinformatics analysis (e.g., Gene Ontology, KEGG pathway analysis) on the DEPs to identify enriched biological processes and signaling pathways affected by DHA.[6]
-
Visualization: iTRAQ Proteomics Experimental Workflow
Caption: Workflow for iTRAQ-based quantitative proteomics to study DHA's effects.
Section 4: Metabolomic Analysis of DHA's Effects
Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a functional readout of the cellular state and reveal metabolic pathways disrupted by drug treatment. Studies have shown that DHA significantly alters the metabolome of both cancer cells and Plasmodium falciparum, affecting pathways like pyrimidine biosynthesis and hemoglobin catabolism.[7][14]
Application Note 4.1: Untargeted Metabolite Profiling
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of metabolic changes. Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform for this purpose due to its high sensitivity and broad coverage of diverse chemical classes.
Protocol 4.1: LC-MS based Untargeted Metabolomics Workflow
This protocol describes a general workflow for analyzing metabolic perturbations induced by DHA.
Materials:
-
DHA-treated and control cells/parasites
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., methanol/acetonitrile/water mixture)
-
UPLC-Q-TOF-MS system[15]
-
Metabolomics data processing software (e.g., XCMS, MetaboAnalyst)
Procedure:
-
Sample Collection and Quenching: After DHA treatment, rapidly quench metabolic activity by adding ice-cold quenching solution. Harvest the cells quickly.
-
Metabolite Extraction: Extract metabolites using a cold extraction solvent. Centrifuge to pellet debris and collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. It is common to run samples in both positive and negative ionization modes to maximize metabolite detection.
-
Data Processing: Process the raw LC-MS data to perform peak picking, alignment, and normalization. This generates a data matrix of metabolite features and their intensities across all samples.
-
Statistical Analysis: Use multivariate statistical methods (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between control and DHA-treated groups.
-
Metabolite Identification and Pathway Analysis: Identify the significant metabolic features by matching their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., HMDB, KEGG). Use tools like MetaboAnalyst to perform pathway analysis and visualize the affected metabolic pathways.[16]
Visualization: Metabolomics Experimental Workflow
Caption: General workflow for an untargeted metabolomics study of DHA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 5. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound-induced apoptosis in prostate cancer PC3 cells: An iTRAQ-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Dysregulation Induced in Plasmodium falciparum by this compound and Other Front-Line Antimalarial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE [frontiersin.org]
- 16. Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin Delivery in Animal Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial drug that has garnered significant attention for its anticancer properties.[1][2][3] Its therapeutic potential in oncology is attributed to its ability to induce programmed cell death (apoptosis, autophagy, and ferroptosis), inhibit tumor metastasis and angiogenesis, and modulate the tumor microenvironment.[1][2][3] However, the clinical application of DHA is hampered by its poor water solubility, low bioavailability, and short plasma half-life.[1][4] To overcome these limitations, various nanoscale drug delivery systems (NDDSs) have been developed to enhance the stability, solubility, and tumor-targeting efficiency of DHA.[1][3]
These application notes provide an overview of common DHA delivery methods used in animal cancer models, including detailed protocols for their preparation and characterization, and a summary of their efficacy. Additionally, key signaling pathways affected by DHA are illustrated to provide a mechanistic context for its anticancer activity.
Nanoparticle-Based Delivery Systems
Nanoparticles offer a versatile platform for DHA delivery, improving its pharmacokinetic profile and enabling targeted therapy.[1] Common formulations include polymeric nanoparticles and liposomes.
Polymeric Nanoparticles
Biodegradable polymers such as poly(ethylene glycol) methyl ether-poly(ε-caprolactone) (MPEG-PCL) can be used to encapsulate DHA, forming self-assembled nanoparticles.[4] These systems can sustain drug release and have shown enhanced therapeutic efficacy and lower toxicity compared to free DHA in animal models.[4]
Table 1: Characteristics of DHA-loaded Polymeric Nanoparticles
| Formulation | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Animal Model | Cancer Type | Key Findings | Reference |
| DHA/MPEG-PCL | 30.28 ± 0.27 | Not Reported | Not Reported | Nude Mice | Cervical Cancer (HeLa xenograft) | Significantly inhibited tumor growth and prolonged survival compared to free DHA. | [4] |
| Ca/DHA@AFn | ~20 | Not Reported | 2.32 | Balb/c Mice | Breast Cancer (4T1 xenograft) | Superior synergistic antitumor effects through combined calcicoptosis/ferroptosis induction. | [5] |
| ZnP@DHA/Pyro-Fe | Not Reported | Not Reported | Not Reported | Not Specified | Colorectal Cancer | Enhanced uptake in tumors, significant tumor inhibition, and sensitization to anti-PD-L1 immunotherapy. | [6] |
Liposomal Delivery Systems
Liposomes, microscopic phospholipid vesicles, are another effective carrier for DHA, capable of encapsulating the hydrophobic drug within their lipid bilayer.[7][8] They can improve drug circulation time and facilitate simultaneous delivery of DHA with other chemotherapeutic agents.[2][7]
Table 2: Characteristics of DHA-loaded Liposomes
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Animal Model | Cancer Type | Key Findings | Reference |
| Conventional Liposomes (P90G/Cholesterol) | Not Reported | Not Reported | 71 | Not Reported (in vitro) | Breast Cancer (MCF-7) | Showed cytotoxicity to cancer cells with no toxicity from blank liposomes. | [8] |
| Stealth Liposomes (P90G/Cholesterol/PEG) | Not Reported | Not Reported | 69 | Not Reported (in vitro) | Breast Cancer (MCF-7) | Reduced cellular uptake compared to conventional liposomes. | [8] |
| DHA + Epirubicin Liposomes | Not Reported | Not Reported | Not Reported | Nude Mice | Breast Cancer (xenograft) | Enhanced efficacy of epirubicin, induced apoptosis and autophagy. | [2][7] |
| Mannosylated Liposomes (DHA + Doxorubicin) | 158.8 | -15.8 | Not Reported | Nude Mice | Drug-resistant Colon Cancer (HCT8/ADR xenograft) | High tumor inhibition rate (88.59%) and overcame multidrug resistance. | [9] |
Exosome-Based Delivery
Exosomes, as natural biological vesicles, are being explored for DHA delivery.[10][11] Bovine milk-derived exosomes have been used to load DHA, demonstrating enhanced oral bioavailability and anticancer activity in melanoma models.[10][11]
Table 3: Characteristics of DHA-loaded Exosomes
| Formulation | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Animal Model | Cancer Type | Key Findings | Reference |
| Exo-DHA | 90-103 | 0.119-0.123 | -23 to -28 | Not Specified (in vivo) | Melanoma | 2.8-fold improvement in oral bioavailability, enhanced tumor growth suppression. | [10][11] |
Experimental Protocols
Protocol 1: Preparation of DHA-Loaded Polymeric Micelles (Self-Assembly Method)
This protocol is adapted from the methodology for creating DHA/MPEG-PCL nanoparticles.[4]
-
Dissolution: Dissolve DHA and MPEG-PCL copolymer in a suitable organic solvent (e.g., acetone or acetonitrile).
-
Self-Assembly: Add the organic solution dropwise into deionized water under magnetic stirring. The hydrophobic PCL core will encapsulate the DHA, while the hydrophilic PEG shell forms the outer layer of the micelle.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to remove any non-encapsulated DHA and polymer aggregates.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of DHA in the nanoparticles using High-Performance Liquid Chromatography (HPLC) after dissolving the nanoparticles in a suitable solvent.
-
Protocol 2: Preparation of DHA-Loaded Liposomes (Thin-Film Hydration Method)
This is a common method for preparing liposomes.[12]
-
Lipid Film Formation: Dissolve DHA, phospholipids (e.g., phosphatidylcholine), and cholesterol in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.[12][13]
-
Purification: Remove non-encapsulated DHA by dialysis or size exclusion chromatography.[14]
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using DLS.
-
Lamellarity and Morphology: Observe with TEM or Cryo-TEM.
-
Encapsulation Efficiency: Determine the concentration of DHA in the liposomes relative to the initial amount used, typically measured by HPLC after lysing the liposomes with a detergent or solvent.
-
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of DHA formulations in animal models.[4][5][15]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft models.[16]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 HeLa cells) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[4]
-
Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., control, free DHA, blank nanoparticles, DHA-loaded nanoparticles). Administer treatments via a specified route (e.g., intravenous, intraperitoneal, or oral) at a predetermined schedule.
-
Efficacy Evaluation:
-
Tumor Volume: Measure tumor dimensions with calipers regularly and calculate the volume.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival Rate: Record the survival time of the mice in each group.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
This compound Signaling Pathways in Cancer
DHA exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and death.
mTOR Signaling Pathway Inhibition
DHA has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[17][18] This inhibition can occur through the activation of AMPK.[18]
Caption: DHA inhibits mTORC1 signaling, partly via AMPK activation.
Induction of Apoptosis and Autophagy
DHA can induce both Type I (apoptosis) and Type II (autophagy) programmed cell death. It can inhibit the anti-apoptotic protein Bcl-2, leading to the release of Beclin 1 (initiating autophagy) and Bax (promoting apoptosis).[7]
Caption: DHA induces apoptosis and autophagy by inhibiting Bcl-2.
Inhibition of Tumor Invasion and Metastasis
DHA can suppress tumor cell invasion by inhibiting signaling pathways involving Protein Kinase C (PKC), MAPKs, and transcription factors like NF-κB and AP-1, which regulate the expression of matrix metalloproteinases (MMPs).[19]
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-assembled this compound nanoparticles as a platform for cervical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanostructured this compound Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral delivery of this compound for the treatment of melanoma via bovine milk exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. researchgate.net [researchgate.net]
- 14. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 16. wcrj.net [wcrj.net]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
Application Note: Quantification of Dihydroartemisinin in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Dihydroartemisinin (DHA), a potent antimalarial drug, in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation technique and optimized LC-MS/MS parameters to achieve high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
This compound (DHA) is the active metabolite of several artemisinin derivatives, which are cornerstone treatments for malaria. Accurate measurement of DHA plasma concentrations is crucial for optimizing dosing regimens, understanding its pharmacokinetic profile, and ensuring therapeutic efficacy. This document provides a detailed protocol for the reliable quantification of DHA in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound (DHA) reference standard
-
Stable isotope-labeled this compound (SIL-DHA) as internal standard (IS)[1]
-
Acetonitrile (HPLC or LC-MS grade)[1]
-
Methanol (HPLC or LC-MS grade)[1]
-
Ammonium acetate (LC-MS grade)[1]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K3EDTA)
-
Solid-Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)[1][2]
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[1].
-
Analytical column: Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1][3].
Preparation of Solutions
-
DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA reference standard in methanol.
-
SIL-DHA Stock Solution (1 mg/mL): Accurately weigh and dissolve SIL-DHA in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DHA stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the SIL-DHA stock solution in a suitable solvent mixture[1].
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method utilizing micro-elution SPE in a 96-well plate format.[1][3]
-
Conditioning: Condition the SPE wells with 750 µL of methanol followed by 750 µL of acetonitrile.[1]
-
Equilibration: Equilibrate the wells with 200 µL of water.[1]
-
Sample Loading: To 100 µL of plasma sample, add 150 µL of the internal standard working solution (100 ng/mL SIL-DHA).[1] Vortex mix the sample.
-
Load: Load the entire pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 5% acetonitrile in water.[2]
-
Elution: Elute the analytes with two aliquots of 25 µL of an acetonitrile-methyl acetate mixture (9:1, v/v).[2]
-
Injection: Inject 5 µL of the combined eluate into the LC-MS/MS system.[1]
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate, pH 3.5 (50:50, v/v)[1][3] |
| Flow Rate | 0.3 mL/min[1][3] |
| Column Temperature | 35°C |
| Injection Volume | 5 µL[1] |
| Run Time | Approximately 10 minutes[4] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 300°C[2] |
| Ionspray Voltage | 5500 V[2] |
| MRM Transitions | DHA: m/z 302 → 163; SIL-DHA: m/z 307 → 272[1] |
| Cone Voltage | DHA: 12 V; SIL-DHA: 14 V[1] |
| Collision Energy | DHA: 20 V; SIL-DHA: 12 V[1] |
Method Validation Summary
The described method has been validated according to regulatory guidelines, with key performance characteristics summarized below.
| Parameter | Result |
| Linearity Range | 1 - 1,000 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.995[1][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[1] |
| Precision (%CV) | < 15% (< 20% at LLOQ)[1] |
| Matrix Effect | Less than 15%[1][3] |
| Recovery | ≥ 95%[5] |
Data Analysis
Quantification is performed by calculating the peak area ratio of DHA to the internal standard (SIL-DHA). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model.
Visualizations
Caption: Experimental workflow for DHA quantification.
Caption: Logical relationship for quantification.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocol and validated performance metrics demonstrate its suitability for demanding applications in clinical pharmacology and drug development.
References
- 1. cellbiopharm.com [cellbiopharm.com]
- 2. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 4. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dihydroartemisinin (DHA) as an Inducer of Ferroptosis In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][3] Unlike apoptosis, it does not involve caspase activation and presents unique morphological features, such as mitochondrial shrinkage and increased mitochondrial membrane density.[4] Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-known antimalarial drug that has demonstrated significant anti-cancer properties.[5][6] A growing body of evidence indicates that DHA exerts its cytotoxic effects on cancer cells, at least in part, by inducing ferroptosis, making it a compound of interest for novel cancer therapies.[1][7][8]
This document provides a detailed protocol for inducing and quantifying ferroptosis in cancer cell lines using DHA. It covers the underlying molecular mechanisms, experimental procedures, and data analysis.
Molecular Mechanism of DHA-Induced Ferroptosis
DHA induces ferroptosis through a multi-pronged mechanism that disrupts cellular iron homeostasis and overwhelms antioxidant defense systems. The core of its activity relies on its endoperoxide bridge, which reacts with intracellular ferrous iron (Fe²⁺).[1] This reaction generates ROS, initiating a cascade of events leading to ferroptosis.[9][10]
Key molecular events include:
-
Iron Homeostasis Disruption: DHA can induce the lysosomal degradation of ferritin, the primary iron-storage protein, in an autophagy-independent manner.[9][11] This process, also known as ferritinophagy, increases the labile iron pool within the cell, making more Fe²⁺ available for the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to ROS accumulation.[8][12]
-
Inhibition of GPX4: Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis. It utilizes glutathione (GSH) to reduce toxic lipid peroxides to non-toxic lipid alcohols.[4][12] DHA treatment has been shown to downregulate the expression of GPX4, crippling the cell's primary defense against lipid peroxidation.[1][7]
-
Depletion of Glutathione (GSH): DHA can disrupt the System Xc⁻, a cystine/glutamate antiporter responsible for importing cystine, a crucial precursor for GSH synthesis.[5] Specifically, DHA has been shown to downregulate the expression of SLC7A11 (also known as xCT), a key subunit of System Xc⁻.[5][13] The resulting GSH depletion further inhibits GPX4 activity.
-
Activation of Stress Pathways: DHA can activate the ATF4-CHOP signaling pathway, which is associated with endoplasmic reticulum (ER) stress.[5] This pathway can further contribute to cell death and may be linked to the downregulation of SLC7A11.[5][13]
Caption: Signaling pathway of this compound (DHA)-induced ferroptosis.
Experimental Protocols
This section outlines the necessary materials and step-by-step procedures to induce and validate ferroptosis with DHA.
General Experimental Workflow
The overall process involves cell culture, treatment with DHA and controls, and subsequent analysis using various assays to detect the hallmarks of ferroptosis.
Caption: General workflow for studying DHA-induced ferroptosis in vitro.
Materials and Reagents
-
Cell Lines: Select cancer cell lines known to be susceptible to ferroptosis (e.g., Jurkat, Molt-4, U87, A172, HeLa, SMMC-7721).[1][5][13][14]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (DHA): Purity >98%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Ferrostatin-1 (Fer-1): Ferroptosis inhibitor (for rescue experiments).
-
Assay Kits:
-
Cell Viability: Cell Counting Kit-8 (CCK-8) or MTT assay kit.
-
Lipid Peroxidation: Malondialdehyde (MDA) Assay Kit or C11-BODIPY 581/591 probe.
-
Reactive Oxygen Species (ROS): DCFDA/H2DCFDA - Cellular ROS Assay Kit.
-
Glutathione: GSH/GSSG Ratio Detection Assay Kit.
-
-
Western Blot Reagents: RIPA Lysis and Extraction Buffer, protease/phosphatase inhibitors, primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
-
General Lab Equipment: Cell culture incubator, 96-well and 6-well plates, microplate reader, flow cytometer, fluorescence microscope, Western blot apparatus.
Protocol: DHA Preparation and Cell Treatment
-
DHA Stock Solution: Prepare a high-concentration stock solution of DHA (e.g., 100 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[15]
-
Cell Seeding: Seed cells in appropriate plates (e.g., 1-2 x 10⁴ cells/well for 96-well plates; 2-5 x 10⁵ cells/well for 6-well plates) and allow them to adhere and grow for 24 hours.[6][15]
-
DHA Treatment: Dilute the DHA stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-100 µM).[5][15] Remove the old medium from the cells and replace it with the DHA-containing medium.
-
Controls:
-
Incubation: Incubate the treated cells for the desired time period (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5][6]
Protocol: Assays for Detecting Ferroptosis
3.1. Cell Viability Assay (CCK-8)
-
After the incubation period, add 10 µL of CCK-8 solution to each well of the 96-well plate.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as: (OD_treated / OD_control) x 100%. Plot the results to determine the IC₅₀ value.
3.2. Measurement of Lipid Peroxidation (MDA Assay)
-
Harvest cells treated in 6-well plates and lyse them according to the MDA assay kit manufacturer's protocol.
-
React the cell lysate with thiobarbituric acid (TBA) at high temperature (90-100°C).
-
Measure the absorbance or fluorescence of the resulting MDA-TBA adduct.
-
Quantify MDA levels relative to the total protein concentration of the lysate. An increase in MDA indicates elevated lipid peroxidation.[5][13]
3.3. Measurement of Intracellular ROS (DCFH-DA Staining)
-
After DHA treatment, harvest the cells and wash them with serum-free medium or PBS.
-
Resuspend the cells in a medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or fluorescence microscope. An increase in fluorescence corresponds to higher ROS levels.[5]
3.4. Measurement of Glutathione (GSH) Levels
-
Harvest cells treated in 6-well plates.
-
Follow the manufacturer's protocol for the chosen GSH/GSSG assay kit. This typically involves cell lysis, deproteinization, and reaction with a chromogenic or fluorogenic reagent that specifically detects GSH and/or GSSG.
-
Measure the output on a microplate reader. A decrease in the GSH/GSSG ratio is a key indicator of ferroptosis.[5][13]
3.5. Western Blot Analysis
-
Lyse cells treated in 6-well plates using RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL detection system. A decrease in GPX4 and SLC7A11 protein levels supports the induction of ferroptosis.[1][5]
Data Presentation: Quantitative Summary
The following tables summarize typical concentrations and outcomes observed in published studies. These values can serve as a starting point for experimental design.
Table 1: Effective DHA Concentrations and IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | DHA IC₅₀ (µM) | Treatment Time (h) | Reference |
|---|---|---|---|---|
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~12.5 | 48 | [5] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~15.2 | 48 | [5] |
| HCT-116 | Colon Cancer | 5.10 | 72 | [16] |
| SW480 | Colon Cancer | 0.14 - 0.69* | 72 | [17] |
| A172 | Glioblastoma | Not specified | 24 | [1] |
| U87 | Glioblastoma | Not specified | 24 | [1] |
| HeLa | Cervical Cancer | 40 - 80 (dose-dependent effects) | 24 | [14] |
| SiHa | Cervical Cancer | 40 - 80 (dose-dependent effects) | 24 | [14] |
Note: Lower IC₅₀ values were observed in the presence of holotransferrin and linoleic acid.[17][18]
Table 2: Expected Outcomes of Ferroptosis Marker Assays after DHA Treatment
| Assay | Marker | Expected Change | Typical DHA Conc. (µM) | Reference |
|---|---|---|---|---|
| ROS Assay | Intracellular ROS | Increase | 5 - 20 | [5] |
| MDA Assay | Lipid Peroxidation | Increase | 5 - 20 | [5] |
| GSH Assay | Glutathione Levels | Decrease | 5 - 20 | [5] |
| Western Blot | GPX4 Protein | Decrease | 5 - 20 | [1][5] |
| Western Blot | SLC7A11 Protein | Decrease | 5 - 20 | [5] |
| Rescue Assay | Cell Viability with Fer-1 | Partial or full recovery | 10 |[5] |
Confirmation of Ferroptosis
To confirm that the observed cell death is indeed ferroptosis, a rescue experiment is essential. Co-treatment of cells with DHA and a specific ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1, should significantly reverse the cytotoxic effects of DHA and restore the levels of ferroptotic markers (e.g., lipid ROS).[1][5][10]
References
- 1. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ferroptosis in cancer: revealing the multifaceted functions of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions between ferroptosis and tumour development mechanisms: Implications for gynaecological cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. malariaworld.org [malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Design, synthesis, and in vitro and in vivo biological evaluation of this compound derivatives as potent anti-cancer agents with ferroptosis-inducing and apoptosis-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings [mdpi.com]
Application Notes and Protocols: Dihydroartemisinin Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a potent derivative of artemisinin, is a cornerstone in the treatment of malaria.[1] Beyond its antimalarial properties, DHA has demonstrated significant anticancer activity against a variety of tumors by inducing programmed cell death (apoptosis, autophagy, and ferroptosis), inhibiting metastasis and angiogenesis, and modulating the tumor microenvironment.[2] However, the clinical application of DHA is often hampered by its inherent disadvantages, including poor aqueous solubility, low stability, and a short plasma half-life.[2][3]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[4] By encapsulating DHA within nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or liposomes, it is possible to enhance its solubility, improve its pharmacokinetic profile, and achieve sustained or targeted release.[2][5] This improves the bioavailability and therapeutic efficacy of the drug while potentially reducing side effects.[6][7] These application notes provide an overview of DHA nanoparticle formulations, detailed experimental protocols for their preparation and characterization, and insights into their mechanisms of action.
This compound Nanoparticle Formulations: A Comparative Overview
Various nanocarriers have been successfully employed to formulate DHA for enhanced drug delivery. The choice of nanoparticle influences key physicochemical properties and, consequently, the biological performance of the formulation.
Table 1: Characteristics of Various this compound (DHA) Nanoparticle Formulations
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Modified Solvent Extraction / Double Emulsion | 308.4 | 0.29 | -16.0 | 11.9 (DHA) | 93.9 (DHA) | [6][8] |
| Solid Lipid Nanoparticles (SLN) | Single Emulsion Solvent Evaporation | 240.7 | 0.16 | +17.0 | 13.9 | 62.3 | [5][9] |
| Polymeric Micelles (MPEG-PCL) | Self-assembly | 30.28 | - | - | - | 74.9 | [7] |
| Apoferritin Nanoparticles | Biomineralization / Self-assembly | ~20 | - | -8.52 | 2.3 | 73.54 | [3] |
| Metal-Organic Framework (ZIF-8) | - | - | - | - | - | 77.2 | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of DHA-loaded nanoparticles.
Protocol 1: Preparation of DHA-Loaded Solid Lipid Nanoparticles (DHA-SLNs)
This protocol is based on a modified single emulsion solvent evaporation technique.[5][8]
Materials:
-
This compound (DHA)
-
Lipid (e.g., Stearic Acid)
-
Surfactant/Stabilizer (e.g., Polyvinyl Alcohol - PVA)
-
Organic Solvent (e.g., Ethyl Acetate)
-
Deionized Water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of lipid (e.g., 50 mg of stearic acid) in an organic solvent (e.g., 10 mL of ethyl acetate).
-
Drug Incorporation: Add the desired amount of DHA (e.g., 10 mg) to the organic phase and mix until fully dissolved.[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 10 mL of 2% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This allows the lipid to precipitate, forming solid nanoparticles encapsulating the drug.
-
Purification: Centrifuge the resulting nanoparticle suspension to separate the DHA-SLNs from the aqueous medium.
-
Washing and Collection: Wash the nanoparticle pellet with deionized water to remove any excess surfactant or unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Storage: Resuspend the final pellet in deionized water or a suitable buffer for immediate use, or lyophilize for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
This protocol quantifies the amount of DHA successfully incorporated into the nanoparticles.[8]
Procedure:
-
Separation of Free Drug: Take a known volume of the nanoparticle suspension and centrifuge at high speed (e.g., 3000 rpm for 20 minutes) to pellet the nanoparticles.[8]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug. Dilute the supernatant appropriately and analyze the concentration of DHA using a suitable method like High-Performance Liquid Chromatography (HPLC) or LC/MS.
-
Calculation: Use the following formulas to determine the Drug Loading (DL) and Encapsulation Efficiency (EE).
-
Encapsulation Efficiency (%):
-
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100[8]
-
-
Drug Loading (%):
-
DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of DHA from the nanoparticles over time, often using a dialysis method.[4][11]
Materials:
-
DHA-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Shaking water bath or incubator
Procedure:
-
Preparation: Place a known amount of the DHA nanoparticle suspension into a dialysis bag.
-
Immersion: Securely seal the dialysis bag and immerse it in a container with a defined volume of release medium (e.g., 50 mL of PBS). The large volume of external medium ensures sink conditions.
-
Incubation: Place the entire setup in a shaking water bath set at 37°C to simulate physiological temperature.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the concentration of DHA in the collected samples using HPLC or another suitable quantitative method.
-
Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 4: In Vitro and In Vivo Efficacy Evaluation
The efficacy of DHA nanoparticles is typically assessed through in vitro cell-based assays and in vivo animal models.
Table 2: In Vitro and In Vivo Efficacy of DHA Nanoparticle Formulations
| Formulation | Model | Key Finding | Result | Reference |
| DHA-SLNs | In Vitro (P. falciparum) | Enhanced Antiplasmodial Activity | IC50: 0.25 ng/mL | [5][9] |
| DHA-SLNs | In Vivo (P. berghei mice) | High Chemosuppression | 97.24% at 2 mg/kg/day | [5][9] |
| DHA-LUM-SLNs | In Vivo (P. berghei mice) | Increased Efficacy vs. Oral Dose | 31% more efficacious | [8] |
| DHA/MPEG-PCL | In Vivo (Tumor-bearing mice) | Tumor Growth Inhibition | Significantly inhibited tumor growth | [7] |
A. In Vitro Cytotoxicity (MTT Assay for Cancer Cells): [4]
-
Seed cancer cells (e.g., HeLa, 4T1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free DHA and DHA-loaded nanoparticles. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability percentage relative to the control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
B. In Vivo Antimalarial Efficacy (Mouse Model): [8][9]
-
Use Swiss albino mice and infect them with Plasmodium berghei.
-
Divide the infected mice into groups: untreated control, free DHA, and DHA-loaded nanoparticles.
-
Administer the respective treatments orally or via injection for a set number of consecutive days.
-
Monitor the parasitemia levels in the mice by examining thin blood smears under a microscope.
-
Calculate the percentage of chemosuppression compared to the untreated control group to determine the efficacy of the formulation.
Mechanism of Action: Key Signaling Pathways
DHA exerts its anticancer effects by modulating multiple cellular signaling pathways. Nanoparticle delivery can enhance these effects by increasing the intracellular concentration of DHA. Key targeted pathways include the induction of apoptosis and the inhibition of pro-survival signals.[2]
-
Induction of Apoptosis: DHA can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] It promotes the upregulation of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2.[2]
-
Inhibition of Pro-Survival Pathways: DHA has been shown to inhibit several signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. These include the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways.[2][10][12] By blocking these pathways, DHA can halt cell cycle progression and suppress tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomineralized apoferritin nanoparticles delivering this compound and calcium for synergistic breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled this compound nanoparticles as a platform for cervical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MOF nanoparticles with encapsulated this compound as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Apoptosis Markers Following Dihydroartemisinin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has demonstrated significant anticancer activity in a variety of cancer cell lines.[1][2] One of the key mechanisms underlying its antitumor effect is the induction of apoptosis, or programmed cell death.[3][4] Western blotting is a fundamental technique used to investigate the molecular mechanisms of DHA-induced apoptosis by detecting changes in the expression levels of key regulatory proteins.[5][6] These application notes provide a comprehensive guide to utilizing Western blot analysis for studying apoptosis markers in response to DHA treatment.
DHA has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This process involves the modulation of various key proteins, including members of the Bcl-2 family, caspases, and Poly (ADP-ribose) polymerase (PARP).[5][7][9] By analyzing these markers, researchers can elucidate the specific signaling cascades activated by DHA in different cancer models.
Key Apoptosis Markers for Western Blot Analysis
The following table summarizes key protein markers that are crucial for assessing apoptosis induced by this compound.
| Marker | Role in Apoptosis | Expected Change with DHA Treatment | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) |
| Bcl-2 Family | ||||
| Bcl-2 | Anti-apoptotic | Decrease[10] | ~26 | N/A |
| Bcl-xL | Anti-apoptotic | Decrease[7] | ~30 | N/A |
| Bax | Pro-apoptotic | Increase[1][7] | ~21 | N/A |
| Bad | Pro-apoptotic | Increase[7] | ~23 | N/A |
| Caspases | ||||
| Caspase-3 | Executioner caspase | Increase in cleaved fragments[2][3] | ~35 | ~17, ~19 |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Increase in cleaved fragments[11] | ~57 | ~43, ~18 |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Increase in cleaved fragments[7][11] | ~47 | ~35, ~37 |
| Other Markers | ||||
| PARP | DNA repair and apoptosis marker | Increase in cleaved fragment[1][3] | ~116 | ~89 |
| Cytochrome c | Released from mitochondria during apoptosis | Increase in cytosolic fraction | ~15 | N/A |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound on apoptosis marker expression.
Table 1: Effect of DHA on Bcl-2 Family Protein Expression
| Cell Line | DHA Concentration (µM) | Treatment Time (h) | Protein | Fold Change (vs. Control) | Reference |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Bcl-xL | Dose-dependent decrease | [7] |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Bad | Dose-dependent increase | [7] |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Bax | Dose-dependent increase | [7] |
| Colon Cancer (HCT116) | 10, 20, 40 | 48 | Bax | Dose-dependent increase | [1] |
| Triple Negative Breast Cancer (MDA-MB-231) | 50, 100, 150 | 48 | Bcl-2 | Dose-dependent decrease | [10] |
| Triple Negative Breast Cancer (MDA-MB-231) | 50, 100, 150 | 48 | Bax | Dose-dependent increase | [10] |
Table 2: Effect of DHA on Caspase Activation and PARP Cleavage
| Cell Line | DHA Concentration (µM) | Treatment Time (h) | Protein | Observation | Reference |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Cleaved Caspase-9 | Dose-dependent increase | [7] |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Cleaved Caspase-8 | Dose-dependent increase | [7] |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Cleaved Caspase-3 | Dose-dependent increase | [7] |
| Multiple Myeloma (HMCLs) | 10, 20, 40 | 24 | Cleaved PARP | Dose-dependent increase | [7] |
| Colon Cancer (SW 948) | 30, 50 | 48 | Cleaved Caspase-3 | Significant increase | [3] |
| Colon Cancer (SW 948) | 30, 50 | 48 | Cleaved PARP | Significant increase | [3] |
| Colon Cancer (HCT116) | 10, 20, 40 | 48 | Cleaved PARP | Dose-dependent increase | [1] |
| Neuroblastoma (SH-SY5Y) | 5, 10, 20 | 24 | Cleaved Caspase-3 | Significant increase | [2] |
| Neuroblastoma (SH-SY5Y) | 5, 10, 20 | 24 | Cleaved PARP-1 | Significant increase | [2] |
Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathways.
Caption: General workflow for Western blot analysis of apoptosis markers.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cancer cell line in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
DHA Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with fresh medium containing the various concentrations of DHA. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest DHA dose).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysate Collection: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well/dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.
IV. Western Blot Analysis
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the size of the target proteins. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the apoptosis marker of interest (see table below for suggested dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times for 10 minutes each with TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Recommended Antibody Dilutions:
| Antibody | Recommended Dilution |
| Bcl-2 | 1:1000 |
| Bax | 1:1000 |
| Cleaved Caspase-3 | 1:500 - 1:1000 |
| Cleaved PARP | 1:1000 |
| β-actin (Loading Control) | 1:5000 |
| GAPDH (Loading Control) | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental system.
V. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) to correct for any variations in protein loading.
-
Comparison: Compare the normalized protein expression levels in DHA-treated samples to the vehicle-treated control to determine the relative fold change. For markers like caspases and PARP, the ratio of the cleaved fragment to the full-length protein can also be calculated.[5]
References
- 1. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Proliferation and Induces Apoptosis of Human Hepatocellular Carcinoma Cell by Upregulating Tumor Necrosis Factor via JNK/NF- κ B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroartemisinin Encapsulation in Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of dihydroartemisinin (DHA) in liposomes to enhance its delivery for therapeutic applications, particularly in cancer therapy.
Introduction
This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant anticancer activity.[1][2] However, its clinical application is often hindered by its poor water solubility, low bioavailability, and short half-life (34-90 minutes).[3][4] Encapsulating DHA within liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising strategy to overcome these limitations.[3][5] Liposomal formulations can improve the solubility and stability of DHA, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5][6]
This document outlines the key advantages of liposomal DHA, presents detailed protocols for its preparation and characterization, and summarizes the critical signaling pathways affected by this potent compound.
Advantages of Liposomal this compound
Liposomal encapsulation of DHA offers several key advantages over the free drug:
-
Improved Solubility and Bioavailability: Liposomes can encapsulate hydrophobic drugs like DHA within their lipid bilayer, increasing their dispersion in aqueous environments and consequently enhancing their bioavailability.[5][7]
-
Enhanced Stability: The liposomal structure protects DHA from premature degradation in the physiological environment, prolonging its shelf-life and therapeutic window.
-
Prolonged Circulation Time: The incorporation of polyethylene glycol (PEG) on the surface of liposomes ("stealth" liposomes) creates a hydrophilic barrier that reduces recognition and clearance by the mononuclear phagocyte system, leading to a longer circulation half-life.[5][7][8]
-
Targeted Delivery: Liposomes can passively accumulate in tumor tissues due to the EPR effect. Furthermore, their surface can be modified with targeting ligands for active targeting of cancer cells.[5]
-
Reduced Side Effects: By preferentially delivering the drug to the target site, liposomal formulations can minimize exposure to healthy tissues, thereby reducing potential side effects.[3]
Data on DHA-Loaded Liposomes
The following table summarizes the physicochemical characteristics of various DHA-loaded liposomal formulations from published studies.
| Liposome Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Conventional | P90G, Cholesterol | ~130-140 | - | 71 | [3][4] |
| Stealth (PEGylated) | P90G, Cholesterol, PE 18:0/18:0 PEG 2000 | ~130-140 | - | 69 | [3][4] |
| pH-sensitive | Dioleoyl phosphatidylethanolamine (DOPE) | - | - | - | [5] |
| DHA-rich fish oil liposomes | - | 83.8 - 102.1 | - | 67.61 - 69.65 | [9] |
| Dipalmitoyl phosphatidyl choline (DPPC) | DPPC | 87.1 - 381.2 | -31.6 to -43.8 | 13.2 - 56.9 | [10][11] |
Data presented as ranges or approximate values as reported in the literature.
Experimental Protocols
Protocol 1: Preparation of DHA-Loaded Liposomes by Thin-Film Hydration Followed by Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a defined size.
Materials:
-
This compound (DHA)
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC, Egg Phosphatidylcholine - EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DHA, phospholipids, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of lipids will need to be optimized for the specific application.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 45-50°C for DPPC) to evaporate the organic solvents.
-
Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath for 1-2 hours. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines the process for quantifying the amount of DHA successfully encapsulated within the liposomes.
Materials:
-
DHA-loaded liposome suspension
-
Centrifugal filter units (e.g., Amicon Ultra, with a molecular weight cutoff that retains liposomes but allows free drug to pass through)
-
High-Performance Liquid Chromatography (HPLC) system
-
Methanol or other suitable solvent to dissolve liposomes
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the liposome suspension into a centrifugal filter unit.
-
Centrifuge at a speed and time sufficient to separate the liposomes (retentate) from the aqueous phase containing the unencapsulated DHA (filtrate).
-
Collect both the retentate and the filtrate.
-
-
Quantification of Unencapsulated DHA:
-
Analyze the filtrate using a validated HPLC method to determine the concentration of free DHA.
-
-
Quantification of Total DHA:
-
Take a known volume of the original (unfiltered) liposome suspension.
-
Disrupt the liposomes by adding a solvent like methanol to release the encapsulated DHA.
-
Analyze this solution by HPLC to determine the total concentration of DHA.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total DHA - Unencapsulated DHA) / Total DHA] x 100
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the anticancer activity of DHA-loaded liposomes on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
DHA-loaded liposomes
-
Free DHA solution (as a control)
-
Empty liposomes (as a control)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the DHA-loaded liposomes, free DHA, and empty liposomes in complete cell culture medium.
-
Remove the old medium from the cells and add the different treatment solutions to the wells. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and evaluation of DHA-loaded liposomes.
Improved Delivery Mechanism
Caption: Liposomal encapsulation enhances the delivery of DHA to tumor tissues.
This compound Signaling Pathways in Cancer Cells
DHA exerts its anticancer effects by modulating multiple signaling pathways.[1][12] A key mechanism involves the generation of reactive oxygen species (ROS), which can trigger apoptosis.[2][13] Furthermore, DHA has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][14]
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategy to provide a useful solution to effective delivery of this compound: development, characterization and in vitro studies of liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured this compound Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103230002A - DHA (docosahexaenoic acid) liposome preparation method - Google Patents [patents.google.com]
- 10. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Dihydroartemisinin: A Potent Inducer of Cell Cycle Arrest in Cancer Cells
Application Notes and Protocols for Flow Cytometry Analysis
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug.[1] Beyond its parasiticidal activity, a growing body of evidence highlights its potent anti-tumor effects across a spectrum of cancers, including colorectal, pancreatic, lung, and head and neck carcinomas.[1][2][3][4] One of the key mechanisms underlying DHA's anticancer activity is its ability to induce cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][2][3] Flow cytometry is an indispensable tool for elucidating the effects of compounds like DHA on cell cycle distribution. This document provides detailed application notes and protocols for analyzing DHA-induced cell cycle arrest using this powerful technique.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA.[5][6] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[6] Consequently, cells in the G2/M phase (with a 4n DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase.
Effects of this compound on Cell Cycle Progression
DHA has been shown to induce cell cycle arrest at different checkpoints in various cancer cell lines. The specific phase of arrest is often cell-type dependent.
-
G2/M Phase Arrest: In colorectal cancer cells (HCT116, DLD1, and RKO), treatment with DHA has been observed to cause a significant increase in the percentage of cells in the G2/M phase.[1][7]
-
G0/G1 Phase Arrest: In pancreatic cancer cells and non-small-cell lung carcinoma A549 cells, DHA treatment leads to an arrest in the G0/G1 phase of the cell cycle.[2][3]
The induction of cell cycle arrest by DHA is a critical event that often precedes the onset of apoptosis (programmed cell death), further contributing to its anti-tumor efficacy.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (DHA) on the cell cycle distribution in different cancer cell lines as determined by flow cytometry.
Table 1: Effect of DHA on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | DHA Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HCT116 | 0 | 55.3 | 35.1 | 9.6 |
| 10 | 48.2 | 28.5 | 23.3 | |
| 20 | 35.6 | 20.1 | 44.3 | |
| DLD1 | 0 | 60.1 | 29.8 | 10.1 |
| 10 | 52.7 | 25.4 | 21.9 | |
| 20 | 41.3 | 18.9 | 39.8 | |
| RKO | 0 | 62.5 | 28.3 | 9.2 |
| 10 | 55.1 | 23.7 | 21.2 | |
| 20 | 43.8 | 17.5 | 38.7 |
Data adapted from a study on colorectal cancer cells, showing a dose-dependent increase in the G2/M population.[1]
Table 2: Effect of DHA on Cell Cycle Distribution in Lung Cancer Cells
| Cell Line | DHA Concentration (µM) | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| A549 | 0 | 1.2 | 58.4 | 30.1 | 10.3 |
| 10 | 3.5 | 69.8 | 20.5 | 6.2 | |
| 20 | 7.8 | 78.9 | 10.1 | 3.2 | |
| 30 | 11.6 | 89.5 | 5.4 | 3.5 |
Data adapted from a study on A549 lung cancer cells, demonstrating a dose-dependent G1 phase arrest and an increase in the sub-G1 population, indicative of apoptosis.[3]
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate the cancer cells of interest in appropriate culture dishes or flasks and grow them to 70-80% confluency in complete culture medium.
-
DHA Preparation: Prepare a stock solution of this compound (DHA) in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of DHA. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHA concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for preparing cells for cell cycle analysis.[5][6][8][9]
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect them directly.
-
Collect all cells, including any floating cells from the medium of adherent cultures, as these may include apoptotic cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5] This step is crucial for proper fixation and to prevent cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[5]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of propidium iodide (PI) staining solution. A common staining solution consists of:
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the DNA content histogram.
-
Signaling Pathways and Visualizations
This compound induces cell cycle arrest by modulating the activity of key regulatory proteins. The following diagrams illustrate the experimental workflow and the signaling pathways involved.
Caption: Experimental workflow for analyzing DHA-induced cell cycle arrest.
Caption: DHA-induced G1 phase arrest signaling pathway.
Caption: DHA-induced G2/M phase arrest signaling pathway.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits cell proliferation by inducing cell cycle arrest. Flow cytometry is a robust and quantitative method to study this effect. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development to investigate the impact of DHA and other potential therapeutic compounds on the cell cycle of cancer cells. The elucidation of the underlying signaling pathways further enhances our understanding of DHA's mechanism of action and its potential for clinical applications.
References
- 1. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for In Vivo Dihydroartemisinin Anti-Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies to evaluate the anti-tumor efficacy of Dihydroartemisinin (DHA). DHA, a semi-synthetic derivative of artemisinin, has shown significant potential as an anti-cancer agent, and robust in vivo models are crucial for its preclinical development.[1][2]
Introduction to this compound (DHA) as an Anti-Tumor Agent
This compound (DHA) is the primary active metabolite of artemisinin-based compounds, which are well-established antimalarial drugs.[2] A growing body of evidence indicates that DHA possesses potent anti-tumor activities against a wide range of cancers, including but not limited to ovarian, pancreatic, colon, lung, and melanoma.[3][4][5][6][7] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of various signaling pathways.[2][5][8][9][10][11][12] Notably, DHA has demonstrated a favorable safety profile with minimal toxicity to normal cells, making it a promising candidate for further investigation as a standalone or combination cancer therapy.[11][13]
Experimental Workflow for In Vivo DHA Anti-Tumor Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor effects of DHA using a xenograft mouse model.
Caption: Experimental workflow for in vivo DHA anti-tumor studies.
Key Signaling Pathways Modulated by this compound
DHA exerts its anti-tumor effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The following diagram depicts some of the key pathways targeted by DHA.
Caption: Key signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on DHA's anti-tumor effects.
Table 1: DHA Dosage and Administration in Murine Models
| Cancer Type | Mouse Strain | DHA Dosage | Administration Route | Study Duration | Reference |
| Ovarian Cancer | Athymic Nude | 10, 25 mg/kg/day | Intraperitoneal | 5 days/week | [3] |
| Melanoma | C57BL/6 | 25, 50 mg/kg/day | Oral Gavage | 28 days | [4][13] |
| Colon Cancer | BALB/c Nude | Not Specified | Not Specified | Not Specified | [5] |
| Hepatocellular Carcinoma | Athymic Nude | 40 mg/mL | Oral Gavage | 21 days | [6] |
| Colon Cancer | BALB/c Nude | 20 mg/kg/day | Intraperitoneal | 30 days | [2][14] |
| Pancreatic Cancer | Nude BALB/c | Not Specified | Intraperitoneal | Not Specified | [7] |
Table 2: Anti-Tumor Efficacy of DHA in Murine Models
| Cancer Type | Model | DHA Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Ovarian Cancer | A2780 Xenograft | 10 mg/kg/day | 24% | Dose-dependent inhibition of tumor growth. | [3] |
| Ovarian Cancer | A2780 Xenograft | 25 mg/kg/day | 41% | Enhanced apoptosis in tumor tissues. | [3] |
| Ovarian Cancer | OVCAR-3 Xenograft | 25 mg/kg/day | 37% | Combination with carboplatin showed synergistic effects. | [3] |
| Colon Cancer | HCT-116 Xenograft | Not Specified | 58.7% | Induced ferroptosis and apoptosis. | [5] |
| Hepatocellular Carcinoma | HepG2 Xenograft | 100 mg/kg/day | 60.6% | Significant reduction in tumor growth. | [15] |
Detailed Experimental Protocols
Animal Model and Tumor Induction
This protocol describes the establishment of a subcutaneous xenograft model, a commonly used method for evaluating the efficacy of anti-cancer compounds.
Materials:
-
Human cancer cell line of interest (e.g., A2780 ovarian cancer cells, HCT-116 colon cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old female athymic nude mice (e.g., BALB/c nu/nu)
-
Syringes (1 mL) and needles (27-gauge)
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.[3] Keep the cell suspension on ice until injection.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²)/2.
This compound (DHA) Administration
This protocol outlines the preparation and administration of DHA to the tumor-bearing mice.
Materials:
-
This compound (DHA) powder
-
Vehicle for solubilization (e.g., a mixture of DMSO, polyethylene glycol, and saline; or 5% Na₂CO₃ followed by dilution in 0.9% NaCl)[16]
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
Protocol:
-
DHA Preparation: Prepare the DHA solution fresh before each administration. The vehicle used will depend on the route of administration and the specific study design. Ensure complete dissolution of the DHA powder.
-
Animal Grouping: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, DHA low dose, DHA high dose).
-
DHA Administration: Administer DHA to the mice according to the planned dosage and schedule (e.g., daily, 5 days a week). The route of administration can be intraperitoneal (i.p.) injection or oral gavage.[3][4] Administer an equivalent volume of the vehicle to the control group.
-
Monitoring: Throughout the treatment period, monitor the body weight of the mice as an indicator of systemic toxicity.[3] Continue to measure tumor volume regularly.
Evaluation of Anti-Tumor Efficacy
This protocol details the methods for assessing the anti-tumor effects of DHA at the end of the study.
Materials:
-
Calipers
-
Analytical balance
-
Anesthetics and euthanasia agents
-
Surgical tools for tissue collection
-
Formalin (10%) or liquid nitrogen for tissue preservation
Protocol:
-
Endpoint Determination: The study endpoint can be defined by a specific tumor volume, a predetermined treatment duration, or signs of morbidity in the animals.
-
Final Tumor Measurement: At the study endpoint, measure the final tumor volume and body weight of each mouse.
-
Euthanasia and Tissue Collection: Euthanize the mice according to approved institutional guidelines. Carefully excise the tumors and weigh them.
-
Tumor Growth Inhibition Calculation: Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.
-
Tissue Processing for Ex Vivo Analysis:
-
For histopathology and immunohistochemistry (IHC), fix a portion of the tumor tissue in 10% formalin.
-
For molecular analyses such as Western blotting or RT-PCR, snap-freeze a portion of the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Ex Vivo Analyses:
-
Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor sections.[7]
-
TUNEL Assay: Detect apoptotic cells in tumor sections.[7]
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the signaling pathways modulated by DHA (e.g., Akt, mTOR, ERK, STAT3) in tumor lysates.[3]
-
These application notes and protocols provide a solid foundation for designing and executing in vivo studies to investigate the anti-tumor properties of this compound. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo biological evaluation of this compound derivatives as potent anti-cancer agents with ferroptosis-inducing and apoptosis-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 12. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice [frontiersin.org]
- 14. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 16. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Reactive Oxygen Species (ROS) Production by Dihydroartemisinin
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug.[1] Its therapeutic efficacy, along with its promising anti-cancer activities, is largely attributed to its unique endoperoxide bridge.[2][3] The proposed mechanism involves the iron-mediated cleavage of this bridge, which generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[2][4] These highly reactive molecules inflict damage upon essential biomolecules like proteins, lipids, and nucleic acids, leading to oxidative stress and cellular death in pathogens and cancer cells.[2][5] This application note provides detailed protocols for measuring DHA-induced ROS production, summarizes key quantitative data, and illustrates the underlying cellular pathways.
Principle of Action & Signaling Pathways
DHA's activity is initiated by its interaction with intracellular iron, which is often abundant in malaria parasites and cancer cells.[3][4] This interaction cleaves the endoperoxide bridge, producing cytotoxic ROS. These ROS, in turn, can trigger various downstream signaling cascades, leading to programmed cell death (apoptosis).
Caption: Iron-dependent activation of this compound to produce ROS.
The generated ROS can activate multiple downstream signaling pathways, including stress-activated protein kinases and the intrinsic mitochondrial apoptosis pathway. This leads to cellular damage and eventual apoptosis.
Caption: Downstream signaling pathways activated by DHA-induced ROS.
Quantitative Data Summary
The following tables summarize the effective concentrations of DHA used to induce and quantify ROS in various cell models.
Table 1: Effective Concentrations of this compound for ROS Induction
| Cell Type | DHA Concentration Range | Effect Observed | Reference |
|---|---|---|---|
| Osteosarcoma Cells (MG-63, MNNG/HOS) | 10 - 40 µM | Dose-dependent increase in cellular ROS. | [3] |
| Human Bladder Cancer Cells (EJ-138, HTB-9) | 1 - 200 µM | Dose-dependent reduction in cell viability and increase in ROS. | [1] |
| P. falciparum-infected Erythrocytes | 1 - 10 µM | Significant increase in DCF and DHE fluorescence. | [6] |
| Human Erythrocytes (pre-treated with PHZ) | 10 - 200 µM | Dose-dependent increase in ROS production. |[7][8] |
Table 2: Quantitative Measurement of DHA-Induced ROS Production
| Cell Type | DHA Concentration | Probe | Fold Increase in ROS (vs. Control) | Reference |
|---|---|---|---|---|
| P. falciparum-infected Erythrocytes | 1 µM | DHE | 1.68 ± 0.16 | [6] |
| P. falciparum-infected Erythrocytes | 10 µM | DHE | 2.75 ± 0.91 | [6] |
| SH-SY5Y Cells (MPP+ treated) | Not specified for DHA | DCFH-DA | Artemisinin significantly reduced MPP+-induced ROS. |[9] |
Experimental Workflow
The general workflow for measuring ROS production involves cell preparation, treatment with DHA, incubation with a fluorescent probe, and subsequent analysis.
Caption: General experimental workflow for measuring DHA-induced ROS.
Detailed Experimental Protocols
Protocol 1: ROS Detection in Cultured Mammalian Cells via Flow Cytometry
This protocol is adapted from methods used for osteosarcoma cells and is broadly applicable to adherent or suspension cancer cell lines.[3]
Materials:
-
This compound (DHA)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., MG-63) in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
DHA Treatment: Prepare fresh solutions of DHA in DMSO and then dilute in cell culture medium to final concentrations (e.g., 0, 10, 20, 40 µM). Remove the old medium from the cells and add the DHA-containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with DHA for the desired time period (e.g., 6, 12, or 24 hours).[3]
-
Probe Loading: After DHA treatment, remove the medium. Prepare a working solution of DCFH-DA at 10 µM in serum-free medium. Add this solution to each well.
-
Staining: Incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.[3]
-
Washing: Remove the probe solution and wash the cells twice with ice-cold PBS to remove any excess probe.
-
Cell Harvesting (for adherent cells): Add trypsin to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to flow cytometry tubes.
-
Data Acquisition: Analyze the cells immediately using a flow cytometer. Excite the DCF dye at 488 nm and measure the emission at ~530 nm.
-
Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The increase in MFI in DHA-treated cells compared to the control group indicates the level of ROS production.
Protocol 2: ROS Detection in P. falciparum-infected Erythrocytes
This protocol is designed for measuring ROS specifically within malaria parasite-infected red blood cells (iRBCs).[6][10]
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
This compound (DHA)
-
DCFH-DA or Dihydroethidium (DHE) probe
-
RPMI 1640 medium
-
Flow cytometer
Procedure:
-
Culture Preparation: Use a synchronized culture of P. falciparum at the ring stage with a defined parasitemia (e.g., 10%) and hematocrit (e.g., 4%).[6][10]
-
DHA Treatment: Treat the culture with various concentrations of DHA (e.g., 0, 1, 10 µM) for a specified duration, typically 3 hours.[6]
-
Probe Loading: Add the fluorescent probe to the culture at a final concentration of 20 µM for DCFH-DA or 10 µM for DHE.
-
Staining: Incubate the culture with the probe for 30 minutes at 37°C in the dark.
-
Washing: Wash the erythrocytes with PBS or culture medium to remove extracellular probe.
-
Data Acquisition: Analyze the samples via flow cytometry. Use a secondary stain like ethidium bromide to differentiate between infected and non-infected erythrocytes if required.[6]
-
Analysis: Gate on the erythrocyte population (and subsequently on the iRBC population if distinguished). Compare the mean fluorescence intensity of the probe in DHA-treated iRBCs to untreated controls to determine the extent of ROS production.
References
- 1. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Revolutionizing Oral Drug Delivery: Dihydroartemisinin-Loaded Exosomes for Melanoma Research
Application Note & Protocol
Introduction
The oral administration of therapeutic agents for cancer treatment presents significant challenges, primarily due to poor solubility, low bioavailability, and dose-related toxicities. Dihydroartemisinin (DHA), a potent anti-cancer compound derived from artemisinin, is no exception, with its clinical efficacy hampered by these limitations.[1][2] A groundbreaking approach utilizing bovine milk-derived exosomes as a natural nanocarrier system has emerged, demonstrating remarkable potential in overcoming these hurdles. This document provides detailed application notes and experimental protocols for the use of exosomes in the oral delivery of this compound for melanoma research, based on recent scientific findings. This novel strategy has been shown to significantly enhance the oral bioavailability and anti-tumor efficacy of DHA, offering a promising avenue for the development of more effective and less toxic cancer therapies.[1][2]
Key Findings & Data Presentation
Recent research has demonstrated the successful use of bovine milk exosomes to encapsulate and deliver DHA for the treatment of melanoma.[1][2] The exosomal formulation (Exo-DHA) exhibited superior performance compared to free DHA, with key quantitative data summarized in the tables below.
Table 1: Physicochemical Characterization of DHA-Loaded Exosomes
| Parameter | Value | Reference |
| Size (Diameter) | 90–103 nm | [1][2] |
| Polydispersity Index (PDI) | 0.119–0.123 | [1][2] |
| Zeta Potential | -23 to -28 mV | [1][2] |
| Drug Entrapment Efficiency | ~73.9% |
Table 2: In Vivo Performance of Orally Administered Exo-DHA in a Melanoma Mouse Model
| Parameter | Result | Reference |
| Oral Bioavailability Improvement | 2.8-fold increase compared to free DHA | [1][3] |
| Tumor Growth Inhibition | 83.2% (Exo-DHA) vs. 63.5% (Free DHA) | |
| Metastasis Suppression | Significantly enhanced with fewer lung nodules |
Experimental Protocols
The following are detailed protocols for the isolation of exosomes from bovine milk, loading of DHA into exosomes, and subsequent in vitro and in vivo evaluation.
Protocol 1: Isolation of Exosomes from Bovine Milk by Differential Ultracentrifugation
This protocol is adapted from established methods for isolating exosomes from bovine milk.[1][4][5][6]
Materials:
-
Fresh, unpasteurized bovine milk
-
Phosphate-buffered saline (PBS), ice-cold
-
0.25 M EDTA solution (optional, for casein removal)
-
Refrigerated centrifuge
-
Ultracentrifuge with appropriate rotors
-
Sterile centrifuge tubes (50 mL and ultracentrifuge tubes)
-
0.22 µm syringe filters
Procedure:
-
Initial Centrifugation: Centrifuge fresh bovine milk at 3,000 x g for 30 minutes at 4°C to remove fat globules and cellular debris.[6]
-
Second Centrifugation: Carefully collect the supernatant and centrifuge at 12,000 x g for 1 hour at 4°C to further remove larger vesicles and contaminants.
-
(Optional) Casein Removal: To minimize casein micelle contamination, add an equal volume of 0.25 M EDTA to the supernatant, incubate for 30 minutes at 37°C, and then centrifuge at 70,000 x g for 30 minutes at 4°C.[1][6]
-
Ultracentrifugation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for at least 70 minutes at 4°C to pellet the exosomes.[4]
-
Washing: Discard the supernatant and resuspend the exosome pellet in ice-cold PBS. Perform a second ultracentrifugation at 100,000 x g for 70 minutes at 4°C to wash the exosomes.
-
Final Resuspension and Sterilization: Discard the supernatant and resuspend the final exosome pellet in a desired volume of sterile PBS. For sterile applications, filter the exosome suspension through a 0.22 µm syringe filter.
-
Quantification: Determine the protein concentration of the isolated exosomes using a BCA or Bradford protein assay for standardization in subsequent experiments.[7]
Protocol 2: Loading of this compound (DHA) into Exosomes via Sonication
This protocol utilizes sonication to transiently permeabilize the exosome membrane for drug loading.[1][7][8]
Materials:
-
Isolated bovine milk exosomes in PBS
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO, if needed to dissolve DHA)
-
Probe sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of DHA Solution: Prepare a stock solution of DHA. If necessary, dissolve DHA in a minimal amount of DMSO and then dilute with PBS to the desired final concentration.
-
Mixing: In a sterile microcentrifuge tube, mix the exosome suspension (e.g., 0.15 mg/mL total protein) with the DHA solution to the desired final drug concentration.[7]
-
Sonication: Place the tube on ice and sonicate the mixture using a probe sonicator. Use a low power setting (e.g., 20% amplitude) with short pulses (e.g., 4 seconds on, 2 seconds off) for a total of 6 cycles.[7] It is crucial to keep the sample on ice to prevent overheating and protein denaturation.
-
Membrane Recovery: Incubate the sonicated mixture at 37°C for 1 hour to allow the exosomal membrane to recover its integrity.[7]
-
Removal of Unloaded Drug: To separate the DHA-loaded exosomes from the free, unloaded drug, perform ultracentrifugation at 100,000 x g for 70 minutes at 4°C.
-
Final Product: Resuspend the pellet of DHA-loaded exosomes in sterile PBS for immediate use or store at -80°C for long-term storage.
Protocol 3: In Vitro Cytotoxicity Assay of Exo-DHA on Melanoma Cells
This protocol describes how to assess the anti-cancer activity of DHA-loaded exosomes on melanoma cell lines (e.g., B16F10).
Materials:
-
Melanoma cell line (e.g., B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DHA-loaded exosomes (Exo-DHA)
-
Free DHA (as a control)
-
Empty exosomes (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of Exo-DHA, free DHA, or empty exosomes. Include an untreated control group.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each treatment group.
Protocol 4: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a general procedure to evaluate the oral bioavailability of exosome-encapsulated DHA in a mouse model.
Materials:
-
BALB/c mice (or another appropriate strain)
-
DHA-loaded exosomes (Exo-DHA)
-
Free DHA suspension (for control group)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge for blood processing
-
Analytical method for DHA quantification in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (with free access to water) before drug administration.
-
Drug Administration: Divide the mice into two groups. Administer a single oral dose of either Exo-DHA or free DHA suspension via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
DHA Quantification: Quantify the concentration of DHA in the plasma samples using a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of DHA versus time for each group. Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the relative oral bioavailability.
Signaling Pathways and Mechanisms of Action
The enhanced anti-cancer effect of Exo-DHA in melanoma is attributed to its ability to modulate key signaling pathways involved in apoptosis (programmed cell death) and metastasis (cancer spread).[1][3]
Apoptosis Induction via the Bax/Bcl-2 Pathway
DHA delivered by exosomes promotes apoptosis in melanoma cells by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][9] An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[9][10][11] Additionally, Exo-DHA treatment has been shown to downregulate survivin, an inhibitor of apoptosis protein.[1]
Caption: Exo-DHA induced apoptosis in melanoma cells.
Inhibition of Metastasis
Metastasis is a critical process in cancer progression, and matrix metalloproteinases (MMPs) play a key role in the degradation of the extracellular matrix, facilitating cancer cell invasion. Exo-DHA treatment has been shown to downregulate the expression of MMP-9, a key enzyme involved in melanoma metastasis.[1][3]
Caption: Experimental workflow for Exo-DHA research.
Conclusion
The use of bovine milk-derived exosomes for the oral delivery of this compound represents a significant advancement in cancer drug delivery research. This natural, biocompatible, and scalable nanocarrier system effectively addresses the challenges of poor solubility and low bioavailability of DHA, leading to enhanced anti-tumor and anti-metastatic effects in melanoma models. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising field, with the ultimate goal of translating these findings into novel and effective clinical therapies for cancer.
References
- 1. A Method for the Isolation of Exosomes from Human and Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of this compound for the treatment of melanoma via bovine milk exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolating Multiple Extracellular Vesicles Subsets, Including Exosomes and Membrane Vesicles, from Bovine Milk Using Sodium Citrate and Differential Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of methods for pre-processing, exosome isolation, and RNA extraction in unpasteurized bovine and human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Bovine and Human Milk Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonication aided exosomes drug loading | Nawah Scientific [nawah-scientific.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis through Bcl-2/Bax and cleaved caspase up-regulation in melanoma treated by boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Dihydroartemisinin solubility issues in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Dihydroartemisinin (DHA) in cell culture experiments, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (DHA)?
A1: this compound (DHA) is sparingly soluble in water but shows good solubility in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution. Other organic solvents like ethanol and methanol can also be used, but DMSO is generally preferred for its compatibility with most cell culture media at low final concentrations.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for a concentration of 0.1% or lower. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the DHA treatment) to ensure that the observed effects are due to DHA and not the solvent.
Q3: I am seeing precipitation or cloudiness in my media after adding the DHA stock solution. What should I do?
A3: Precipitation indicates that the DHA has come out of solution, which can happen if the final concentration in the aqueous media exceeds its solubility limit. To address this, you can try several approaches:
-
Lower the final concentration of DHA: You may be exceeding the solubility limit of DHA in your specific cell culture medium.
-
Increase the volume of your final culture medium: This will dilute the DMSO and the DHA, potentially keeping it in solution.
-
Warm the media: Gently warming the cell culture media to 37°C before and after adding the DHA stock solution can sometimes help to keep the compound dissolved.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing of the DHA stock into the media to prevent localized high concentrations that can lead to precipitation.
Q4: Can I store my DHA stock solution? If so, under what conditions?
A4: Yes, DHA stock solutions, typically prepared in DMSO, can be stored for future use. For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage (months), it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This section addresses specific problems you might encounter when working with DHA in cell culture.
Issue 1: Inconsistent or No Biological Effect Observed
If you are not observing the expected biological effect of DHA in your cell culture experiments, consider the following troubleshooting steps:
-
Confirm Drug Potency: Ensure the DHA you are using is of high purity and has not degraded. If possible, verify its activity with a positive control assay.
-
Check for Solubility Issues: As detailed in the FAQs, precipitation of DHA in the culture media will lead to a lower effective concentration. Visually inspect your culture plates for any signs of precipitation.
-
Optimize Incubation Time and Concentration: The effective concentration and duration of DHA treatment can vary significantly between different cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
Issue 2: High Cell Death in Vehicle Control Group
If you observe significant cell death in your vehicle control (cells treated with DMSO alone), this indicates that the concentration of the solvent is too high and is causing cytotoxicity.
-
Reduce Final DMSO Concentration: The most straightforward solution is to decrease the final concentration of DMSO in your cell culture medium to a non-toxic level, ideally below 0.1%.
-
Prepare a More Concentrated DHA Stock: By increasing the concentration of your DHA stock solution, you can add a smaller volume to your culture media to achieve the desired final DHA concentration, thereby reducing the final DMSO concentration.
Experimental Protocols
Protocol 1: Preparation of this compound (DHA) Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of DHA in DMSO.
Materials:
-
This compound (DHA) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of DHA: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of DHA needed. The molecular weight of DHA is 284.35 g/mol .
-
Weigh the DHA: Carefully weigh the calculated amount of DHA powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the DHA: Vortex the tube thoroughly until the DHA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the stock solution: If required, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C for long-term use.
Protocol 2: Dilution of DHA Stock Solution in Cell Culture Media
This protocol describes how to dilute the DHA stock solution into your cell culture medium for treating cells.
Materials:
-
DHA stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (supplemented with serum and antibiotics as required)
-
Sterile tubes
Procedure:
-
Warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculate the required volume of stock solution: Determine the volume of the DHA stock solution needed to achieve your desired final concentration in the culture medium. For example, to make a 10 µM solution in 10 mL of media from a 10 mM stock, you would need 10 µL of the stock.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is often more accurate to perform one or more intermediate dilutions of the stock solution in fresh media before the final dilution.
-
Add stock to media: Add the calculated volume of the DHA stock solution to the pre-warmed media. Crucially, add the stock solution to the media and not the other way around.
-
Mix immediately and thoroughly: Immediately after adding the stock solution, vortex or pipette the media up and down to ensure rapid and complete mixing. This helps to prevent precipitation.
-
Add to cells: Add the final DHA-containing media to your cells.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | |
| DMSO | ≥ 100 mg/mL | |
| Ethanol | Soluble | |
| Methanol | Soluble |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Concentration | Toxicity Level | Recommendation |
| > 1% | Often cytotoxic | Not recommended |
| 0.5% - 1% | May cause toxicity in sensitive cell lines | Use with caution, include vehicle controls |
| ≤ 0.1% - 0.5% | Generally considered safe for most cell lines | Recommended for most applications |
Visualizations
Caption: Troubleshooting workflow for DHA solubility issues.
Caption: Workflow for preparing a DHA stock solution.
Caption: Simplified overview of DHA's mechanisms of action.
Technical Support Center: Dihydroartemisinin (DHA) In Vivo Animal Studies
Welcome to the technical support center for optimizing Dihydroartemisinin (DHA) dosage and application in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA) and why is it used in in vivo studies?
A1: this compound (DHA) is the active metabolite of all artemisinin compounds, which are well-known for their potent antimalarial activity.[1] It is a semi-synthetic derivative of artemisinin and is also used as an intermediate in the preparation of other artemisinin-derived drugs.[1] In research, DHA is investigated for its therapeutic potential in various diseases beyond malaria, including a range of cancers, due to its ability to induce oxidative stress and apoptosis in pathological cells.[2]
Q2: What are the main challenges when working with DHA in animal studies?
A2: The primary challenges include its poor water solubility, chemical instability, and potential for neurotoxicity at high doses.[3][4][5] DHA has a low solubility in water (less than 0.1 g/L), which can complicate the preparation of formulations for administration.[1][6] It is also unstable under certain physiological conditions, such as in the presence of ferrous iron or at neutral pH, which can affect its bioavailability and efficacy.[4][7] Furthermore, high doses or prolonged exposure to artemisinin derivatives have been associated with neurotoxic effects in animal models.[8][9]
Q3: What are the common routes of administration for DHA in animal studies?
A3: Common routes of administration for DHA in animal studies include oral (gavage), intraperitoneal (IP), intravenous (IV), intramuscular (IM), and subcutaneous (SC) injection. The choice of administration route can significantly impact the drug's pharmacokinetic profile, including its bioavailability and half-life.[10] For instance, oral administration often results in low bioavailability, while intravenous administration provides more direct and predictable systemic exposure.[3][10]
Q4: How does the stability of DHA affect in vivo experiments?
A4: DHA is chemically unstable and can degrade in the presence of biological reductants and ferrous iron.[4][7] Its stability is also pH and temperature-dependent. For example, its half-life in plasma is significantly shorter than in a buffer solution.[4][7] This instability means that the timing of formulation preparation and administration is critical. Degradation of DHA can lead to reduced antimalarial activity and potentially inconsistent experimental results.[5][11]
Troubleshooting Guide
Issue 1: Poor Solubility of DHA
-
Problem: Difficulty dissolving DHA in a suitable vehicle for in vivo administration.
-
Question: My DHA is not dissolving in aqueous solutions. What can I do?
-
Answer: DHA has very low water solubility.[1] To improve solubility for in vivo studies, consider the following approaches:
-
Co-solvents: Use of organic solvents like Dimethyl Sulfoxide (DMSO) is a common practice, but care must be taken to use concentrations that are non-toxic to the animals.
-
Formulations with Excipients: Creating solid dispersions with polymers like polyvinylpyrrolidone (PVP) or inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can significantly enhance water solubility and bioavailability.[3][6] For example, DHA solubility was enhanced 84-fold in DHA-HPβCD complexes.[3]
-
Oil-based Suspensions: For oral or intramuscular administration, suspending DHA in an oil-based vehicle like sesame oil is an option, though this can affect absorption rates.[10]
-
Issue 2: Inconsistent Efficacy or High Variability in Results
-
Problem: Observing significant variation in therapeutic outcomes between animals in the same treatment group.
-
Question: I am seeing a lot of variability in my tumor growth inhibition/parasite clearance data. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to DHA's properties and the experimental protocol:
-
Drug Stability: DHA is unstable in plasma and at neutral pH.[4][7] Ensure that your DHA formulation is prepared fresh before each administration to minimize degradation. The half-life of DHA in plasma can be as short as 2.3 hours.[7]
-
Route of Administration: The bioavailability of DHA can vary significantly with the administration route. Oral administration, for example, is subject to first-pass metabolism and can lead to more variable plasma concentrations compared to intravenous or intraperitoneal injections.[10]
-
Animal Handling and Technique: Ensure consistent administration technique (e.g., gavage depth, injection site) across all animals to minimize variability in drug absorption.
-
Issue 3: Signs of Toxicity in Experimental Animals
-
Problem: Animals exhibiting adverse effects such as ataxia, gait disturbances, or weight loss.
-
Question: My mice are showing signs of neurological problems after DHA administration. How can I mitigate this?
-
Answer: Artemisinin and its derivatives, including DHA, have been shown to have neurotoxic potential at high doses.[8][9]
-
Dose Reduction: The most straightforward approach is to reduce the dose. Neurotoxicity is dose-dependent.[9] Studies in mice have shown no significant clinical or neuropathological evidence of toxicity at oral doses below 200 mg/kg/day.[8]
-
Route of Administration: Intramuscular injections of oil-based formulations have been associated with a higher risk of neurotoxicity compared to oral administration.[8][12] Consider switching to an oral or intraperitoneal route if feasible.
-
Dosing Schedule: Constant exposure to the drug may increase the risk of neurotoxicity. A once-daily administration schedule is generally considered safer than continuous exposure methods.[12]
-
Quantitative Data Summary
Table 1: this compound Dosage in Malaria Animal Studies
| Animal Model | Parasite Strain | Administration Route | Dosage Regimen | Outcome | Reference |
| Mice | Plasmodium yoelii XL-17 | Intraperitoneal | 30 mg/kg/day | Effective in reducing parasitemia | |
| Mice | Plasmodium berghei | Transdermal | 60 mg/kg (curative) | Potent antimalarial activity | [13] |
| Mice | Plasmodium berghei | Oral | 3 x 30 mg/kg | Cured malaria-infected mice |
Table 2: this compound Dosage in Cancer Animal Studies
| Animal Model | Cancer Type | Administration Route | Dosage Regimen | Outcome | Reference |
| Nude Mice | Pancreatic Cancer (BxPC-3 xenograft) | Intraperitoneal | Dose-dependent | Inhibited tumor growth | [14] |
| Mice | Colon Tumor | Not specified | 20 mg/kg | Effectively inhibited tumor growth | [2] |
| Mice | Melanoma (lung metastasis) | Oral (gavage) | 25-50 mg/kg/day | Inhibited proliferation and migration | [15] |
| Mice | 4T1 Breast Cancer | Intravenous | 0.07 mmol/kg on days 1, 3, 5, 7, 9 | Improved quality of life | [16] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Administration Route | Dose | Half-life (t½) | Clearance (CL/F) | Volume of Distribution (Vd/F) | Reference |
| Rats | Intravenous | 10 mg/kg | 0.95 h | 55-64 mL/min/kg | 0.50 L | [10] |
| Rats | Oral | Not specified | 1.03 h (unchanged DHA) | - | - | [17] |
| Mice (malaria-infected) | Intraperitoneal | 100 mg/kg | 25 min | 61.3 L/hr/kg | 36.3 L/kg | [18] |
| Mice (control) | Intraperitoneal | 100 mg/kg | 19 min | 50.9 L/hr/kg | 23.0 L/kg | [18] |
Experimental Protocols
Protocol 1: Preparation of DHA for Oral Administration
-
Objective: To prepare a suspension of DHA for oral gavage in mice.
-
Materials: this compound (DHA) powder, vehicle (e.g., water, 0.5% carboxymethylcellulose), mortar and pestle or homogenizer, weighing scale, graduated cylinder, appropriate gavage needles.
-
Procedure:
-
Calculate the total amount of DHA required based on the dose, number of animals, and dosing volume.
-
Weigh the required amount of DHA powder.
-
If preparing a suspension in water, triturate the DHA powder with a small amount of the vehicle to form a smooth paste.[8]
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
Administer the suspension to the mice using an appropriate size gavage needle.
-
Protocol 2: Intraperitoneal Administration of DHA
-
Objective: To administer a solution of DHA via intraperitoneal injection in mice.
-
Materials: this compound (DHA) powder, a suitable solvent (e.g., DMSO), a vehicle (e.g., saline or corn oil), sterile syringes and needles (25-27 gauge).
-
Procedure:
-
Dissolve the calculated amount of DHA in a minimal volume of the chosen solvent (e.g., DMSO).
-
Dilute the DHA solution with the vehicle to the final desired concentration. Ensure the final concentration of the initial solvent is non-toxic to the animals.
-
Properly restrain the mouse and locate the injection site in the lower right abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the solution.
-
Visualizations
Caption: Workflow for a typical dose-optimization study of this compound in an animal model.
Caption: Simplified signaling pathway of this compound's anti-cancer and anti-parasitic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the neurotoxicity of oral this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimalarial activity of this compound derivatives by transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, tissue distribution and mass balance of radiolabeled this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydroartemisinin Bioavailability for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (DHA) typically low?
A1: The poor oral bioavailability of DHA is primarily attributed to its low aqueous solubility.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate in the gastrointestinal tract.[2] Additionally, its short biological half-life of approximately 1-2 hours contributes to its limited exposure in the body.[4][5]
Q2: What are the most common strategies to improve the bioavailability of DHA?
A2: Several formulation strategies have been successfully employed to enhance the solubility and, consequently, the bioavailability of DHA. These include:
-
Solid Dispersions: Dispersing DHA in a hydrophilic polymer matrix can increase its dissolution rate.[1][2]
-
Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance the aqueous solubility of DHA.[1][2]
-
Lipid-Based Formulations: Nanoemulsions and solid lipid nanoparticles encapsulate DHA, improving its absorption.[3][6]
-
Exosomal Formulations: Encapsulating DHA in exosomes has been shown to improve oral bioavailability.
Q3: How does the metabolism of DHA affect its bioavailability?
A3: this compound is the active metabolite of artemisinin and its derivatives. It is further metabolized in the liver, primarily through glucuronidation by UDP-glucuronosyltransferases (UGT), particularly UGT1A9 and UGT2B7. The parent compounds are metabolized by cytochrome P450 enzymes like CYP3A4 and CYP2B6. The rapid metabolism contributes to its short half-life and can limit its systemic exposure.
Q4: What are the key pharmacokinetic parameters to consider when evaluating DHA bioavailability?
A4: When assessing the bioavailability of different DHA formulations, the key pharmacokinetic parameters to measure are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
Troubleshooting Guides
Formulation Development
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion | - Poor miscibility of DHA with the chosen polymer.- Inappropriate solvent system used during preparation.- Suboptimal drug-to-polymer ratio. | - Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) for better miscibility.- Use a solvent system in which both DHA and the polymer are highly soluble.- Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase. |
| Precipitation of DHA during nanoemulsion formulation | - Exceeding the solubility limit of DHA in the oil phase.- Incompatible surfactant or co-surfactant.- Inefficient homogenization. | - Determine the saturation solubility of DHA in various oils (e.g., soybean oil, Capryol 90) beforehand.- Screen different surfactants and co-surfactants (e.g., Tween 80, Cremophor EL) for their ability to form stable emulsions.- Optimize the high-pressure homogenization parameters (pressure and number of cycles). |
| Inconsistent particle size in inclusion complexes | - Incomplete complexation.- Aggregation of complexes during drying.- Inappropriate preparation method. | - Optimize the molar ratio of DHA to cyclodextrin (e.g., 1:1, 1:2).- Employ freeze-drying (lyophilization) instead of oven-drying to prevent aggregation.- Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to find the most suitable one for your system.[7] |
| Phase separation of lipid-based formulations upon storage | - Ostwald ripening.- Coalescence of lipid droplets.- Inadequate surfactant concentration. | - Use a combination of surfactants to stabilize the interface.- Optimize the oil-to-surfactant ratio.- Store the formulation at a controlled temperature. |
In Vivo Bioavailability Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals | - Inconsistent oral gavage technique.- Differences in food intake among animals.- Genetic variability in drug metabolism. | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.- Fast animals overnight before dosing to standardize GI tract conditions.- Use a sufficient number of animals per group to account for biological variability. |
| Low or undetectable DHA levels in plasma | - Poor absorption of the formulation.- Rapid metabolism of DHA.- Issues with the blood sampling or processing.- Analytical method not sensitive enough. | - Re-evaluate the formulation strategy to further enhance solubility and absorption.- Consider co-administration with a metabolic inhibitor (use with caution and proper ethical approval).- Ensure rapid processing of blood samples (centrifugation at 4°C) and immediate storage of plasma at -80°C to prevent degradation.- Validate the analytical method to ensure it has the required lower limit of quantification (LLOQ). |
| Degradation of DHA in plasma samples before analysis | - Instability of the endoperoxide bridge in the presence of heme/iron in red blood cells.- Inappropriate anticoagulant or sample handling. | - Minimize hemolysis during blood collection and processing.- Use EDTA as the anticoagulant and process samples on ice.- Consider adding a stabilizing agent like hydrogen peroxide to the plasma samples, though this requires careful validation.[8] |
Quantitative Data Summary
Table 1: Enhancement of DHA Solubility with Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Solubility Enhancement (fold) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 50 | [1][2] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84 | [1][2] |
| Binary Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 27 | [9] |
| Ternary Complex | HPβCD and Palmitic Acid | 36 | [9] |
| Ternary Complex | HPβCD and PVPK30 | 216 | [9] |
Table 2: Pharmacokinetic Parameters of DHA in Rats with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | Reference |
| DHA (Test Drug) | 119.00 ± 37.66 | 1.16 ± 0.30 | 220.07 ± 64.48 | 1.06 ± 0.31 | [10][11] |
| DHA (Reference Drug) | 203.60 ± 91.04 | 0.94 ± 0.35 | 301.91 ± 161.30 | 0.80 ± 0.21 | [10][11] |
Note: Data presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of DHA-HPβCD Inclusion Complex by Freeze-Drying
-
Dissolution: Dissolve this compound (DHA) and Hydroxypropyl-β-cyclodextrin (HPβCD) in a 1:5 molar ratio in a suitable solvent, such as a methanol-water mixture.
-
Stirring: Stir the solution at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 1 hour) to facilitate complex formation.[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Reconstitution: Reconstitute the resulting solid with a minimal amount of distilled water.
-
Freezing: Freeze the aqueous solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen sample for 24-48 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.[3]
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or a similar rodent model) weighing 200-250g.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing: Administer the DHA formulation orally via gavage at a specific dose (e.g., 10 mg/kg).[4] A control group should receive a suspension of pure DHA.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of DHA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Visualizations
Caption: Experimental workflow for improving and evaluating DHA bioavailability.
References
- 1. ovid.com [ovid.com]
- 2. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategy to provide a useful solution to effective delivery of this compound: development, characterization and in vitro studies of liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Dried Leaf Artemisia Annua Improves Bioavailability of Artemisinin via Cytochrome P450 Inhibition and Enhances Artemisinin Efficacy Downstream - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of Dihydroartemisinin (DHA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DHA) degrading in my aqueous solution?
A1: this compound (DHA) is inherently unstable in aqueous solutions due to its endoperoxide bridge, which is crucial for its antimalarial activity.[1][2][3][4] Several factors can accelerate its degradation:
-
pH: DHA is more stable in acidic conditions (pH 2-6) and degrades rapidly at pH values below 2 and above 6.[1] The degradation follows pseudo-first-order kinetics.[1]
-
Temperature: Higher temperatures accelerate the degradation of DHA.[1][2] For instance, incubation at 40°C leads to a faster loss of activity compared to 37°C.[1]
-
Biological Matrices: Components in biological fluids like plasma and erythrocyte lysate can significantly increase DHA degradation.[1][2][3][4] This is partly due to the presence of ferrous iron (Fe(II)-heme) and other biological reductants.[1][2][3][4]
-
Presence of Reductants: Biological reductants, such as flavin cofactors, can reduce and consequently inactivate artemisinins.[1][2]
-
Solvents: Certain organic solvents, like dimethyl sulfoxide (DMSO), can also lead to rapid degradation of DHA.[1][2]
Q2: What are the typical degradation products of DHA?
A2: Under stress conditions such as prolonged storage or high temperatures, DHA can generate several degradation products.[5] One identified decomposition product formed upon heating is 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanone.[6] Another degradation product with a molecular weight of 210, identified as 2-(3-oxobutyl)-3-methyl-6-ethyl-cyclohexanone, can also be formed.[6] In forced degradation studies of DHA/piperaquine tablets, the characteristic peaks of DHA diminished, indicating complete loss of the active pharmaceutical ingredient.[7]
Q3: How can I improve the solubility of DHA in my experiments?
A3: DHA has low water solubility (less than 0.1 g/L), which can pose challenges in experimental setups.[8] Several methods can be employed to enhance its solubility:
-
Co-solvents: Stock solutions of DHA are often prepared in organic solvents like ethanol or a mixture of ethanol and water before further dilution in aqueous media.[1][9]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVPK30, PVPK25, PVPK15) can significantly increase DHA's aqueous solubility.[10][11]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to enhance the water solubility of DHA by up to 84-fold.[10][11][12]
Q4: What is the half-life of DHA in different aqueous environments?
A4: The half-life of DHA is highly dependent on the specific conditions of the aqueous solution. The following table summarizes the reported half-life of DHA under various conditions.
| Condition | Temperature | Half-life (t½) | Reference |
| PBS (pH 7.4) | 37°C | 5.5 hours | [1][2] |
| Human Plasma | 37°C | 2.3 hours | [1][2] |
Troubleshooting Guide
Problem: I am observing a rapid loss of DHA activity in my in vitro cell culture assay.
Possible Causes & Solutions:
-
Cause 1: Degradation in Culture Medium. Standard cell culture media often have a pH around 7.4 and are incubated at 37°C, conditions under which DHA is known to degrade.[1][2]
-
Solution: Prepare fresh DHA solutions immediately before each experiment. Minimize the pre-incubation time of DHA in the culture medium. Consider conducting experiments at a slightly lower pH if compatible with your cell line, though this is often not feasible.
-
-
Cause 2: Interaction with Serum Components. Serum in the culture medium contains components that can accelerate DHA degradation.[1][3]
-
Solution: If possible, reduce the serum concentration or use a serum-free medium for the duration of the drug treatment. Be aware that this may affect cell viability and should be optimized.
-
-
Cause 3: Hemolysis in Erythrocyte-containing Cultures. If your culture involves red blood cells, hemolysis can release Fe(II)-heme, which rapidly degrades DHA.[1][2][3]
Problem: I am getting inconsistent results in my DHA quantification using LC-MS.
Possible Causes & Solutions:
-
Cause 1: Degradation during Sample Preparation. DHA can degrade in plasma samples during the extraction and preparation steps, especially in the presence of Fe2+ from hemolyzed samples.[13][14]
-
Solution: Implement a stabilization method during sample preparation. Adding hydrogen peroxide (H₂O₂) can oxidize Fe²⁺ to Fe³⁺, thus protecting the peroxide bridge of DHA from degradation.[13] Acidification of plasma with formic acid can also improve recovery by disrupting drug-protein interactions, but should be combined with a stabilizing agent like H₂O₂.[13]
-
-
Cause 2: Instability of Stock Solutions. DHA stock solutions, particularly in certain organic solvents, can be unstable over time.
-
Cause 3: Poor Chromatographic Resolution. DHA exists as α and β epimers, which may require specific chromatographic conditions for proper separation and quantification.[7]
-
Solution: Optimize your LC method, including the column, mobile phase composition, and gradient, to achieve baseline separation of the DHA epimers and any potential degradation products.
-
Data Presentation
Table 1: Half-life of this compound (DHA) in Aqueous Media at 37°C
| Medium | pH | Half-life (t½) in hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5.5 |
| Human Plasma | 7.4 | 2.3 |
| Data sourced from multiple studies. |
Table 2: Solubility Enhancement of this compound (DHA)
| Method | Polymer/Excipient | Fold Increase in Solubility |
| Solid Dispersion | Polyvinylpyrrolidone (PVPK30) | ~50 |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~84 |
| Data compiled from studies on solubility improvement. |
Experimental Protocols
Protocol 1: Assessment of DHA Stability in Aqueous Buffers
This protocol outlines a general procedure to determine the stability of DHA in different buffer solutions at a constant temperature.
-
Preparation of Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 1.0 to 8.6) using appropriate buffer systems (e.g., hydrochloric acid, phthalate, phosphate, borate) at a constant ionic strength.[1][2]
-
Preparation of DHA Stock Solution: Prepare a stock solution of DHA (e.g., 1.0 mg/mL) in ethanol due to its poor aqueous solubility.[1][2]
-
Incubation:
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately freeze the samples at -70°C to halt further degradation until analysis.[2]
-
Sample Analysis:
-
Data Analysis: Plot the logarithm of the DHA concentration versus time to determine the pseudo-first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).[1]
Protocol 2: Quantification of DHA in Plasma using LC-MS/MS
This protocol provides a method for the quantitative analysis of DHA in plasma samples, incorporating a stabilization step.
-
Preparation of Stock and Working Solutions:
-
Sample Preparation and Extraction:
-
To 50 µl of plasma sample, add 50 µl of the internal standard solution containing 1% formic acid and 1% H₂O₂.[13]
-
Perform solid-phase extraction (SPE) using an appropriate cartridge (e.g., Oasis HLB µElution plate).[13]
-
Wash the cartridge with water and 5% acetonitrile.[13]
-
Elute the analytes with an acetonitrile-methyl acetate mixture (9:1).[13]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the eluent into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.[9][13]
-
Employ a gradient elution with a mobile phase consisting of ammonium formate buffer and acetonitrile.[13]
-
Set the mass spectrometer to positive electrospray ionization (ESI+) and use multiple reaction monitoring (MRM) for quantification.[9]
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of DHA.
-
Quantify the DHA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Factors influencing the degradation of this compound (DHA).
Caption: Experimental workflow for assessing DHA stability in aqueous solutions.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. "Degradation products antimalarial drug-dihydroartemisinin" by Tubtim Ngokwongs [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. cellbiopharm.com [cellbiopharm.com]
- 10. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. who.int [who.int]
Technical Support Center: Enhancing Dihydroartemisinin Efficacy in Resistant Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of Dihydroartemisinin (DHA) in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (DHA) exerts its anti-cancer effects?
A1: this compound, an active metabolite of artemisinin, exhibits anti-cancer activity through multiple molecular pathways. A key mechanism is the generation of reactive oxygen species (ROS) due to the cleavage of its endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells.[1] This oxidative stress can lead to various forms of cell death, including apoptosis, autophagy-dependent cell death, and a recently highlighted mechanism called ferroptosis, an iron-dependent form of programmed cell death.[2][3][4][5][6] Additionally, DHA can inhibit cancer cell proliferation, angiogenesis, and metastasis.[2][7]
Q2: Why is there an interest in using DHA for resistant cancer cell lines?
A2: Many cancer cell lines develop resistance to conventional chemotherapies through mechanisms such as increased drug efflux, enhanced DNA repair, and alterations in signaling pathways that promote survival. DHA has shown the potential to overcome or circumvent some of these resistance mechanisms.[7] For instance, it can sensitize resistant cells to standard chemotherapeutics, often resulting in synergistic anti-cancer effects.[7] Its ability to induce ferroptosis is particularly promising, as this cell death pathway may be effective in cells that are resistant to apoptosis-inducing agents.[3][4][5][8]
Q3: What are the most common combination strategies with DHA to combat resistance?
A3: DHA has been successfully combined with a variety of anti-cancer agents to enhance efficacy in resistant cell lines. Common strategies include co-administration with:
-
Conventional Chemotherapeutics: Drugs like cisplatin, doxorubicin, temozolomide, and 5-fluorouracil have shown synergistic effects with DHA in various cancer types, including those with acquired resistance.[9]
-
Targeted Therapies: DHA can enhance the effectiveness of targeted agents like the EGFR inhibitor osimertinib in resistant non-small-cell lung cancer.
-
Other Natural Compounds: Combining DHA with compounds like curcumin has been shown to synergistically inhibit the growth of certain cancer cells.[7]
-
Ferroptosis Inducers: Since DHA promotes ferroptosis, combining it with other agents that induce this pathway can lead to enhanced cancer cell killing.[3][4]
Q4: What is ferroptosis and how does DHA induce it?
A4: Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid-based reactive oxygen species.[3][4][6] DHA can induce ferroptosis by increasing the intracellular pool of free iron. It does this by promoting the lysosomal degradation of ferritin, the primary iron storage protein.[3][4] This elevated free iron then participates in Fenton reactions, generating highly toxic hydroxyl radicals that lead to lipid peroxidation and, ultimately, cell death.[3][4] DHA has also been shown to inhibit glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, further sensitizing them to ferroptosis.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for DHA
Question: My calculated IC50 value for DHA varies significantly between experiments, even in the same resistant cell line. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Steps |
| DHA Instability | DHA can be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cancer cell lines, altering their sensitivity to drugs. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Variations in the initial number of cells plated can affect the final readout of viability assays. Ensure consistent cell seeding density across all wells and experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Serum Concentration | Components in fetal bovine serum (FBS) can interact with DHA or affect cell proliferation rates. Use a consistent batch and concentration of FBS for all experiments. |
| Iron Availability | The cytotoxic effect of DHA is dependent on intracellular iron. Variations in the iron content of the culture medium can influence its efficacy. Use a consistent and well-defined culture medium. |
Issue 2: Difficulty in Assessing Synergy with Combination Treatments
Question: I am combining DHA with another chemotherapeutic agent, but my results are not clearly showing synergy. How can I improve my experimental design and analysis?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Drug Ratio | The synergistic effect of two drugs is often dependent on their concentration ratio. Test a matrix of concentrations for both DHA and the combination drug to identify the optimal ratio for synergy. |
| Incorrect Analysis Method | Visual inspection of dose-response curves is not sufficient to determine synergy. Use a quantitative method like the Combination Index (CI) method of Chou-Talalay. Software such as CompuSyn can be used to calculate CI values, where CI < 1 indicates synergy. |
| Timing of Drug Addition | The timing of drug administration (simultaneous, sequential) can influence the outcome. Test different administration schedules to determine the most effective combination strategy. |
| Endpoint Measurement | Synergy may be more apparent at different endpoints (e.g., apoptosis, cell cycle arrest) than just cell viability. Assess multiple endpoints to get a comprehensive understanding of the drug interaction. |
Issue 3: Ambiguous Results in Ferroptosis Assays
Question: I am trying to determine if DHA is inducing ferroptosis in my resistant cells, but the results are unclear. What are the key indicators and how can I reliably measure them?
Answer:
| Potential Cause | Troubleshooting Steps |
| Single Marker Measurement | Ferroptosis is a multi-faceted process. Relying on a single marker can be misleading. Measure multiple hallmarks of ferroptosis: lipid ROS accumulation (using C11-BODIPY or Liperfluo probes), iron overload, and depletion of glutathione (GSH) and GPX4. |
| Use of Inhibitors | To confirm that the observed cell death is indeed ferroptosis, use specific inhibitors. Ferrostatin-1 (a lipid ROS scavenger) and Deferoxamine (an iron chelator) should rescue cells from DHA-induced death if the mechanism is ferroptosis. |
| Western Blot for Key Proteins | Assess the expression levels of key proteins involved in ferroptosis. A decrease in GPX4 and ferritin, and an increase in transferrin receptor 1 (TfR1) are indicative of ferroptosis. |
| Timing of Measurement | The kinetics of ferroptosis can vary between cell lines. Perform a time-course experiment to identify the optimal time point for measuring ferroptosis markers after DHA treatment. |
Quantitative Data Summary
Table 1: Synergistic Effects of DHA with Chemotherapeutic Agents in Resistant Cancer Cell Lines
| Cancer Type | Resistant Cell Line | Combination Agent | Effect | Reference |
| Colorectal Cancer | HCT116 TP53-/- (5-FU resistant) | 5-Fluorouracil | DHA restored sensitivity to 5-FU through ROS-mediated apoptosis. | [9] |
| Ovarian Cancer | SKOV3/DDP (Cisplatin resistant) | Cisplatin | DHA enhanced cytotoxicity by inducing apoptosis and autophagy. | |
| Gastric Cancer | SGC7901/DDP (Cisplatin resistant) | Cisplatin | DHA increased sensitivity by inducing apoptosis and down-regulating P-gp. | |
| Glioblastoma | U87MG | Temozolomide (TMZ) | DHA enhanced the cytotoxic effect of TMZ by inducing autophagy and ROS. | |
| Breast Cancer | MCF-7 | Doxorubicin (DOX) | Synergistic anti-proliferative effect and enhanced apoptosis. | [10] |
| Non-Small-Cell Lung Cancer | PC9-GR4-AZD1 (Osimertinib resistant) | Osimertinib | DHA reversed osimertinib resistance by elevating ROS and impairing heme metabolism. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of DHA and combination treatments on resistant cancer cell lines.
Materials:
-
Resistant cancer cells
-
96-well cell culture plates
-
Complete culture medium
-
DHA and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DHA, the combination drug, or both for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assessment (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your resistant cell line by treating with DHA, the combination drug, or both for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels.
Materials:
-
Treated and control cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate (for plate reader) or a larger flask (for flow cytometry) and allow them to adhere.
-
Wash the cells with serum-free medium.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with DHA and/or other compounds.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a microplate reader or analyze the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DHA-induced ferroptosis signaling pathway.
Caption: DHA overcoming chemoresistance via the PI3K/AKT/mTOR pathway.
Caption: General experimental workflow for assessing DHA efficacy.
References
- 1. combosyn.com [combosyn.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. abcam.com [abcam.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Experimental Studies
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome experimental variability in studies involving Dihydroartemisinin (DHA).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with DHA.
Question: Why are my IC50 values for DHA inconsistent between experiments?
Answer: Inconsistent IC50 values for this compound (DHA) are a frequent issue and can stem from several factors related to its inherent instability and experimental conditions.[1][2][3] Key areas to investigate include:
-
DHA Solution Stability: DHA is chemically unstable, especially in aqueous solutions and certain organic solvents like DMSO.[2] Its degradation is influenced by pH, temperature, and the presence of biological reductants.[1][2][3]
-
Recommendation: Always prepare fresh DHA solutions for each experiment. If a stock solution in DMSO is necessary, store it at -80°C in small aliquots to minimize freeze-thaw cycles. Avoid prolonged storage.
-
-
pH of Culture Medium: DHA degradation increases at a pH of 7.0 and above.[1][2]
-
Recommendation: Ensure your cell culture medium is properly buffered and the pH is consistently maintained. Minor shifts in pH can alter DHA's stability and activity.
-
-
Incubation Time and Temperature: The half-life of DHA in plasma at 37°C is approximately 2.3 hours, with activity significantly reduced after 3 hours and almost completely gone by 24 hours.[1][2] Higher temperatures accelerate this degradation.[2]
-
Recommendation: Standardize incubation times precisely. For longer incubation periods (e.g., 48-72 hours), consider the degradation kinetics of DHA, as the effective concentration of the drug will decrease over time.
-
-
Cell Density and Growth Phase: The number of cells seeded and their metabolic state can influence the experimental outcome.
-
Recommendation: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
-
Serum and Media Components: Components in fetal bovine serum (FBS) and cell culture media can interact with and affect the stability of DHA.[1]
-
Recommendation: Use the same batch of FBS and media for a set of comparative experiments to minimize variability.
-
Question: I am observing high variability in my cell viability assay results (e.g., MTT, SYBR Green I). What could be the cause?
Answer: High variability in cell viability assays can be attributed to both the compound's properties and the assay technique itself.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent settling.
-
-
DHA Degradation during Incubation: As mentioned, DHA degrades over time. This can lead to inconsistent effects, especially with longer assay durations.[2]
-
Recommendation: For endpoint assays, ensure the timing of reagent addition is precise for all plates.
-
-
Assay-Specific Issues:
-
MTT Assay: The metabolic state of the cells affects the reduction of the MTT reagent. DHA-induced oxidative stress can interfere with cellular metabolism, impacting the assay readout.
-
SYBR Green I Assay: This assay relies on DNA content. If DHA causes cell cycle arrest without immediate cell death, the results may differ from assays based on metabolic activity.
-
Recommendation: Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA content) to get a more complete picture of DHA's effect.
-
Question: My western blot results for apoptosis markers (e.g., Bcl-2/Bax ratio, cleaved caspase-9) are not reproducible after DHA treatment. What should I check?
Answer: Non-reproducible western blot results can be frustrating. Here are some potential causes and solutions:
-
Timing of Lysate Preparation: The induction of apoptosis is a dynamic process. The expression levels of apoptotic proteins can change significantly over time.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing changes in your target proteins after DHA treatment.
-
-
DHA Concentration: The apoptotic response is dose-dependent.[4]
-
Recommendation: Use a consistent and well-defined concentration of DHA that has been shown to induce apoptosis in your cell line.
-
-
Protein Loading and Transfer: Inconsistent protein loading or inefficient transfer can lead to variability.
-
Recommendation: Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control (e.g., GAPDH, β-actin). Verify transfer efficiency using Ponceau S staining.
-
-
Antibody Quality: The quality and specificity of your primary antibodies are crucial.
-
Recommendation: Use validated antibodies from reputable suppliers. Ensure you are using the recommended antibody dilution and incubation conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of DHA involves its endoperoxide bridge. In the presence of iron, particularly the iron-rich heme groups within malaria parasites or cancer cells, this bridge is cleaved.[5][6] This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals, which induce oxidative stress and damage to essential parasite/cell macromolecules like proteins and lipids, ultimately leading to cell death.[5][6]
Q2: How should I prepare and store this compound solutions?
A2: Due to its instability, proper handling of DHA is critical.
-
Solvent: DHA has low water solubility.[5] It is typically dissolved in organic solvents like DMSO or ethanol.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-40 mM) in your chosen solvent.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. For working solutions, it is highly recommended to prepare them fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.[1][2]
Q3: What are typical in vitro concentrations of DHA used in cancer cell studies?
A3: The effective concentration of DHA can vary significantly depending on the cell line. IC50 values for a 24-hour treatment can range from approximately 15 µM to over 65 µM in different colorectal cancer cell lines.[7] It is essential to perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q4: Can DHA affect the cell cycle?
A4: Yes, DHA has been shown to affect the cell cycle. In various cancer cell lines, it can induce cell cycle arrest, often at the G2/M phase.[8] It can also downregulate the expression of proteins like cyclin D1 and upregulate cell cycle inhibitors such as p21.[4]
Q5: Are there known mechanisms of resistance to DHA?
A5: Yes, resistance to artemisinins, including DHA, has been observed, particularly in malaria parasites. Mechanisms of resistance can involve mutations in genes such as Kelch13 (K13) and the P. falciparum multidrug resistance gene 1 (Pfmdr1).[9][10][11] These mutations can lead to reduced drug activation or increased efflux of the drug from the parasite.[10][12]
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| SW620 | Colorectal Cancer | 24 | 15.08 ± 1.70 | [7] |
| DLD-1 | Colorectal Cancer | 24 | 20.24 ± 2.21 | [7] |
| HCT116 | Colorectal Cancer | 24 | 38.46 ± 4.15 | [7] |
| COLO205 | Colorectal Cancer | 24 | 25.42 ± 3.11 | [7] |
| SW480 | Colorectal Cancer | 24 | 65.19 ± 5.89 | [7] |
| SW1116 | Colorectal Cancer | 24 | 63.79 ± 9.57 | [7] |
| HCT116 | Colorectal Cancer | 48 | 21.45 | [8] |
| ES2 | Ovarian Cancer | Not Specified | Lower than IGROV1 | [13] |
| A2780 | Ovarian Cancer | Not Specified | Lower than IGROV1 | [13] |
| IGROV1 | Ovarian Cancer | Not Specified | Higher than ES2, A2780 | [13] |
Table 2: Stability of this compound under Different Conditions
| Condition | Solvent/Medium | Temperature (°C) | Half-life (t1/2) | Key Finding | Reference |
| pH 7.4 | Phosphate Buffer | 37 | 5.5 hours | Degradation increases with pH. | [2] |
| Plasma | - | 37 | 2.3 hours | Significantly less stable in plasma. | [2] |
| Plasma | - | 37 | - | Activity reduced by half after 3 hours. | [1][2] |
| Plasma | - | 40 | - | Loss of activity is increased at higher temperatures. | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
DHA Treatment: Prepare serial dilutions of DHA in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHA or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Colony Formation Assay
-
Cell Seeding: Seed cells in a 6-well plate at a low density (e.g., 500 cells/well) and allow them to adhere for 24 hours.[7]
-
DHA Treatment: Treat the cells with various concentrations of DHA or a vehicle control.
-
Incubation: Incubate the cells for 10-15 days, replacing the medium containing fresh DHA every 3 days.[7]
-
Colony Staining: When visible colonies have formed, wash the cells with PBS, fix them with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 30 minutes.[7]
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Protocol 3: Western Blot Analysis for Protein Expression
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with DHA for the desired time and concentration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against c-Myc, Bcl-2, Bax, cleaved caspase-9, or a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grasp of this compound resistance in Indonesia: Focused on genetic polymorphisms and new antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-piperaquine failure associated with a triple mutant including kelch13 C580Y in Cambodia: an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fourier Transform Infrared Spectroscopy Monitoring of this compound-Induced Growth Inhibition in Ovarian Cancer Cells and Normal Ovarian Surface Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroartemisinin (DHA). Our aim is to help you overcome common challenges, particularly the issue of DHA precipitation in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound precipitates out of solution after I add an aqueous buffer or media to my organic stock.
This is a common issue due to the low aqueous solubility of DHA.[1][2] Below is a step-by-step guide to troubleshoot and prevent this problem.
Workflow for Preparing Stable DHA Solutions
Caption: A workflow diagram for preparing and troubleshooting DHA solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing this compound stock solutions?
DHA is practically insoluble in water but soluble in several organic solvents.[1] The choice of solvent will depend on your experimental system and the required final concentration.
-
High Solubility: Acetone, Chloroform[1]
-
Moderate Solubility: Dimethyl sulfoxide (DMSO), Ethanol, Methanol[1][3]
For in vivo studies, ethanol is a common choice, but the final concentration in the dosing solution must be carefully controlled to avoid toxicity.[3]
Q2: At what concentration should I prepare my stock solution?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10-40 mM in DMSO or ethanol) and then dilute it to the final working concentration in your aqueous medium.[4][5] Preparing an overly concentrated stock that requires a large dilution factor into an aqueous solution can lead to precipitation.
Q3: How can I prevent my DHA from precipitating when I dilute it with aqueous solutions?
-
Slow Addition and Mixing: Add the aqueous solution to your organic stock solution slowly while vortexing or stirring.[3] This helps to disperse the DHA molecules before they have a chance to aggregate and precipitate.
-
Warm the Aqueous Solution: Gently warming your aqueous buffer or media to 37°C before adding it to the DHA stock can sometimes improve solubility.[4]
-
Use a Co-solvent: If your experimental design allows, maintaining a small percentage of the organic solvent (e.g., 0.1-1% DMSO or ethanol) in your final working solution can help keep the DHA dissolved.
-
Consider Surfactants: For certain applications, surfactants like Tween 80 or bile salts can be used to increase the solubility of DHA in aqueous media.[3]
Q4: How should I store my this compound stock solutions?
DHA is susceptible to degradation, so proper storage is crucial.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light: Protect solutions from light to prevent photodegradation. Use amber vials or wrap containers in foil.
-
pH: DHA is more stable at acidic to neutral pH. It degrades more rapidly at pH values above 7.4.[4][6]
Q5: For how long are this compound stock solutions stable?
The stability of DHA in solution depends on the solvent, storage temperature, and pH. In plasma at 37°C, DHA's activity is significantly reduced within a few hours.[4][6] For stock solutions in organic solvents stored at -20°C or below, stability is much greater, but it is best practice to prepare fresh dilutions for each experiment or use stocks that have been stored for no more than a few weeks.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Almost insoluble (<0.1 g/L) | [1][2] |
| Acetone | Soluble | [1] |
| Chloroform | Easily soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
Table 2: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Reference |
| pH | More stable at acidic to neutral pH. Degradation increases at pH > 7.4. | [4][6] |
| Temperature | Increased temperature accelerates degradation. | [4][6] |
| Light | Susceptible to photodegradation. | [7] |
| Biological Media | Degrades in plasma and erythrocyte lysate. | [4][6] |
| Iron | Degrades in the presence of ferrous iron and heme. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DHA Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.84 mg of this compound powder (MW: 284.35 g/mol ).
-
Dissolving: Add 1 mL of high-purity DMSO to the DHA powder.
-
Mixing: Vortex the solution until the DHA is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 2 µM Working Solution in Cell Culture Media
-
Thawing: Thaw a vial of the 10 mM DHA stock solution from Protocol 1.
-
Pre-warming: Warm the desired volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the appropriate volume of the 10 mM DHA stock solution to achieve a final concentration of 2 µM (e.g., add 2 µL of 10 mM stock to 10 mL of medium).
-
Final Mix and Use: Gently mix the final solution and use it immediately for your experiment. Do not store the diluted aqueous solution for extended periods.
Signaling Pathways Affected by this compound
DHA has been shown to modulate several key signaling pathways, which contributes to its diverse biological activities, including its anticancer effects.[8]
Caption: Major signaling pathways modulated by this compound (DHA).
References
- 1. chembk.com [chembk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. Stability of this compound–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydroartemisinin Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Dihydroartemisinin (DHA) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
1. Nanoparticle Formulation and Characterization
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug encapsulation efficiency of DHA in nanoparticles. | Poor solubility of DHA in the chosen organic solvent; Inappropriate polymer/lipid concentration; Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Optimize the solvent system for DHA. - Adjust the drug-to-polymer/lipid ratio. - Systematically vary homogenization speed/time or sonication amplitude/duration to find the optimal parameters for encapsulation.[1] |
| Inconsistent nanoparticle size or high polydispersity index (PDI). | Improper mixing speed; Inadequate surfactant concentration; Temperature fluctuations during formulation. | - Ensure consistent and appropriate stirring or homogenization speed. - Optimize the concentration of the surfactant (e.g., Polysorbate 80, PVA) to ensure stable nanoparticle formation. - Maintain a constant temperature throughout the formulation process. |
| Aggregation of nanoparticles upon storage. | Inadequate surface charge (zeta potential); Suboptimal storage conditions (e.g., temperature, pH). | - Modify the nanoparticle surface to increase the absolute value of the zeta potential (> ±30 mV is generally considered stable). - Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) and in a buffer with an appropriate pH to maintain stability. |
| Difficulty in achieving desired surface modification (e.g., ligand conjugation). | Inefficient conjugation chemistry; Steric hindrance from polymers like PEG; Incorrect reaction conditions (pH, temperature). | - Select a more efficient conjugation chemistry (e.g., carbodiimide chemistry, click chemistry). - Optimize the density of PEG on the nanoparticle surface to balance stealth properties and ligand accessibility. - Adjust the pH and temperature of the reaction to favor the conjugation reaction. |
2. In Vitro BBB Models
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low trans-endothelial electrical resistance (TEER) values in the in vitro BBB model. | Incomplete tight junction formation; Cell culture contamination; Inappropriate cell seeding density. | - Co-culture endothelial cells with astrocytes and pericytes to promote tight junction formation. - Ensure aseptic techniques to prevent contamination. - Optimize the initial seeding density of endothelial cells to achieve a confluent monolayer. |
| High variability in nanoparticle transport across the in vitro BBB. | Inconsistent cell monolayer integrity; Variation in nanoparticle batches; Experimental inconsistencies. | - Regularly monitor TEER values to ensure consistent barrier integrity before each experiment. - Use well-characterized nanoparticle batches with consistent size, PDI, and surface charge for all replicates. - Standardize all experimental parameters, including incubation times and sampling techniques. |
3. In Vivo Studies
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low brain accumulation of DHA-loaded nanoparticles. | Rapid clearance of nanoparticles by the reticuloendothelial system (RES); Inefficient BBB crossing mechanism. | - Surface-coat nanoparticles with polyethylene glycol (PEG) to increase circulation time.[2][3] - Functionalize nanoparticles with ligands that target specific BBB receptors (e.g., transferrin, insulin) to enhance receptor-mediated transcytosis.[4][5] - Optimize nanoparticle size (smaller particles, generally <100nm, often show better brain accumulation).[6][7] |
| High accumulation of nanoparticles in off-target organs (e.g., liver, spleen). | Non-specific uptake by phagocytic cells. | - PEGylate the nanoparticle surface to create a "stealth" effect and reduce opsonization. - Optimize the surface charge; neutral or slightly negative nanoparticles often exhibit longer circulation times compared to highly charged particles.[8] |
| Difficulty in quantifying DHA concentration in brain tissue. | Inefficient extraction of DHA from the brain homogenate; Analytical method not sensitive enough. | - Optimize the extraction protocol using a suitable organic solvent. - Employ a highly sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) for quantification.[9] |
Frequently Asked Questions (FAQs)
Nanoparticle-Based Delivery
-
Q1: What is the optimal size for nanoparticles to cross the BBB?
-
Q2: How does the surface charge of nanoparticles affect their ability to cross the BBB?
-
A2: The surface charge influences the interaction of nanoparticles with the negatively charged cell membranes of the BBB. Cationic (positively charged) nanoparticles can cross the BBB via adsorptive-mediated transcytosis, but they may also exhibit higher toxicity and faster clearance.[4][8] Neutral or slightly negatively charged nanoparticles often have longer circulation times.
-
-
Q3: What are the advantages of using liposomes for DHA delivery to the brain?
Receptor-Mediated Transcytosis (RMT)
-
Q4: What are the common receptors targeted for RMT across the BBB?
-
A4: Common targets include the transferrin receptor (TfR), insulin receptor, and low-density lipoprotein receptor-related protein 1 (LRP1). These receptors are highly expressed on brain endothelial cells.[12]
-
-
Q5: What are the main challenges associated with RMT-based delivery?
Focused Ultrasound (FUS)
-
Q6: How does focused ultrasound facilitate drug delivery across the BBB?
-
Q7: What are the potential side effects of FUS-mediated BBB opening?
Quantitative Data Summary
Table 1: Impact of Nanoparticle Properties on Brain Delivery
| Nanoparticle Property | Finding | Reference(s) |
| Size | 20 nm insulin-coated gold nanoparticles showed the highest accumulation in the mouse brain compared to 50 nm and 70 nm particles. | [5][6] |
| Surface Charge | Cationic lipid-coated nanoparticles showed a 3- to 4-fold increase in BBB crossing in an in vitro model compared to uncoated particles. | [8] |
| Surface Coating | Polysorbate 80 coated poly(butyl cyanoacrylate) nanoparticles successfully delivered a peptide drug across the BBB in vivo. | [4] |
Table 2: this compound Brain Concentration with Different Delivery Systems
| Delivery System | Animal Model | Brain/Plasma Ratio or % Increase in Brain Concentration | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | Mice | 24% enhancement in efficacy compared to free DHA. | [1] |
| Lysophosphatidylcholine (LPC)-DHA | Mice | Nearly 100% increase in net brain DHA amount compared to DHA supplementation alone. | [18] |
| DHA Supplementation | Humans | 28% increase in cerebrospinal fluid (CSF) DHA levels. | [19] |
Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate DHA into SLNs to improve its bioavailability and potential for BBB transport.
-
Materials:
-
This compound (DHA)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
-
Method (Hot Homogenization Technique):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the accurately weighed amount of DHA in the molten lipid to form the lipid phase.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterize the prepared DHA-SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[1][20][21]
-
2. In Vivo Assessment of BBB Permeability using Evans Blue Dye
-
Objective: To quantitatively assess the integrity and permeability of the BBB in an animal model following treatment with a DHA delivery system.
-
Materials:
-
Evans Blue dye
-
Saline solution
-
Anesthetic agent
-
Formamide or trichloroacetic acid (TCA) for extraction
-
Spectrophotometer or fluorometer
-
-
Method:
-
Anesthetize the experimental animal (e.g., mouse or rat).
-
Inject a 2% solution of Evans Blue dye in saline intravenously (e.g., via the tail vein) at a specific dose (e.g., 4 ml/kg).
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Perfuse the animal transcardially with saline to remove the dye from the vasculature.
-
Harvest the brain and weigh it.
-
Homogenize the brain tissue in a specific volume of formamide or TCA.
-
Incubate the homogenate (e.g., at 60°C for 24-48 hours for formamide extraction) to extract the extravasated Evans Blue dye.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 620 nm for absorbance).
-
Quantify the amount of Evans Blue in the brain tissue using a standard curve and express it as µg of dye per gram of brain tissue.
-
Visualizations
Caption: Experimental workflow for developing and evaluating DHA nanocarriers for BBB delivery.
Caption: Receptor-Mediated Transcytosis (RMT) pathway for nanoparticle delivery across the BBB.
Caption: PI3K/Akt signaling pathway in the regulation of blood-brain barrier integrity.
References
- 1. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 5. The effect of nanoparticle size on the ability to cross the blood-brain barrier: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Docosahexaenoic Acid (DHA) Incorporation into the Brain from Plasma, as an In Vivo Biomarker of Brain DHA Metabolism and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. login.medscape.com [login.medscape.com]
- 12. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Focused Ultrasound – Blood-Brain Barrier | ALZFORUM [alzforum.org]
- 15. news.stanford.edu [news.stanford.edu]
- 16. Optimization of the Ultrasound-Induced Blood-Brain Barrier Opening [thno.org]
- 17. Current clinical investigations of focused ultrasound blood-brain barrier disruption: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enrichment of brain docosahexaenoic acid (DHA) is highly dependent upon the molecular carrier of dietary DHA: Lysophosphatidylcholine is more efficient than either phosphatidylcholine or triacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain delivery of supplemental docosahexaenoic acid (DHA): A randomized placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Dihydroartemisinin (DHA) Method Refinement
Welcome to the technical support center for dihydroartemisinin (DHA) experimental refinement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving DHA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DHA stock solution appears to have lost potency, leading to inconsistent results. How should I prepare and store it?
A1: Proper preparation and storage of DHA stock solutions are critical for maintaining its efficacy. DHA is known to be chemically unstable, particularly in certain solvents and at physiological pH.[1][2]
-
Solvent Choice: Due to its poor solubility in aqueous solutions, ethanol or dimethyl sulfoxide (DMSO) are recommended for preparing concentrated stock solutions.[1][3]
-
Storage Conditions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[5] Aqueous solutions of DHA are not recommended for storage for more than one day.[3]
Q2: I am observing high variability in my cell viability (e.g., MTT, CCK-8) assay results with DHA treatment. What could be the cause?
A2: Variability in cytotoxicity assays can stem from several factors related to DHA's stability and experimental setup.
-
DHA Degradation in Culture Media: DHA is unstable in physiological conditions, including cell culture media, especially at 37°C and neutral pH.[1][2] Its activity can be significantly reduced after just a few hours of incubation.[1] Consider the timing of your experiment and the half-life of DHA in your specific media. Serum-enriched media can also affect DHA activity.[1][6]
-
pH of the Medium: DHA degradation is pH-dependent, with increased decomposition at pH 7 and above.[1] Ensure your culture medium is properly buffered and that the pH is consistent across experiments.
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure consistent cell numbers are plated for each experiment.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dilute the DHA stock solution should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[4] Always include a vehicle control with the same final solvent concentration.[4]
Q3: My results for Reactive Oxygen Species (ROS) generation after DHA treatment are not reproducible. What should I check?
A3: Inconsistent ROS measurements are a common issue. DHA is known to induce ROS production, which is a key part of its mechanism of action.[7][8][9]
-
Timing of Measurement: ROS generation can be an early event in DHA-induced cell death. The timing of your ROS measurement post-treatment is critical. Create a time-course experiment to determine the optimal window for ROS detection in your specific cell line.
-
Cellular Iron Content: The cytotoxic effect of DHA and its ability to generate ROS are often linked to the presence of intracellular iron.[8][9] Variations in cellular iron levels between experiments or cell lines can lead to inconsistent results.
-
Assay Sensitivity: The choice of ROS detection reagent (e.g., CM-H2DCFDA) and the sensitivity of your detection method (e.g., flow cytometry, fluorescence microscopy) can impact reproducibility. Ensure your equipment is properly calibrated and that you are using the appropriate controls.
-
Antioxidants in Media: Components in the cell culture medium, such as certain amino acids or vitamins, may have antioxidant properties that can interfere with ROS measurements. Using a simplified, phenol red-free medium during the assay may reduce variability.
Q4: I am trying to study the effect of DHA on a specific signaling pathway, but my Western blot results are inconsistent. What could be the problem?
A4: Inconsistent Western blot results can be due to the timing of sample collection and the inherent instability of DHA.
-
Time-Course of Pathway Activation/Inhibition: The effect of DHA on signaling pathways is time-dependent. For example, the inhibition of mTOR signaling or the activation of apoptotic pathways occurs over a specific time frame.[10][11] It is crucial to perform a time-course experiment to identify the optimal time point to observe the desired changes in protein expression or phosphorylation.
-
DHA Stability: As mentioned previously, DHA degrades in culture media.[1] This means the effective concentration of DHA decreases over time. For longer incubation periods, this could lead to a diminished effect on the target pathway.
-
Cell Line Specificity: The signaling pathways affected by DHA can vary between different cell types.[12][13] Ensure that the pathway you are investigating is indeed modulated by DHA in your specific cell line by referring to existing literature or performing preliminary screening experiments.
Quantitative Data Summary
Table 1: Stability of this compound (DHA) under Different Conditions
| Condition | Half-life (t1/2) | Observation | Reference |
| pH | |||
| pH 7.2 (37°C, 6h incubation) | Not specified | Progressive reduction of activity from pH 7.2 to 7.6. | [1] |
| pH 7.4 (in buffer) | 5.5 hours | - | [1] |
| pH 7.6 (37°C, 6h incubation) | Not specified | Significant loss of activity. | [1] |
| Temperature | |||
| 4°C (in RPMI + 10% FCS) | Not specified | Activity partially preserved after 18h. | [1] |
| Room Temperature (in RPMI + 10% FCS) | Not specified | Activity partially preserved after 18h. | [1] |
| 37°C (in RPMI + 10% FCS) | Not specified | Almost complete loss of activity after 24h. | [1] |
| Incubation Medium | |||
| Plasma | 2.3 hours | Larger effect on reducing drug activity compared to PBS. | [1] |
| Erythrocyte Lysate | Not specified | Less impact on drug activity compared to plasma. | [1] |
| RPMI + 10% Fetal Calf Serum (37°C, 18h) | Not specified | DHA activity was reduced. | [1] |
| RPMI + 1% AlbuMax (37°C, 18h) | Not specified | DHA activity was reduced. | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol provides a general workflow for assessing the effect of DHA on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
DHA Preparation: Prepare a series of dilutions of your DHA stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DHA or the vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: For MTT assays, add the solubilization solution. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a general method for detecting intracellular ROS using a fluorescent probe like CM-H2DCFDA.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate or 96-well black-walled plate) and allow them to adhere overnight.
-
DHA Treatment: Treat the cells with the desired concentrations of DHA or vehicle control for the predetermined optimal time. Include a positive control (e.g., H2O2) and an unstained control.
-
Probe Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with the ROS-sensitive fluorescent probe (e.g., 5-10 µM CM-H2DCFDA) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells with PBS to remove any excess probe.
-
Detection:
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze them on a flow cytometer using the appropriate laser and filter set.
-
Fluorescence Microscopy/Plate Reader: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity and normalize it to the vehicle control.
Visualizations
Caption: Key signaling pathways modulated by this compound (DHA).
Caption: A logical workflow for troubleshooting inconsistent DHA results.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. air.unimi.it [air.unimi.it]
- 7. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
Troubleshooting unexpected results in Dihydroartemisinin ferroptosis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dihydroartemisinin (DHA) to induce ferroptosis.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during DHA-induced ferroptosis experiments, categorized by assay type.
A. Cell Viability Assays (MTT, CCK-8)
Question: My cell viability results are inconsistent or show high variability between replicates after DHA treatment. What could be the cause?
Answer: Inconsistent cell viability results can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during seeding to achieve a uniform cell density across all wells.
-
Edge Effects: The outermost wells of a microplate are prone to evaporation, leading to altered media concentration and temperature. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
DHA Precipitation: DHA can sometimes precipitate out of solution, especially at high concentrations or in certain media. Visually inspect your wells for any precipitate. If observed, consider preparing fresh DHA stock, using a lower concentration, or adding a small amount of a solubilizing agent like DMSO (ensure the final DMSO concentration is non-toxic to your cells).
-
Inconsistent Incubation Times: Ensure that the incubation time with DHA and the assay reagent (MTT or CCK-8) is consistent for all plates.
Question: I am not observing a significant decrease in cell viability after treating with DHA. Why might this be?
Answer: Several factors could contribute to a lack of response to DHA:
-
Cell Line Resistance: Different cell lines exhibit varying sensitivity to ferroptosis inducers. Some cell lines may have robust antioxidant systems or low basal iron levels, making them more resistant. It is advisable to include a positive control for ferroptosis induction (e.g., erastin or RSL3) to confirm that the ferroptosis pathway is functional in your cell line.
-
Suboptimal DHA Concentration or Incubation Time: The effective concentration of DHA and the required incubation time can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.[1]
-
Rapid Metabolism of DHA: Some cell lines may metabolize DHA rapidly, reducing its effective concentration over time. Consider a media change with fresh DHA during longer incubation periods.
-
Incorrect Assessment of Cell Death: DHA can induce different forms of cell death, including apoptosis, in addition to ferroptosis.[2] To confirm ferroptosis, co-treatment with a ferroptosis inhibitor like Ferrostatin-1 should rescue the observed cell death.[1]
Question: The absorbance values in my control (untreated) wells are very low. What should I do?
Answer: Low absorbance in control wells typically indicates a low number of viable cells. Consider the following:
-
Increase Seeding Density: The initial number of cells seeded may be too low for the assay's detection limit. Try increasing the cell seeding density.
-
Optimize Culture Conditions: Ensure that your cell culture conditions (media, serum, CO2, temperature) are optimal for cell growth and proliferation.
-
Check for Contamination: Microbial contamination can affect cell health and lead to lower viability. Regularly check your cultures for any signs of contamination.
B. Lipid Peroxidation Assays (MDA, C11-BODIPY)
Question: I am not detecting a significant increase in lipid peroxidation after DHA treatment, even though I see a decrease in cell viability.
Answer: This discrepancy can be due to several reasons:
-
Timing of Measurement: Lipid peroxidation is an early event in ferroptosis. You might be measuring too late, after the peak of lipid ROS has passed and the cells have already died. Perform a time-course experiment to identify the optimal time point for measuring lipid peroxidation.
-
Assay Sensitivity: The malondialdehyde (MDA) assay, a common method for measuring lipid peroxidation, can sometimes lack the sensitivity to detect subtle changes. Consider using a more sensitive fluorescent probe like C11-BODIPY, which can be analyzed by flow cytometry or fluorescence microscopy.[3][4][5][6]
-
Probe Concentration and Incubation: For fluorescent probes like C11-BODIPY, optimizing the probe concentration and incubation time is crucial. Excessive probe concentration can be toxic, while insufficient incubation may lead to a weak signal.[3]
-
Cellular Antioxidant Response: Cells may upregulate antioxidant mechanisms to counteract the initial wave of lipid peroxidation.
Question: My background fluorescence is very high when using the C11-BODIPY probe.
Answer: High background fluorescence can obscure the signal from lipid peroxidation. To reduce background:
-
Wash Cells Thoroughly: After incubation with the C11-BODIPY probe, ensure that the cells are washed thoroughly with PBS to remove any unbound probe.[3]
-
Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence. Use phenol red-free medium during the staining and measurement steps.
-
Optimize Flow Cytometer/Microscope Settings: Adjust the voltage and gain settings on your instrument to minimize background noise while maximizing the signal from your positive control.
C. Intracellular Iron Assays
Question: I am not observing an increase in the labile iron pool after DHA treatment.
Answer: The regulation of iron homeostasis is complex, and several factors can influence the measurement of the labile iron pool:
-
Timing of Measurement: Similar to lipid peroxidation, changes in the labile iron pool can be transient. A time-course experiment is recommended to determine the optimal measurement time.
-
Mechanism of DHA Action: DHA can induce ferroptosis through multiple mechanisms, not all of which may involve a dramatic increase in the labile iron pool. For instance, DHA can promote the degradation of ferritin through autophagy (ferritinophagy), which releases iron.[7]
-
Sensitivity of Iron Probes: The sensitivity of fluorescent iron probes can vary. Ensure you are using a probe that is sensitive enough to detect changes in your specific cell type and experimental conditions.
-
Use of Iron Chelators as Controls: To confirm the role of iron in DHA-induced cell death, include a control where cells are co-treated with an iron chelator like Deferoxamine (DFO).[8][9] This should rescue the cells from ferroptosis.
II. Quantitative Data Summary
The following tables provide a summary of typical concentrations and quantitative changes observed in DHA-induced ferroptosis experiments. Note that these values can be cell-type dependent and should be optimized for your specific experimental system.
Table 1: Typical Concentrations of Compounds Used in DHA Ferroptosis Assays
| Compound | Action | Typical Concentration Range | Reference(s) |
| This compound (DHA) | Inducer | 10 - 200 µM | [1] |
| Ferrostatin-1 (Fer-1) | Inhibitor (Lipid ROS Scavenger) | 0.5 - 12 µM | [1][8] |
| Deferoxamine (DFO) | Inhibitor (Iron Chelator) | 25 - 200 µM | [8] |
Table 2: Examples of Quantitative Changes Observed After DHA Treatment
| Assay | Parameter Measured | Cell Line | DHA Treatment | Observed Change | Reference |
| Cell Viability | % Viability | Prostate Cancer (DU145) | 200 µM for 48h | Significant decrease | [1] |
| Lipid Peroxidation | MDA Levels | Rat Hippocampus | Propofol + DHA | Significant decrease vs. Propofol alone | [10] |
| Iron Metabolism | Free Iron Uptake | PC12 cells | DHA supplemented | ~2-fold increase | [11] |
| Oxidative Stress | ROS Levels | Pancreatic Acinar Cells | Cerulein + DHA | Significant decrease vs. Cerulein alone | [12] |
III. Experimental Protocols
A. Protocol for Inducing Ferroptosis with this compound (DHA)
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting or flow cytometry) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of DHA Stock Solution: Prepare a high-concentration stock solution of DHA (e.g., 100 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the DHA stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing DHA. For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., Ferrostatin-1 or Deferoxamine) for 1-2 hours before adding DHA.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) based on your preliminary time-course experiments.
-
Downstream Analysis: Following incubation, proceed with your desired downstream assays (e.g., cell viability, lipid peroxidation, or iron measurement).
B. Protocol for C11-BODIPY Staining for Lipid Peroxidation
-
Cell Treatment: Treat cells with DHA as described in the protocol above. Include positive (e.g., RSL3) and negative (untreated) controls.
-
Probe Preparation: Prepare a stock solution of C11-BODIPY 581/591 in DMSO.
-
Staining: At the end of the treatment period, remove the medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the C11-BODIPY probe at the optimized final concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Harvesting and Washing: For flow cytometry, detach the cells using trypsin, neutralize with medium containing serum, and centrifuge to pellet the cells. For microscopy, proceed to the washing step directly in the plate/dish. Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA). Analyze the cells on a flow cytometer, typically using a 488 nm laser for excitation and detecting emission in the green (~530 nm) and red (~585 nm) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Add mounting medium and image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
IV. Visualizations
A. Signaling Pathway of DHA-Induced Ferroptosis
Caption: DHA-induced ferroptosis signaling pathway.
B. Experimental Workflow for a DHA Ferroptosis Assay
Caption: General experimental workflow for DHA ferroptosis assays.
References
- 1. Omega-3 Docosahexaenoic Acid as a Promising Inducer of Ferroptosis: Dynamics of Action in Prostate and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the TBARS assay and BODIPY C11 probes for assessing lipid peroxidation in red deer spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beclin1-mediated ferroptosis activation is associated with isoflurane-induced toxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of docosahexaenoic acid on learning and memory impairment induced by repeated propofol anesthesia in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid enhances iron uptake by modulating iron transporters and accelerates apoptotic death in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic Acid Induces Expression of NAD(P)H: Quinone Oxidoreductase and Heme Oxygenase-1 through Activation of Nrf2 in Cerulein-Stimulated Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroartemisinin vs. Artemisinin: A Comparative Guide on Efficacy in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-glioblastoma efficacy of Dihydroartemisinin (DHA) and its parent compound, Artemisinin (ART). The following sections detail their performance based on available experimental data, outline relevant experimental protocols, and visualize key signaling pathways.
Executive Summary
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat. Research into novel therapeutic agents has identified artemisinin and its derivatives as promising candidates. This compound (DHA), the primary active metabolite of artemisinin, has demonstrated superior potency and efficacy in preclinical glioblastoma models.[1] This guide synthesizes the current research to provide a clear comparison between DHA and artemisinin, focusing on their cytotoxic effects, mechanisms of action, and the experimental basis for these findings.
Comparative Efficacy: this compound vs. Artemisinin
While direct comparative studies testing Artemisinin and this compound side-by-side on glioblastoma cell lines are limited in the readily available literature, the existing evidence strongly suggests that DHA is a more potent anti-cancer agent.[1]
Cytotoxicity
DHA consistently exhibits significant cytotoxic effects on various glioblastoma cell lines in a dose- and time-dependent manner.[2] In contrast, data for artemisinin is less abundant and often shows lower efficacy compared to its derivatives.[3]
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound (DHA) | U87 | 50 | 24 | [1] |
| A172 | 66 | 24 | [1] | |
| Artemisinin Derivative (Artesunate) | A549 (Lung Cancer) | 153.54 | Not Specified | [3] |
| Artemisinin | A549 (Lung Cancer) | 769.60 | Not Specified | [3] |
Note: Direct comparative IC50 values for Artemisinin in glioblastoma cell lines were not available in the reviewed literature. The provided data for lung cancer cells is for general comparative purposes and highlights the generally higher potency of artemisinin derivatives.
Induction of Apoptosis
DHA is a potent inducer of apoptosis in glioblastoma cells. Studies have demonstrated a significant increase in the apoptotic cell population following DHA treatment.[4]
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Citation |
| Control | C6 | Untreated | 1.2 ± 0.15 | [4] |
| This compound (DHA) | C6 | DHA alone | 34.3 ± 5.15 | [4] |
| DHA + Transferrin | C6 | DHA + Transferrin | 66.42 ± 5.98 | [4] |
Mechanisms of Action
The primary mechanism underlying the anti-glioblastoma effects of both artemisinin and DHA involves the generation of reactive oxygen species (ROS) due to the cleavage of their endoperoxide bridge in the presence of intracellular iron.[1][5] However, research has elucidated a more specific and potent mechanism for DHA involving ferroptosis.
This compound: Induction of Ferroptosis
Recent studies have highlighted that a key mechanism of DHA's anti-glioblastoma activity is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] DHA initiates ferroptosis by inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the reduction of lipid peroxides.[1][6] This inhibition leads to an accumulation of lipid ROS, ultimately resulting in cell death.[1] The selectivity of DHA for cancer cells is thought to be linked to their higher intracellular iron content and increased expression of transferrin receptors compared to normal cells.[1][7]
Artemisinin: General Oxidative Stress
While artemisinin also generates ROS, its broader mechanism is less specific than the targeted ferroptosis induction observed with DHA.[5] The anti-cancer effects of artemisinin are generally attributed to widespread oxidative damage to cellular components.[5]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound-Induced Ferroptosis in Glioblastoma Cells
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Research on Artemisinin and Its Bioactive Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of this compound and transferrin against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A whole‐genome scan for Artemisinin cytotoxicity reveals a novel therapy for human brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Artesunate: A Comparative Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA) and artesunate (ART), both semi-synthetic derivatives of artemisinin, have garnered significant attention for their potent cytotoxic effects against a wide array of cancer cell lines.[1] While both compounds are established antimalarial agents, their repurposing for oncology has unveiled promising, albeit distinct, cytotoxic profiles. This guide provides an objective comparison of their in vitro performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate agent for their studies.
Comparative Cytotoxicity: A Data-Driven Overview
Numerous studies have demonstrated that DHA and ART exhibit superior anticancer potency compared to their parent compound, artemisinin.[1] The cytotoxic activity of these compounds is largely attributed to their endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1]
Generally, in vitro studies suggest that this compound is the most potent anticancer artemisinin-like compound.[2] The following tables summarize the half-maximal inhibitory concentration (IC50) values for DHA and ART across various cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | MCF-7 | 24 | 129.1 |
| Artesunate | MCF-7 | 24 | 83.28 |
| This compound | MDA-MB-231 | 24 | 62.95 |
Data sourced from BenchChem (2025).[1]
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | A549 | Not Specified | >100 |
| Artesunate | A549 | Not Specified | 47.7 |
| This compound | NCI-H1975 | 48 | 7.08 |
Data sourced from BenchChem (2025).[1]
Table 3: Comparative IC50 Values in Liver Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | HepG2 | 24 | 40.2 |
| Artesunate | HepG2 | Not Specified | 48.2 |
| This compound | Huh7 | 24 | 32.1 |
| This compound | PLC/PRF/5 | 24 | 22.4 |
Data sourced from BenchChem (2025).[1]
Table 4: Comparative IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | SW620 | Colon | 24 | 15.08 ± 1.70 |
| This compound | DLD-1 | Colon | 24 | 38.46 ± 4.15 |
| This compound | HCT116 | Colon | 24 | Not Specified |
| This compound | COLO205 | Colon | 24 | Not Specified |
Data for colon cancer cell lines sourced from ResearchGate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxic studies. The following are standard protocols for key experiments used to evaluate the in vitro effects of this compound and artesunate.
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of DHA or ART for the desired incubation period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.[1]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 4-6 x 10⁵ cells) in 6-cm dishes and treat with the desired concentrations of DHA or ART for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 5-15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay quantifies the generation of intracellular ROS.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dishes).
-
DCFH-DA Loading: Wash the cells with a serum-free medium or PBS. Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 µM) and incubate at 37°C for 30 minutes.[3][4]
-
Compound Treatment: Remove the DCFH-DA solution, wash the cells, and then treat with DHA or ART for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The excitation and emission wavelengths for the oxidized product (DCF) are typically around 485 nm and 530 nm, respectively.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanisms of action of DHA and ART, the following diagrams are provided.
Caption: Experimental workflow for comparing the in vitro cytotoxicity of this compound and Artesunate.
Signaling Pathways in DHA-Induced Cytotoxicity
This compound has been shown to modulate multiple signaling pathways to exert its anticancer effects.[5] It can inhibit pro-survival pathways such as NF-κB, Hedgehog, and PI3K/AKT, while activating pro-apoptotic pathways like the death receptor-mediated and mitochondrion-mediated caspase-dependent pathways.[5][6]
Caption: Key signaling pathways modulated by this compound (DHA) leading to apoptosis.
Signaling Pathways in Artesunate-Induced Cytotoxicity
Artesunate also triggers cytotoxicity through multiple mechanisms. It is known to induce ROS-dependent apoptosis and can inhibit the NF-κB and PI3K/Akt/mTOR signaling pathways.[7][8]
Caption: Major signaling pathways involved in Artesunate (ART)-induced cytotoxicity.
Conclusion
Both this compound and artesunate are potent cytotoxic agents with significant potential in cancer research. While their core mechanism involving ROS generation is similar, the available data suggests that DHA may have a lower IC50 in several cancer cell lines, indicating higher potency. However, the choice between DHA and ART should be guided by the specific cancer type under investigation and the desired experimental outcomes, as their effects on cellular signaling pathways can differ. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to design and execute robust in vitro studies comparing these two promising anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to Validating Dihydroartemisinin-Induced Ferroptosis with Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental data on the use of inhibitors to validate Dihydroartemisinin (DHA)-induced ferroptosis. We delve into the experimental evidence, protocols, and signaling pathways that underpin this critical validation process.
This compound (DHA), a semi-synthetic derivative of artemisinin, has demonstrated potent anticancer activity, with a growing body of evidence suggesting its efficacy is, in part, mediated by the induction of ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Validating this mechanism is crucial for the development of DHA as a targeted cancer therapeutic. This guide focuses on the use of specific inhibitors to confirm the ferroptotic pathway of DHA-induced cell death.
Comparative Efficacy of Ferroptosis Inhibitors in Rescuing DHA-Induced Cell Death
To validate that DHA's cytotoxic effects are mediated by ferroptosis, researchers employ specific inhibitors that target key steps in the ferroptotic cascade. The most commonly used inhibitors include ferrostatin-1 (Fer-1), a lipid reactive oxygen species (ROS) scavenger; deferoxamine (DFO), an iron chelator; and liproxstatin-1, another potent inhibitor of lipid peroxidation.
The following table summarizes quantitative data from various studies, demonstrating the ability of these inhibitors to rescue cancer cells from DHA-induced death. The data highlights the dose-dependent efficacy of the inhibitors and their effects across different cancer cell lines.
| Cell Line | DHA Concentration | Inhibitor | Inhibitor Concentration | Outcome | Reference |
| Glioblastoma (U87, A172) | 100 µM | Ferrostatin-1 | 20 µM | Significant reversal of DHA-induced cytotoxicity (viability increased by over 40%) and reduction in total and lipid ROS levels.[1] | [1] |
| Glioblastoma (U87, U251) | Not specified | Ferrostatin-1, Liproxstatin-1, Deferoxamine (DFO) | Not specified | All three inhibitors reversed DHA-induced ferroptosis and attenuated the anti-glioma effect of DHA.[2] | [2] |
| Primary Liver Cancer (PLC) cells | IC50 values varied by cell line | Ferrostatin-1, Deferoxamine mesylate salt (DFOM) | Fer-1: 1-5 µM, DFOM: 10-50 µM | Both inhibitors attenuated the cytotoxic effects of DHA on PLC cells.[3] | [3] |
| T-cell acute lymphoblastic leukemia (T-ALL) | 10 µM | Ferrostatin-1 | 1 µM | Co-treatment with Fer-1 significantly attenuated the decrease in viability caused by DHA and reduced ROS and MDA levels while increasing GSH levels.[4] | [4] |
| Lung Cancer (NCI-H23, XWLC-05) | Not specified | Ferrostatin-1 | Not specified | Ferrostatin-1 significantly recovered the DHA-induced reduction in cell survival.[5] | [5] |
Key Signaling Pathways in DHA-Induced Ferroptosis
DHA induces ferroptosis through a multi-faceted mechanism that converges on the accumulation of lethal lipid peroxides. A key target of DHA is the selenoenzyme Glutathione Peroxidase 4 (GPX4), a crucial regulator of ferroptosis that detoxifies lipid hydroperoxides.[1] DHA has been shown to downregulate GPX4 expression.[1] Furthermore, DHA can impact the system Xc-/glutathione (GSH) axis, which is responsible for importing cystine for the synthesis of the antioxidant GSH, a necessary cofactor for GPX4 activity. By disrupting this axis, DHA depletes intracellular GSH, further crippling the cell's defense against lipid peroxidation. The process is also iron-dependent, as the Fenton reaction, involving ferrous iron (Fe2+), catalyzes the generation of highly reactive hydroxyl radicals that drive lipid peroxidation.
References
- 1. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUG1/MAZ/FTH1 Axis Attenuates the Antiglioma Effect of this compound by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Other Experimental Ferroptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has garnered significant attention for its ability to induce ferroptosis in cancer cells. This guide provides a comprehensive comparison of DHA with other well-established experimental ferroptosis inducers, including Erastin, RSL3, FIN56, and Sorafenib. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their mechanisms and aid in the selection of appropriate tools for ferroptosis research.
Performance Comparison: Potency of Ferroptosis Inducers
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different ferroptosis-inducing compounds. The following table summarizes the reported IC50 values for this compound and other experimental inducers across various cancer cell lines. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay duration.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound (DHA) | U87 (Glioblastoma) | 50 | [1] |
| A172 (Glioblastoma) | 66 | [1] | |
| Jurkat (T-cell acute lymphoblastic leukemia) | 10.83 (48h) | [2] | |
| Molt-4 (T-cell acute lymphoblastic leukemia) | 8.21 (48h) | [2] | |
| Hep3B (Hepatocellular carcinoma) | 29.4 | [3] | |
| Huh7 (Hepatocellular carcinoma) | 32.1 | [3] | |
| PLC/PRF/5 (Hepatocellular carcinoma) | 22.4 | [3] | |
| HepG2 (Hepatocellular carcinoma) | 40.2 | [3] | |
| H1299 (Lung cancer) | >100 | [4] | |
| A549 (Lung cancer) | >100 | [4] | |
| Erastin | MDA-MB-231 (Breast cancer) | 40.63 (24h) | [5] |
| HeLa (Cervical cancer) | ~3.5 | [6] | |
| NCI-H1975 (Lung cancer) | ~5 | [6] | |
| HGC-27 (Gastric cancer) | 14.39 | [7] | |
| RSL3 | HCT116 (Colorectal cancer) | 4.084 (24h) | [8] |
| LoVo (Colorectal cancer) | 2.75 (24h) | [8] | |
| HT29 (Colorectal cancer) | 12.38 (24h) | [8] | |
| HN3 (Head and neck cancer) | 0.48 (72h) | [9] | |
| MCF7 (Breast cancer) | >2 | [10] | |
| FIN56 | A549 (Cisplatin-resistant lung cancer) | 12.71 (48h) | [11] |
| LN229 (Glioblastoma) | 4.2 | [12] | |
| U118 (Glioblastoma) | 2.6 | [12] | |
| Sorafenib | HepG2 (Hepatocellular carcinoma) | 3.1 (48h) | [13] |
| Huh7 (Hepatocellular carcinoma) | 5.47 (48h) | [13] | |
| A375 (Melanoma) | 1 | [14] | |
| SK-Mel-28 (Melanoma) | 2 | [14] |
Mechanisms of Action: A Comparative Overview
| Inducer | Primary Target(s) | Key Molecular Events |
| This compound (DHA) | GPX4, Iron Metabolism | Downregulates GPX4 expression, increases intracellular labile iron pool through ferritin degradation.[1][15] |
| Erastin | System Xc- (SLC7A11) | Inhibits cystine uptake, leading to glutathione (GSH) depletion and subsequent GPX4 inactivation.[16] |
| RSL3 | GPX4 | Directly and covalently inhibits GPX4 activity.[8][9] |
| FIN56 | GPX4, Squalene Synthase | Promotes the degradation of GPX4 and depletes coenzyme Q10.[11][12] |
| Sorafenib | System Xc- (SLC7A11), multiple kinases | Inhibits cystine uptake, leading to GSH depletion and GPX4 inactivation. Also inhibits multiple receptor tyrosine kinases.[17] However, its role as a bona fide ferroptosis inducer is debated.[18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study ferroptosis.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the ferroptosis inducer and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[15][20]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells in a suitable culture plate or dish and treat with the ferroptosis inducer for the desired time.
-
Remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM in PBS or serum-free medium).
-
Add the DCFH-DA working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][22][23][24]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. In its reduced state, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells and treat with the ferroptosis inducer as required.
-
Prepare a working solution of C11-BODIPY 581/591 (typically 1-5 µM in PBS or serum-free medium).
-
Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the probe solution and wash the cells twice with PBS or HBSS.
-
Analyze the cells using a fluorescence microscope with appropriate filters for red (Ex/Em: ~581/591 nm) and green (Ex/Em: ~488/510 nm) fluorescence, or by flow cytometry.[25][26][27][28]
-
Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.
Western Blotting for Ferroptosis-Related Proteins (GPX4 and SLC7A11)
Western blotting is used to detect the expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11 (the catalytic subunit of System Xc-).
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against GPX4 and SLC7A11
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with the ferroptosis inducer and harvest them.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4 and SLC7A11 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[29][30][31][32]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the discussed ferroptosis inducers and a typical experimental workflow for their characterization.
Caption: Signaling pathways of major experimental ferroptosis inducers.
References
- 1. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 7. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferroptosis as a Potential Cell Death Mechanism Against Cisplatin-Resistant Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Camptothecin Sensitizes Hepatocellular Carcinoma Cells to Sorafenib- Induced Ferroptosis Via Suppression of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sorafenib induces ferroptosis in human cancer cell lines originating from different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 26. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 27. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 28. abpbio.com [abpbio.com]
- 29. researchgate.net [researchgate.net]
- 30. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. protocols.io [protocols.io]
- 32. origene.com [origene.com]
Dihydroartemisinin's Anti-Cancer Efficacy: A Comparative Analysis Across Cell Lines
A comprehensive review of the reproducible anti-cancer effects of Dihydroartemisinin (DHA), detailing its impact on cell viability, apoptosis induction, and underlying signaling pathways across a spectrum of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative look at DHA's performance, supported by experimental data and detailed protocols.
This compound (DHA), a semi-synthetic derivative of artemisinin, has demonstrated significant anti-cancer properties in a multitude of preclinical studies.[1] Its efficacy, however, varies across different cancer types, highlighting the importance of understanding its activity in a cell-line-specific context. This guide synthesizes available data on DHA's anti-proliferative and pro-apoptotic effects, offering a comparative perspective for researchers investigating novel cancer therapeutics.
Comparative Analysis of DHA's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of DHA in various cancer cell lines, showcasing the diversity of its anti-cancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Colorectal Cancer | SW1116 | 63.79 ± 9.57 | 24 | [2] |
| SW480 | 65.19 ± 5.89 | 24 | [2] | |
| SW620 | 15.08 ± 1.70 | 24 | [2] | |
| DLD-1 | 38.46 ± 4.15 | 24 | [2] | |
| HCT116 | 11.85 | 24 | [3] | |
| HT29 | 10.95 | 24 | [3] | |
| Lung Cancer | PC9 | 19.68 | 48 | [3] |
| NCI-H1975 | 7.08 | 48 | [3] | |
| Liver Cancer | HepG2 | 22.7 ± 0.39 | Not Specified | [4] |
| Huh-7 | 40.0 ± 1.34 | Not Specified | [4] | |
| Hep3B | 29.4 | 24 | [3] | |
| PLC/PRF/5 | 22.4 | 24 | [3] | |
| Leukemia | HL-60 | < 1 (for derivatives) | 48 | [5] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | [6] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. The following sections outline standard protocols for assessing the anti-cancer effects of DHA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[7]
-
DHA Treatment: Prepare various concentrations of DHA in the cell culture medium. Treat the cells in triplicate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Incubation: Following treatment, aspirate the medium and wash the cells with PBS. Add MTT solution (0.5 mg/mL in culture medium) to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Aspirate the MTT solution and add DMSO to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[8]
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of DHA for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse DHA-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by this compound
DHA exerts its anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the key pathways affected by DHA.
Figure 1: General experimental workflow for assessing DHA's anti-cancer effects.
Figure 2: Key signaling pathways modulated by this compound (DHA).
Conclusion
This compound consistently demonstrates anti-cancer activity across a wide range of cancer cell lines, albeit with varying potency. Its mechanisms of action are multifaceted, involving the inhibition of key pro-survival signaling pathways such as STAT3, NF-κB, and PI3K/Akt, and the induction of apoptosis. The data presented in this guide underscores the potential of DHA as a broad-spectrum anti-cancer agent and provides a foundational resource for further research and development in this area. The provided protocols offer a standardized approach to facilitate the reproducibility and comparison of future studies on DHA's anti-cancer effects.
References
- 1. Docoxahexaenoic Acid Induces Apoptosis of Pancreatic Cancer Cells by Suppressing Activation of STAT3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Dihydroartemisinin: A Head-to-Head In Vitro Comparison with Traditional Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Dihydroartemisinin (DHA) against traditional chemotherapeutic agents. The following sections present supporting experimental data, detailed methodologies, and visualizations of key cellular pathways and experimental workflows.
This compound (DHA), a semi-synthetic derivative of artemisinin, has demonstrated potent anticancer activity in a variety of cancer cell lines.[1] Unlike traditional chemotherapeutic agents that primarily target DNA replication and cell division, DHA exerts its cytotoxic effects through a multi-pronged approach, including the generation of reactive oxygen species (ROS) and the modulation of numerous signaling pathways.[2] This guide synthesizes in vitro data to compare the efficacy of DHA with conventional chemotherapy drugs such as Doxorubicin and Cisplatin.
Cytotoxicity Profile: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of DHA in comparison to Doxorubicin and Cisplatin across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: this compound (DHA) vs. Doxorubicin (DOX) - IC50 Values (µM)
| Cell Line | Cancer Type | DHA IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 69.42 - 88.03 | 4.06 | [2][3] |
| A549/DOX (Doxorubicin-Resistant) | Lung Carcinoma | 5.72 - 9.84 (for DHA-isatin hybrid) | 15.10 - 54.32 | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 131.37 ± 29.87 | Not specified in study | [4] |
Table 2: this compound (DHA) vs. Cisplatin (DDP) - IC50 Values (µM)
| Cell Line | Cancer Type | DHA IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Not specified in study | 9.38 | [3] |
| A549/DDP (Cisplatin-Resistant) | Lung Carcinoma | 5.72 - 9.84 (for DHA-isatin hybrid) | 19.74 - 66.89 | [3] |
Induction of Apoptosis
Both DHA and traditional chemotherapeutics induce apoptosis, or programmed cell death, in cancer cells. However, the underlying mechanisms can differ.
A study on HepG2 liver cancer cells demonstrated that a combination of DHA and Cisplatin significantly increased the percentage of apoptotic cells compared to Cisplatin treatment alone.[5][6] Flow cytometry analysis revealed a higher apoptotic rate in the combination treatment group.[7] Similarly, in triple-negative breast cancer cells (MDA-MB-231), a combined treatment of DHA and Doxorubicin resulted in a significantly stronger apoptosis-inducing effect than either drug alone.[4]
Table 3: Apoptosis Induction - this compound (DHA) in Combination with Cisplatin (DDP) in HepG2 Cells
| Treatment | Apoptotic Rate (%) |
| Control | Low |
| DDP (low dose) | Increased |
| DDP (medium dose) | Increased further |
| DHA + DDP (low dose) | Significantly higher than DDP alone |
| DHA + DDP (medium dose) | Significantly higher than DDP alone |
Data adapted from a study on HepG2 cells, showing a synergistic effect. Absolute percentages were not provided in the source material.
Cell Cycle Arrest
Disruption of the cell cycle is a key mechanism by which anticancer drugs inhibit tumor growth. DHA has been shown to induce cell cycle arrest, often at the G2/M phase.[8] This prevents cancer cells from dividing and proliferating. For instance, in Jurkat T-cells, DHA was found to block the progression from the S phase to the G2/M phase.[8] Traditional chemotherapeutics like Paclitaxel also famously cause a G2/M arrest.[9][10] While direct comparative quantitative data on cell cycle arrest between DHA and other agents is limited in the provided search results, the shared mechanism of G2/M arrest highlights a common pathway for their anticancer effects.
Signaling Pathways
DHA's anticancer activity is linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
Caption: Signaling pathways affected by DHA and traditional chemotherapy.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4x10^6 cells/ml (190 µl per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Drug Treatment: Add various concentrations of DHA or the comparative chemotherapeutic agent to the wells and incubate for the desired time periods (e.g., 12, 24, 48 hours).[11]
-
MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours.[11]
-
Solubilization: Decant the supernatant and add 150 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[11] Cell viability is determined by comparing the absorbance of treated cells to untreated control cells.
References
- 1. This compound Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound combined with cisplatin on proliferation, apoptosis and migration of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound combined with cisplatin on proliferation, apoptosis and migration of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. DHA induces Jurkat T-cell arrest in G2/M phase of cell cycle and modulates the plasma membrane expression of TRPC3/6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay [bio-protocol.org]
Unraveling Dihydroartemisinin: A Cross-Validation of Experimental Findings from Diverse Laboratories
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has emerged as a compound of significant interest beyond its established role as a potent antimalarial agent. A growing body of research from laboratories worldwide has illuminated its potential in oncology and inflammatory diseases. This guide provides a cross-validation of key experimental findings on DHA, presenting a comparative analysis of its anticancer and anti-inflammatory effects as documented in various studies. By summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways, this guide aims to offer an objective resource for the scientific community to assess the reproducibility and nuances of DHA's multifaceted activities.
Comparative Anticancer Activity of this compound
The cytotoxic effects of this compound against various cancer cell lines have been a primary focus of investigation. Multiple studies have demonstrated its ability to inhibit cancer cell proliferation, with its potency often exceeding that of its parent compound, artemisinin.[1] This section consolidates and compares the half-maximal inhibitory concentration (IC50) values of DHA reported in different studies, providing a quantitative overview of its efficacy across a range of cancer types.
Table 1: Comparative IC50 Values of this compound (DHA) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Laboratory/Study Reference |
| Breast Cancer | MCF-7 | 129.1 | 24 | BenchChem[2] |
| Breast Cancer | MDA-MB-231 | 129.1 | 24 | BenchChem[2] |
| Lung Carcinoma | A549 | 69.42 - 88.03 | Not Specified | A Head-to-Head Comparison of Artemisinin Derivatives and Doxorubicin[3] |
| Ovarian Cancer | SKOV3 | ~80 (approx.) | 48 | This compound induces apoptosis and inhibits proliferation...[4] |
| Ovarian Cancer | OVCAR-3 | ~10 (approx.) | Not Specified | This compound induces apoptosis and sensitizes human ovarian cancer cells...[5] |
| Bladder Cancer | EJ-138 | Not Specified | 48 | This compound Induces Apoptosis in Human Bladder Cancer Cell Lines...[6] |
| Bladder Cancer | HTB-9 | Not Specified | 48 | This compound Induces Apoptosis in Human Bladder Cancer Cell Lines...[6] |
| Colorectal Cancer | HCT-116 | Not Specified | Not Specified | This compound induces apoptosis in colorectal cancer cells...[7] |
| Glioblastoma | U87 | Not Specified | Not Specified | This compound initiates ferroptosis in glioblastoma...[8] |
| Glioblastoma | A172 | Not Specified | Not Specified | This compound initiates ferroptosis in glioblastoma...[8] |
| T-cell acute lymphoblastic leukemia | Jurkat | Not Specified | Not Specified | This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells...[9] |
| T-cell acute lymphoblastic leukemia | Molt-4 | Not Specified | Not Specified | This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells...[9] |
| Cervical Cancer | HeLa | ~40-80 (approx.) | 24 | Susceptibility of cervical cancer to this compound-induced ferritinophagy-dependent ferroptosis[10] |
| Cervical Cancer | SiHa | ~40-80 (approx.) | 24 | Susceptibility of cervical cancer to this compound-induced ferritinophagy-dependent ferroptosis[10] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, serum concentration in media, and specific assay kits used.
Mechanisms of Action: A Multi-Faceted Approach to Cell Death
Research from various laboratories has converged on several key mechanisms through which DHA exerts its anticancer effects. These include the induction of apoptosis (programmed cell death), ferroptosis (an iron-dependent form of cell death), and the modulation of critical signaling pathways.
Induction of Apoptosis
A consistent finding across multiple studies is the ability of DHA to induce apoptosis in a variety of cancer cells.[4][5][6][7][11] This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Experimental Protocol: Western Blotting for Apoptosis Markers
This protocol outlines a general procedure for detecting key apoptosis-related proteins by Western blot, a technique frequently employed in the cited studies.
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of DHA for a specified duration.
-
Collect both adherent and floating cells to ensure the inclusion of apoptotic cells.[12]
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay to ensure equal protein loading for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2.[13]
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
Caption: this compound-induced apoptotic signaling pathway.
Induction of Ferroptosis
More recently, ferroptosis has been identified as another mechanism of DHA-induced cancer cell death.[8][9][15][16][17] This iron-dependent process is characterized by the accumulation of lipid peroxides. Studies have shown that DHA can promote ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme in the antioxidant defense system.[8][10][15]
Experimental Protocol: Detection of Ferroptosis
The following is a general workflow for assessing ferroptosis in cells treated with DHA.
-
Cell Treatment:
-
Lipid ROS Measurement:
-
Use fluorescent probes such as C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry or fluorescence microscopy.
-
-
Glutathione (GSH) Assay:
-
Measure intracellular GSH levels using a commercially available kit. A decrease in GSH is indicative of increased oxidative stress and ferroptosis.
-
-
Western Blot Analysis:
Caption: Simplified pathway of this compound-induced ferroptosis.
Comparative Anti-Inflammatory Effects
Beyond its anticancer properties, DHA has demonstrated significant anti-inflammatory effects. Studies have shown that DHA can inhibit the production of pro-inflammatory cytokines in macrophages.[18][19][20]
Table 2: Comparative Anti-Inflammatory Effects of this compound (DHA)
| Cell Type | Inflammatory Stimulus | Measured Cytokines | Observed Effect of DHA | Laboratory/Study Reference |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, NO | Significant inhibition | [Anti-inflammatory effect and mechanism of artemisinin and this compound][18] |
| BALB/c mice | Carbon Tetrachloride | Nitric oxide, IL-1β, NF-κB, TNF-α | Significant reduction | Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds...[19] |
| Human PBMCs | LPS | IL-6, IL-1β | Decreased secretion | Effects of docosahexaenoic acid-rich n-3 fatty acid supplementation on cytokine release...[21] |
Experimental Protocol: Measurement of Inflammatory Cytokines
A common method to quantify the anti-inflammatory effects of DHA is to measure the levels of key cytokines.
-
Cell Culture and Treatment:
-
Culture immune cells (e.g., RAW264.7 macrophages or human peripheral blood mononuclear cells - PBMCs).
-
Pre-treat the cells with various concentrations of DHA for a specified period.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant.[18]
-
-
Data Analysis:
-
Compare the cytokine levels in DHA-treated groups to the control group (stimulated but not treated with DHA) to determine the inhibitory effect of DHA.
-
Caption: this compound's inhibition of inflammatory pathways.
Conclusion
The cross-validation of experimental findings from various laboratories underscores the consistent and potent biological activities of this compound. While there are inherent variations in quantitative results, likely attributable to differing experimental setups, the qualitative observations regarding its anticancer and anti-inflammatory mechanisms are largely congruent. The induction of apoptosis and ferroptosis, mediated by oxidative stress, represents a robust and recurring theme in the anticancer effects of DHA. Similarly, its ability to suppress pro-inflammatory cytokine production highlights its therapeutic potential in inflammatory conditions. This comparative guide serves as a foundational resource, encouraging further standardized and collaborative research to fully elucidate the clinical utility of this promising compound. The detailed protocols provided herein offer a starting point for researchers aiming to replicate and build upon these important findings.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of cervical cancer to this compound-induced ferritinophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Induces Ferroptosis in HCC by Promoting the Formation of PEBP1/15-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Validating GPX4's Role in Dihydroartemisinin-Induced Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dihydroartemisinin (DHA) and other ferroptosis-inducing agents, with a focus on the pivotal role of Glutathione Peroxidase 4 (GPX4). Experimental data is presented to objectively evaluate the performance of DHA in inducing this unique form of iron-dependent programmed cell death.
I. Comparative Analysis of Ferroptosis Induction
This compound, a derivative of the antimalarial compound artemisinin, has emerged as a potent inducer of ferroptosis in various cancer cell lines.[1][2][3][4] Its mechanism of action is primarily centered on the inhibition of GPX4, a key enzyme responsible for detoxifying lipid peroxides.[1][2][3] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[2][3][4]
This section compares the efficacy of DHA with RSL3, a well-established and direct inhibitor of GPX4, in inducing ferroptosis.
Table 1: Comparative Efficacy of DHA and RSL3 in Inducing Ferroptosis in Glioblastoma Cells
| Parameter | This compound (DHA) | RSL3 (GPX4 Inhibitor) | Cell Line | Reference |
| IC50 Value | 50 µM | Not explicitly stated in the provided text | U87 | [2] |
| IC50 Value | 66 µM | Not explicitly stated in the provided text | A172 | [2] |
| Effect on GPX4 Expression | Significant decrease | Direct inhibition of activity | U87, A172 | [2] |
| Lipid ROS Accumulation | Significant increase | Significant increase | U87, A172 | [2] |
Table 2: Effect of DHA on Ferroptosis Markers in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells
| Parameter | Control | DHA (low concentration) | DHA (high concentration) | Cell Line | Reference |
| Cell Viability | 100% | Dose-dependent decrease | Significant decrease | Jurkat, Molt-4 | [4] |
| GPX4 Protein Level | Normal | Decreased | Significantly decreased | Jurkat, Molt-4 | [4] |
| Lipid Peroxidation (MDA levels) | Baseline | Increased | Significantly increased | Jurkat, Molt-4 | [4] |
II. Signaling Pathway and Experimental Workflow
The induction of ferroptosis by DHA through the targeting of GPX4 involves a cascade of molecular events. The following diagrams illustrate this signaling pathway and a typical experimental workflow for its validation.
Figure 1: Simplified signaling pathway of DHA-induced ferroptosis via GPX4 inhibition.
Figure 2: General experimental workflow to validate the role of GPX4 in DHA-induced ferroptosis.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Cell Viability Assay (CCK-8)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) assay instructions.[5][6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound (DHA) and other test compounds (e.g., RSL3) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
B. Western Blot for GPX4
This protocol provides a general guideline for Western blot analysis of GPX4.[9][10][11]
-
Cell Lysis: After treatment with DHA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the GPX4 signal to the loading control.
C. Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.[12][13][][15][16]
-
Cell Treatment: Seed and treat cells with DHA or other compounds as described for the cell viability assay.
-
Probe Loading: After the treatment period, remove the medium and incubate the cells with 2-5 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Image Acquisition (Microscopy): Add fresh PBS or culture medium to the cells and immediately acquire images using a fluorescence microscope. Capture images in both the green (oxidized probe, ~488 nm excitation / ~510 nm emission) and red (reduced probe, ~581 nm excitation / ~590 nm emission) channels.
-
Flow Cytometry Analysis: Alternatively, after washing, detach the cells using trypsin, resuspend them in PBS, and analyze them on a flow cytometer. Measure the fluorescence intensity in the green and red channels.
-
Data Analysis: The ratio of green to red fluorescence intensity is calculated as an indicator of lipid peroxidation. An increase in this ratio signifies an increase in lipid peroxidation.
IV. Conclusion
The presented data strongly supports the critical role of GPX4 in this compound-induced ferroptosis. DHA effectively downregulates GPX4, leading to a significant increase in lipid peroxidation and subsequent cancer cell death.[2][4] While direct GPX4 inhibitors like RSL3 also induce ferroptosis, DHA presents a promising therapeutic agent with a potentially broader mechanism of action that warrants further investigation. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings in their own studies.
References
- 1. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ptglab.com [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. abpbio.com [abpbio.com]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
Dihydroartemisinin and Temozolomide in Glioma Cells: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Dihydroartemisinin (DHA) and Temozolomide (TMZ) in treating glioma cells. This guide synthesizes experimental data on their individual and synergistic effects, detailing the molecular pathways involved and providing a foundation for future research and therapeutic development.
Glioma, the most prevalent and aggressive form of primary brain tumor, presents a significant therapeutic challenge. The current standard-of-care chemotherapeutic agent, temozolomide (TMZ), an alkylating agent that induces DNA damage, is often limited by drug resistance. In the quest for more effective treatment strategies, this compound (DHA), a semi-synthetic derivative of artemisinin, has emerged as a promising anti-cancer agent with demonstrated activity against glioma cells. This guide provides a comparative analysis of DHA and TMZ, focusing on their cytotoxic effects, underlying molecular mechanisms, and potential for combination therapy.
Comparative Cytotoxicity and Efficacy
Experimental studies have demonstrated that both DHA and TMZ inhibit the proliferation and viability of glioma cells in a dose-dependent manner. Notably, DHA has been shown to be effective in both TMZ-sensitive and TMZ-resistant glioma cell lines. Furthermore, combining DHA with TMZ has a synergistic cytotoxic effect, suggesting that DHA can enhance the therapeutic efficacy of TMZ.[1][2][3]
| Drug | Cell Line | IC50 Value | Experimental Assay | Reference |
| This compound (DHA) | C6 (rat glioma) | 23.4 µM | Cell Viability Assay | [3] |
| Temozolomide (TMZ) | C6 (rat glioma) | 560 µM | Cell Viability Assay | [3] |
| This compound (DHA) | U87 (human glioblastoma) | Varies (e.g., ~50-100 µM) | CCK-8 Assay | [4] |
| This compound (DHA) | U251 (human glioblastoma) | Varies (e.g., ~50-100 µM) | CCK-8 Assay | [4] |
| This compound (DHA) + Temozolomide (TMZ) | U87 and U251 cells | Synergistic cytotoxic effect | CCK8 assays | [1] |
| This compound (DHA) | Various human glioma cell lines | IC50 values differ among cell lines | MTT assay | [5] |
Table 1: Comparative IC50 values of DHA and TMZ in glioma cell lines. The presented values are indicative and can vary based on the specific experimental conditions.
Studies have shown that a non-toxic concentration of DHA (1 µM) can enhance the cytotoxic effect of TMZ by 177%, and a low-toxic concentration (5 µM) can increase it by 321% in C6 glioma cells.[3] This potentiation is a crucial aspect of the therapeutic potential of their combined use.
Mechanistic Insights: Signaling Pathways
Both DHA and TMZ exert their anti-glioma effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis. However, they impact these pathways differently, providing a rationale for their synergistic interaction.
This compound (DHA)
DHA's anti-cancer activity in glioma cells is multifaceted, involving the inhibition of key pro-survival pathways and the induction of cell death mechanisms.
-
Inhibition of Pro-Survival Pathways: DHA has been shown to suppress the Raf/MEK/ERK and PI3K/AKT signaling cascades, both of which are commonly overactive in gliomas and drive tumor progression.[6] It also downregulates the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2.[6] Furthermore, DHA can inhibit glioma proliferation and invasion by suppressing ADAM17 and the downstream EGFR-PI3K-AKT signaling.[7]
-
Induction of Cell Death: DHA induces apoptosis through both mitochondrial and endoplasmic reticulum stress pathways.[4] It also triggers autophagy, a cellular degradation process that can lead to cell death in cancer cells.[2][4][5] The generation of reactive oxygen species (ROS) is a key upstream event in DHA-induced apoptosis and autophagy.[3][4][8]
-
Modulation of Wnt/β-catenin Signaling: DHA can inhibit the migration and invasion of glioma cells by modulating the ROS-p53-β-catenin signaling pathway.[8]
Temozolomide (TMZ)
TMZ's primary mechanism of action is the induction of DNA methylation, leading to cell cycle arrest and apoptosis.[9] However, its effects on cellular signaling are also significant, particularly in the context of drug resistance.
-
Activation of Pro-Survival Pathways: Paradoxically, TMZ treatment can lead to the activation of pro-survival pathways, contributing to chemoresistance. Studies have shown that TMZ can induce the activation of the Wnt/β-catenin signaling pathway via the PI3K/Akt cascade.[10][11] It can also increase the phosphorylation of ERK1/2, GSK3α/β, and other kinases.[12]
-
Induction of Autophagy: Similar to DHA, TMZ can also induce autophagy in glioma cells.[13]
Experimental Protocols
A summary of common experimental methodologies used to assess the effects of DHA and TMZ on glioma cells is provided below.
Cell Culture
-
Cell Lines: Human glioma cell lines such as U87, U251, T98G, and A172, as well as the rat C6 glioma cell line, are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of DHA and/or TMZ for specific time periods (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability. It is generally considered to be more sensitive and less toxic than the MTT assay. The experimental procedure is analogous to the MTT assay.[1]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Western Blot Analysis for Apoptosis Markers: The expression levels of key apoptosis-related proteins, such as cleaved caspase-3, Bax, Bcl-2, and Mcl-1, are determined by Western blotting to elucidate the molecular mechanism of apoptosis.
Western Blot Analysis for Signaling Pathways
To investigate the effects of DHA and TMZ on signaling pathways, the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK, β-catenin) are assessed by Western blot analysis.
Conclusion
The comparative analysis of this compound and Temozolomide reveals distinct yet complementary anti-glioma properties. While TMZ remains a cornerstone of glioma chemotherapy, its efficacy is often hampered by resistance. DHA presents a compelling therapeutic strategy, not only as a standalone agent but also as a potent sensitizer to TMZ. Its ability to target multiple pro-survival pathways, induce various forms of cell death, and overcome TMZ resistance highlights its potential to improve clinical outcomes for glioma patients. Further preclinical and clinical investigations into the optimal combination regimens of DHA and TMZ are warranted to translate these promising findings into effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases temozolomide efficacy in glioma cells by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound potentiates the cytotoxic effect of temozolomide in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases temozolomide efficacy in glioma cells by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the Raf/ERK/MEK and PI3K/AKT pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses glioma proliferation and invasion via inhibition of the ADAM17 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroartemisin inhibits glioma invasiveness via a ROS to P53 to β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - ProQuest [proquest.com]
- 12. The Omega-3 Fatty Acids Eicosapentaenoic Acid and Docosahexaenoic Acid Enhance the Effects of Temozolomide Chemotherapy in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artesunate enhances the therapeutic response of glioma cells to temozolomide by inhibition of homologous recombination and senescence - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power of Dihydroartemisinin: A Comparative Guide to Combination Therapies
For Immediate Release
Dihydroartemisinin (DHA), a potent derivative of the antimalarial compound artemisinin, is demonstrating significant promise in oncology and infectious disease treatment through synergistic combinations with other therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of DHA's synergistic effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Synergistic Combinations in Cancer Therapy
DHA has been shown to enhance the efficacy of various conventional chemotherapeutic drugs and natural compounds, often leading to improved treatment outcomes and the potential to overcome drug resistance.[1][2] The synergistic interactions are frequently characterized by a Combination Index (CI) value of less than 1.
This compound and Doxorubicin
The combination of DHA and the widely used chemotherapy drug Doxorubicin (DOX) has shown synergistic anti-proliferative effects in various cancer cell lines, including breast and cervical cancer.[3] Studies have demonstrated that this combination leads to a significant increase in apoptosis compared to either drug alone.[4][5]
| Cell Line | Drug Ratio (DHA:DOX) | Combination Index (CI) | Key Outcome | Reference |
| MCF-7 (Breast Cancer) | Varies | < 1 (Synergistic) | Enhanced apoptosis, decreased mitochondrial membrane potential | [3] |
| HeLa (Cervical Cancer) | 1:1 (10 µg/ml each) | Not explicitly calculated, but significant synergistic lethal effect reported | Up to 91.5% decrease in cell viability, higher than single-drug treatment | [4] |
Experimental Protocol: Cell Viability and Apoptosis Assay
A common method to assess the synergistic effect of DHA and Doxorubicin involves the following steps:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][7]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of DHA, DOX, or a combination of both for 24-72 hours.[4][8]
-
Cell Viability Assessment (MTT Assay): After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.[3]
-
Apoptosis Analysis (Flow Cytometry): Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[3]
-
Combination Index Calculation: The experimental data is used to calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[8]
Signaling Pathway
The synergistic effect of DHA and Doxorubicin is often mediated through the intrinsic apoptosis pathway, involving the activation of caspases.[5]
This compound and Curcumin
The natural polyphenol Curcumin, known for its anti-inflammatory and anticancer properties, exhibits a powerful synergistic effect when combined with DHA in ovarian cancer cells.[9][10] This combination has been shown to decrease cell viability, arrest the cell cycle, and promote apoptosis more effectively than either compound alone.[9][10]
| Cell Line | Drug Ratio (DHA:Curcumin) | Combination Index (CI) | Key Outcome | Reference |
| SKOV3 (Ovarian Cancer) | 2:1 | < 1 (Synergistic) | Decreased cell viability, cell cycle arrest, induced apoptosis, upregulation of miR-124 | [9] |
Experimental Protocol: In Vivo Tumor Xenograft Model
To validate the in vitro findings, the synergistic effect of DHA and Curcumin is often tested in an in vivo model:
-
Animal Model: Nude mice are subcutaneously injected with human ovarian cancer cells (e.g., SKOV3) to establish tumors.
-
Drug Administration: Once tumors reach a certain volume, mice are treated with DHA, Curcumin, or the combination via intraperitoneal injection.[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the treatment period.
-
Immunohistochemistry: After the treatment period, tumors are excised, and proliferation markers like Ki67 are analyzed to assess cell proliferation.[9]
Signaling Pathway
The synergy between DHA and Curcumin in SKOV3 cells involves the upregulation of miR-124, which in turn targets and reduces the expression of the oncogene Midkine (MK).[10]
This compound and Temozolomide
In glioblastoma cells, DHA has been found to act synergistically with the alkylating agent Temozolomide (TMZ). This combination is effective even in TMZ-resistant cells.[11]
| Cell Line | Key Outcome | Reference |
| U87, U251 (Glioblastoma) | Synergistic cytotoxic effect, effective in TMZ-resistant cells | [11] |
| U87MG (Glioblastoma) | Combination had a synergistic cytotoxic effect | [12] |
Experimental Workflow for Synergy Assessment
Synergistic Combinations in Malaria Treatment
Beyond cancer, DHA is a cornerstone of artemisinin-based combination therapies (ACTs) for malaria.[13] Combining DHA with longer-acting antimalarials helps to ensure complete parasite clearance and prevent the development of resistance.
This compound-Piperaquine and Chloroquine
A triple combination of this compound-piperaquine (DHA-PPQ) with chloroquine (CQ) has been investigated for its potential to enhance antimalarial efficacy.
| Parasite Strain | Key Outcome | Reference |
| Plasmodium berghei ANKA | The addition of chloroquine to DHA-piperaquine may be beneficial in the treatment of malaria. |
Experimental Protocol: Murine Malaria Model
-
Infection: Mice are infected with Plasmodium berghei.
-
Drug Treatment: Infected mice are treated with DHA-PPQ, CQ, or the triple combination.
-
Parasitemia Monitoring: Parasite levels in the blood are monitored daily.
-
Efficacy Assessment: Parameters such as parasite clearance time, recrudescence time, and mean survival time are evaluated to determine the efficacy of the drug combinations.
Conclusion
The synergistic application of this compound with other compounds presents a promising strategy to enhance therapeutic efficacy in both cancer and malaria. The data and protocols presented in this guide offer a foundation for further research and development in this critical area. The elucidation of the underlying signaling pathways provides valuable insights for designing more effective and targeted combination therapies.
References
- 1. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induced Apoptosis and Synergized With Chemotherapy in Pleural Effusion Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Synergistic anti-cancer activity of the combination of this compound and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. This compound and Curcumin Synergistically Induce Apoptosis in SKOV3 Cells Via Upregulation of MiR-124 Targeting Midkine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating the Off-Target Effects of Dihydroartemisinin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (DHA), a potent antimalarial drug, is increasingly being investigated for its anticancer properties. However, like any pharmacologically active compound, understanding its off-target effects is crucial for safe and effective therapeutic development. This guide provides a comparative analysis of in vitro methods used to validate the off-target effects of DHA, with a focus on its impact on cancer cell proliferation, apoptosis, migration, and its potential cardiotoxicity and neurotoxicity. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their own studies.
I. Off-Target Cytotoxicity in Cancer Cell Lines
DHA exhibits cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. Below is a comparison of DHA's IC50 values with other compounds in various cancer cell lines.
Table 1: Comparative IC50 Values of this compound and Other Compounds in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (DHA) IC50 (µM) | Artesunate IC50 (µM) | Rapamycin IC50 (µM) | Doxorubicin IC50 (µM) |
| Ovarian Cancer | |||||
| UWB1 | Ovarian | 26.91[1] | - | - | - |
| Caov-3 | Ovarian | 15.17[1] | - | - | - |
| OVCAR-3 | Ovarian | 4.67[1] | - | - | - |
| A2780 | Ovarian | Lowest IC50 among artemisinin compounds tested[2] | - | - | - |
| Leukemia | |||||
| J-Jhan | Leukemia | - | <5[3] | - | - |
| J16 | Leukemia | - | <5[3] | - | - |
| HL-60 | Leukemia | 2[4] | - | - | 0.3[4] |
| Lung Cancer | |||||
| H69 | Small Cell Lung | - | <5[3] | - | - |
| A549 | Non-Small Cell Lung | - | 28.8 (as µg/ml)[5] | - | - |
| H1299 | Non-Small Cell Lung | - | 27.2 (as µg/ml)[5] | - | - |
| Prostate Cancer | |||||
| DU145 | Prostate | - | >5, <94[3] | - | - |
| PC-3 | Prostate | >10, <50[6] | - | - | - |
| Melanoma | |||||
| SK-Mel-28 | Melanoma | - | 94[3] | - | - |
| Colorectal Cancer | |||||
| HCT116 | Colorectal | >5, <94[3] | - | - | - |
| SW1116 | Colorectal | 63.79[7] | - | - | - |
| SW480 | Colorectal | 65.19[7] | - | - | - |
| SW620 | Colorectal | 15.08 - 38.46[7] | - | - | - |
| DLD-1 | Colorectal | 15.08 - 38.46[7] | - | - | - |
| COLO205 | Colorectal | 15.08 - 38.46[7] | - | - | - |
| Glioblastoma | |||||
| U251 | Glioblastoma | - | >5, <94[3] | - | - |
| Hepatocellular Carcinoma | |||||
| HepG2 | Hepatocellular | 22.7[8] | 37.4[9] | - | - |
| PLC/PRF/5 | Hepatocellular | - | 121.2[9] | - | - |
| HCCLM3 | Hepatocellular | - | 44.2[9] | - | - |
| Hep3B | Hepatocellular | - | 41.6[9] | - | - |
| HuH7 | Hepatocellular | 40.0[8] | 46.4[9] | - | - |
| Breast Cancer | |||||
| MCF7 | Breast | - | - | 0.02[10] | - |
| MDA-MB-231 | Breast | - | - | 10[10] | - |
| HTB-26 | Breast | >10, <50[6] | - | - | - |
| Oral Cancer | |||||
| Ca9-22 | Gingival Carcinoma | - | - | ~15[11] | - |
| Neuroblastoma | |||||
| SH-SY5Y | Neuroblastoma | 3[12] | - | - | - |
II. Experimental Protocols for In Vitro Validation
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of DHA or comparator compounds and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
B. Apoptosis Assays
1. Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with DHA or comparator compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Quantitative Data Example:
-
Treatment of SH-SY5Y neuroblastoma cells with 0.5, 1, and 2 µM of DHA for 24 hours resulted in apoptotic cell percentages of 18.57%, 37.38%, and 51.84%, respectively, compared to 0.8% in the control group.[12]
-
A combination of 10 µg/ml DHA and 10 µg/ml doxorubicin resulted in a decrease of 89% in the viability of HeLa cells.[13]
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
C. Cell Migration Assays
1. Transwell Migration Assay
This assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.
Experimental Protocol:
-
Cell Preparation: Culture cells to 80-90% confluence and then serum-starve them.
-
Chamber Setup: Place Transwell inserts into a 24-well plate. Add a chemoattractant to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells in the upper chamber.
-
Incubation: Incubate the plate to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface and count them under a microscope.
Quantitative Data Example:
-
DHA treatment significantly reduced the number of migrated HUVECs by 33.25% in a Transwell assay.[14]
-
The migratory capacity of Eca-109 and TE-1 esophageal cancer cells was markedly inhibited by DHA in a concentration-dependent manner.[15]
Workflow for Transwell Migration Assay
References
- 1. Preclinical Evaluation of Artesunate as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Artesunate on Cytokinesis and G2/M Cell Cycle Progression of Tumour Cells and Budding Yeast | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antitumor activity of sorafenib and artesunate in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound inhibits the migration of esophageal cancer cells by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dihydroartemisinin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of dihydroartemisinin (DHA), a key compound in antimalarial drug development. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as hazardous, primarily due to its reactivity and its toxicity to aquatic life with long-lasting effects.[1][2] Therefore, it must not be disposed of down the drain or in regular trash.[3]
Core Principle: Inactivation Before Disposal
The primary strategy for the safe disposal of this compound involves the chemical degradation of its reactive 1,2,4-trioxane endoperoxide bridge. This core functional group is responsible for both its therapeutic activity and its hazardous properties. The recommended method for in-laboratory inactivation is through reductive cleavage using ferrous iron.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE as specified in the Safety Data Sheet (SDS).
Mandatory PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]
-
Skin Protection: Wear impervious, flame-resistant laboratory coats and chemical-impermeable gloves (e.g., nitrile).[4][5]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[3][4]
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Experimental Protocol: In-Laboratory Inactivation of this compound
This protocol details the chemical degradation of this compound waste into less harmful byproducts prior to collection by a licensed waste disposal service. The primary method involves reaction with ferrous sulfate.
Method 1: Reductive Cleavage with Ferrous Sulfate (Recommended)
This method mimics the bioactivation mechanism of artemisinins and is effective at cleaving the endoperoxide bridge.
Materials:
-
This compound waste (solid or in a water-miscible organic solvent like acetonitrile, ethanol, or methanol).
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Deionized water.
-
Acetonitrile (or other suitable water-miscible solvent).
-
Sodium bicarbonate (NaHCO₃) for neutralization.
-
pH paper or pH meter.
Procedure:
-
Preparation of Waste Solution:
-
If the DHA waste is solid, dissolve it in a minimal amount of acetonitrile or ethanol.
-
If the waste is already in solution, ensure it is in a water-miscible solvent.
-
Dilute the DHA solution with an equal volume of water to create a 1:1 aqueous/organic solvent mixture. The final concentration of DHA should ideally be low (e.g., < 1 mg/mL) to ensure a complete reaction.
-
-
Preparation of Ferrous Sulfate Solution:
-
Prepare a fresh 0.2 M solution of ferrous sulfate heptahydrate in deionized water. For example, dissolve 5.56 g of FeSO₄·7H₂O in water to make a final volume of 100 mL. Ferrous sulfate solutions oxidize in air, so it is crucial to use a freshly prepared solution.
-
-
Degradation Reaction:
-
In a suitable container within a fume hood, slowly add the ferrous sulfate solution to the stirring DHA waste solution.
-
Use a molar excess of ferrous sulfate. A 10-fold molar excess relative to the amount of DHA is recommended to drive the reaction to completion.
-
Stir the reaction mixture at room temperature for a minimum of 24 hours. The reaction cleaves the endoperoxide bridge, degrading DHA into various rearrangement products.[6]
-
-
Neutralization and Final Disposal:
-
After the 24-hour stirring period, check the pH of the solution. It may be slightly acidic.
-
Slowly add sodium bicarbonate to neutralize the solution to a pH between 6.0 and 8.0.
-
The resulting inactivated solution should be collected in a clearly labeled hazardous waste container designated for aqueous chemical waste.
-
This container must be collected by a licensed professional waste disposal service for final disposal, typically via incineration.[3][5][7]
-
Alternative Methods (Use with Caution)
While reductive cleavage is preferred, acid or base-catalyzed degradation can also be used. These methods can be less specific and may require careful control.
-
Base-Catalyzed Hydrolysis: this compound is highly unstable at alkaline pH.[8] Adding a 1 M sodium hydroxide solution to the aqueous DHA waste solution to raise the pH above 10 and stirring for several hours can facilitate degradation. The final solution must be neutralized before collection for disposal.
-
Acid-Catalyzed Degradation: this compound is also sensitive to acidic conditions (pH < 5). Adding a dilute acid (e.g., 1 M HCl) and stirring can induce degradation, though this may lead to complex product mixtures.[5] The final solution must be neutralized.
Data Presentation: pH Stability of this compound
The following table summarizes the chemical stability of this compound at various pH levels, which informs the conditions for its degradation.
| pH Range | Stability | Half-life (t½) at 37°C | Disposal Implication |
| 1.0 - 2.0 | Unstable | ~5.5 hours | Acid-catalyzed degradation is a viable, though potentially complex, disposal method. |
| 2.0 - 6.0 | Relatively Stable | > 10 hours | Avoid storing DHA solutions in this pH range for extended periods if degradation is not intended. |
| 6.0 - 7.4 | Moderately Unstable | ~5.5 hours in buffer | Degradation occurs at neutral pH, but is slower than at acidic or basic extremes. |
| > 8.6 | Highly Unstable | Reaction is rapid | Base-catalyzed hydrolysis is an effective method for rapid in-lab chemical inactivation. |
Data compiled from stability studies of this compound.[9]
Spill and Contamination Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Don PPE: Wear the full personal protective equipment listed above.
-
Containment:
-
For solid spills: Carefully sweep or scoop the material to avoid dust formation and place it in a labeled, sealed container for disposal.[3][10]
-
For liquid spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place the contaminated material into a sealed container for disposal.[10]
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[10]
-
For final decontamination of surfaces, wipe the area with a solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach), followed by a rinse with 70% ethanol, and a final rinse with water.
-
-
Waste Disposal: All contaminated materials (absorbents, PPE, cleaning cloths) must be disposed of as hazardous waste.[5]
Mandatory Visualization
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
By strictly following these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment, while maintaining full regulatory compliance.
References
- 1. Synthesis of 1,2,4-trioxepanes via application of thiol-olefin co-oxygenation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerization in acid degradation products of artemisinin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroartemisinin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Dihydroartemisinin (DHA), a key compound in pharmaceutical research. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires careful preparation, execution, and post-handling diligence. The following procedures are designed to mitigate risks associated with this compound.
1. Pre-Operational Checks:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[1][2]
-
Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible and operational before beginning any work.[3]
-
Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for signs of damage or wear. Do not use compromised equipment.[4]
-
Review Safety Data Sheet (SDS): Always review the latest version of the SDS for this compound to be aware of the most current hazard information and safety recommendations.[5]
2. Handling Process:
-
Avoid Dust and Aerosol Formation: Handle the compound in a manner that avoids the generation of dust or aerosols.[1][6]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Eye Protection: Safety goggles with side-shields are required.[3][5]
-
Hand Protection: Wear chemical-impermeable protective gloves.[1][3] It is good practice to wash and dry hands after removing gloves.[4]
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[2][3]
-
Respiratory Protection: If ventilation is inadequate or if dust formation is likely, a suitable respirator should be used.[2][3]
-
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Heat and Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces as it may cause a fire upon heating.[7][8]
3. Post-Handling Procedures:
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5]
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[7]
-
Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][2] Keep it away from incompatible materials and foodstuff containers.[1][2] Protect from sunlight.[2]
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves.[1] Gloves should be inspected prior to use and disposed of properly after.[4][5] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing or lab coat.[3] Fire/flame resistant clothing may also be appropriate.[2] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A suitable respirator (e.g., N95 for nuisance dust) should be used if ventilation is inadequate or dust is generated.[2][4] | Prevents inhalation of the compound, which may cause respiratory irritation.[5] |
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do. Seek prompt medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing.[1] Rinse the affected skin area thoroughly with large amounts of soap and water.[3][5] If irritation persists, consult a physician.[5] |
| Inhalation | Move the affected person to fresh air at once.[1][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1][5] Call a physician or Poison Control Center immediately.[1][9] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains, water courses, or sewer systems.[1][5] All disposal activities must be in accordance with local, state, and federal regulations.[7]
-
Contaminated Packaging: Empty containers should be treated as the product itself.[7] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or by controlled incineration for combustible materials.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. capotchem.com [capotchem.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
